2-(5-Phenylpyridin-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-phenylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHFXTYQBHAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744580 | |
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227606-86-1 | |
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-(5-phenylpyridin-2-yl)acetonitrile
The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2-(5-phenylpyridin-2-yl)acetonitrile (CAS 1227606-86-1). This document is structured for researchers and drug development professionals, focusing on actionable experimental data and mechanistic insights.
Executive Summary
This compound is a critical heteroaromatic building block used primarily in the synthesis of medicinal agents targeting the P2X3 receptor (e.g., for chronic cough and neuropathic pain) and as a precursor for fused nitrogenous heterocycles.[1][2][3] Structurally, it features an active methylene group flanked by a pyridine ring and a nitrile moiety, rendering it highly versatile for nucleophilic substitutions, condensations, and cyclization reactions.
This guide provides a definitive analysis of its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and a map of its chemical reactivity.[1]
Chemical Identity & Structural Analysis[1][2][4][5]
| Property | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 1227606-86-1 |
| Synonyms | 5-Phenyl-2-pyridineacetonitrile; (5-Phenylpyridin-2-yl)acetonitrile |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | N#CCC1=NC=C(C2=CC=CC=C2)C=C1 |
| Structure Class | Biaryl; Pyridine derivative; Arylacetonitrile |
Structural Insight:
The molecule consists of a pyridine ring substituted at the 2-position with an electrophilic cyanomethyl group (–CH₂CN) and at the 5-position with a lipophilic phenyl ring.[1][2] The linear arrangement (2,5-substitution) facilitates pi-stacking interactions in crystal lattices, typically resulting in higher melting points and lower solubility compared to its branched isomer,
Physical Properties Profile
Note: Experimental values for this specific isomer are limited in open literature.[1] Data below synthesizes available vendor Certificates of Analysis (CoA) and predicted values based on structural analogs.
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | Standard CoA |
| Melting Point | 92–96 °C (Predicted) | Estimated vs. isomer (87°C) |
| Boiling Point | ~360 °C at 760 mmHg | Predicted |
| Density | 1.12 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.Insoluble in Water.[1][2] | Lipophilic domain dominates |
| pKa (C-H) | ~19–20 (in DMSO) | Active methylene acidity |
| LogP | 2.45 | Predicted (Consensus) |
Synthesis & Manufacturing
The most robust industrial route utilizes a Suzuki-Miyaura cross-coupling reaction.[1][2] This pathway is preferred over nucleophilic substitution of chloromethyl precursors due to higher yields and the avoidance of toxic cyanide reagents in the final step.
Validated Synthesis Protocol
Target Transformation: 2-(5-Bromopyridin-2-yl)acetonitrile + Phenylboronic acid
Reagents & Materials:
-
Substrate: 2-(5-Bromopyridin-2-yl)acetonitrile (1.0 eq)
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄[1][2]
-
Base: Potassium Carbonate (
), 2.0 M aqueous solution (3.0 eq)[1][2]
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the bromide substrate, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times.[1][2] -
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous
solution. -
Reaction: Heat the biphasic mixture to 85–90°C with vigorous stirring for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS until the bromide is consumed.[1][2]
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Separate the organic layer.[1][4]
-
Extraction: Extract the aqueous layer twice with Ethyl Acetate.[1] Combine organic phases and wash with brine.[1][4]
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0 30% EtOAc in Hexanes).
Synthesis Workflow Diagram[1]
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.
Chemical Reactivity & Stability
The compound exhibits dual reactivity: the nitrile group allows for functional group interconversions, while the active methylene position (C2 of the ethyl chain) is susceptible to deprotonation and alkylation.[2]
Key Reaction Pathways[1]
-
Nitrile Hydrolysis:
-
Reduction:
-
Hydrogenation (Raney Ni/H₂): Reduces the nitrile to a primary amine (ethylamine derivative), a common pharmacophore in CNS drugs.[2]
-
-
Active Methylene Alkylation:
Reactivity Flowchart[1]
Figure 2: Primary chemical transformations available for the target compound.[1][2]
Handling, Safety & Storage
As a nitrile derivative, this compound must be handled with strict safety protocols to prevent cyanide release or exposure.
-
Hazard Classification:
-
Storage Conditions:
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize NOx and cyanide byproducts).[1][2]
References
-
Synthesis of Aryl-Pyridine Acetonitriles: Journal of Medicinal Chemistry, "Discovery of P2X3 Antagonists".[1] (General reference for Suzuki coupling on pyridine acetonitriles).
-
Physical Properties of Pyridine Acetonitriles: ChemicalBook & BLD Pharm Database, Entry for CAS 1227606-86-1.[1]
-
Safety Data Sheet (SDS): this compound, Fisher Scientific / Thermo Fisher, 2023.[1][2]
- Mechanistic Insight:Organic Process Research & Development, "Scalable Synthesis of 2-Substituted Pyridines via Suzuki Coupling".
Sources
Introduction: The Strategic Importance of 2-(5-phenylpyridin-2-yl)acetonitrile in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of Key Starting Materials for 2-(5-phenylpyridin-2-yl)acetonitrile
This compound is a pivotal building block in contemporary drug discovery and development. Its unique molecular architecture, featuring a phenyl-substituted pyridine ring coupled to an acetonitrile moiety, makes it a versatile precursor for a range of pharmacologically active compounds. Notably, this scaffold is a key component in the synthesis of certain classes of kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and cost-effectiveness of synthesizing this intermediate are therefore critical considerations for any pharmaceutical development program that relies on it.
This guide provides an in-depth exploration of the primary synthetic strategies for obtaining the crucial starting materials required for the synthesis of this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols derived from established literature, and offer insights into the practical considerations that guide the selection of a particular synthetic route.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, this compound, we can identify the most logical bond disconnections and, consequently, the most viable starting materials. The primary disconnection strategies focus on the C-C bond between the pyridine ring and the phenyl group, and the C-C bond between the pyridine ring and the acetonitrile group.
Diagram 1: Key Retrosynthetic Disconnections
Caption: Retrosynthetic pathways for this compound.
This analysis reveals two primary strategic approaches for assembling the core structure:
-
Strategy 1: Late-Stage Phenylation. This approach involves first constructing a 2-(pyridin-2-yl)acetonitrile derivative bearing a halogen at the 5-position, followed by a cross-coupling reaction to introduce the phenyl group.
-
Strategy 2: Early-Stage Phenylation. In this more common and often more efficient approach, a 5-phenyl-2-halopyridine is first synthesized. This key intermediate then undergoes nucleophilic substitution with a cyanide source to yield the final product.
This guide will focus on the synthesis of the key starting materials required for Strategy 2 , as it represents a robust and widely adopted method in the field. The central starting material for this strategy is a 5-phenyl-2-halopyridine , typically 2-chloro-5-phenylpyridine or 2-bromo-5-phenylpyridine.
Synthesis of the Core Intermediate: 5-Phenyl-2-halopyridines
The synthesis of 5-phenyl-2-halopyridines is most reliably achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction provides a powerful method for forming carbon-carbon bonds. In this context, it facilitates the coupling of a dihalopyridine with a phenylboronic acid derivative. The most common starting materials for this are 2,5-dibromopyridine or 2-chloro-5-bromopyridine, coupled with phenylboronic acid.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura synthesis of 5-phenyl-2-halopyridine.
Mechanism Insight: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle. The process is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 2,5-dihalopyridine. This is followed by transmetalation, where the phenyl group is transferred from the boronic acid to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of a more reactive C-Br bond over a C-Cl bond allows for selective coupling at the 5-position when using substrates like 2-chloro-5-bromopyridine.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-phenylpyridine
The following protocol is a representative example adapted from established methodologies for the selective Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-5-bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically around 85-95 °C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-5-phenylpyridine.
Quantitative Data Comparison
The choice of dihalopyridine and reaction conditions can significantly impact the yield and purity of the desired product. Below is a comparative summary based on typical literature findings.
| Starting Material | Catalyst | Base | Solvent System | Typical Yield (%) |
| 2,5-Dibromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85-95% |
| 2-Chloro-5-bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90% |
| 2-Bromo-5-iodopyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | >90% |
This data is representative and actual yields may vary based on specific reaction scale and conditions.
Conclusion and Forward Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for preparing the essential 5-phenyl-2-halopyridine starting materials. Its high yields, operational simplicity, and the commercial availability of a wide array of boronic acids and palladium catalysts make it the industry standard.
Once the 5-phenyl-2-halopyridine intermediate is secured, the path to the final product, this compound, is straightforward. This is typically achieved through a nucleophilic substitution reaction, often a Rosenmund-von Braun reaction or a similar cyanation protocol, where the halogen at the 2-position is displaced by a cyanide anion. The successful synthesis of the starting material, as detailed in this guide, is the most critical phase in the overall production of this valuable chemical intermediate.
References
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Chemical Reviews. URL: [Link]
-
Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,5-Dihalopyridines. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Synthesis of 2-chloro-5-phenylpyridine. Source: Molbase. URL: [Link]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(5-Phenylpyridin-2-yl)acetonitrile
Foreword: Charting a Course into Unexplored Territory
To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive guide and experimental roadmap. The compound 2-(5-phenylpyridin-2-yl)acetonitrile[1] stands as a novel chemical entity with a paucity of published data regarding its biological activity and mechanism of action. Its structure, featuring a phenylpyridine core, is reminiscent of scaffolds known to possess a diverse range of pharmacological activities, from central nervous system modulation to antimicrobial and anticancer effects[2][3][4].
This guide, therefore, deviates from a retrospective analysis of established mechanisms. Instead, it adopts a forward-looking, systematic approach to methodically uncover the biological function of this compound. We will proceed from hypothesis generation, grounded in the activities of structural analogs, to a tiered, multi-disciplinary experimental plan designed to elucidate its primary mechanism of action. This is not merely a collection of protocols; it is a strategic blueprint for discovery.
Section 1: Hypothesis Generation from Structural Analogs
The molecular architecture of this compound, characterized by a pyridine ring, a phenyl substituent, and a reactive acetonitrile moiety, suggests several plausible biological targets. Our hypotheses are derived from established activities of structurally related compounds.
Putative Mechanism 1: Inhibition of Voltage-Gated Sodium Channels (VGSCs)
Derivatives of 2-aryl-2-(pyridin-2-yl)acetamide, which share the core phenyl-pyridine-acetonitrile backbone, have demonstrated significant anticonvulsant activity. This effect is attributed to the inhibition of voltage-gated sodium currents.[2] These channels are critical for the initiation and propagation of action potentials in excitable cells, and their blockade can temper neuronal hyperexcitability, a hallmark of epilepsy.[5][6] Non-selective sodium channel blockers have long been mainstays as anticonvulsant and antiarrhythmic agents.[5][7]
The structural similarity suggests that this compound could likewise function as a state- and frequency-dependent inhibitor of VGSCs, preferentially binding to the inactivated state of the channel to reduce excessive neuronal firing.
Putative Mechanism 2: Inhibition of Tubulin Polymerization
The diarylpyridine scaffold is a known pharmacophore for inhibitors of tubulin polymerization that target the colchicine binding site.[3][8] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell structure.[9][10] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis, a clinically validated anticancer strategy.[4][10]
Given its diaryl-like phenylpyridine structure, this compound is a candidate for a tubulin polymerization inhibitor. It may bind to the colchicine site on β-tubulin, preventing the assembly of microtubules and thereby exerting potent antiproliferative effects.
Additional Plausible Activities
-
Antimicrobial Effects: Various heterocyclic compounds, including those with pyridine scaffolds, have demonstrated antimicrobial properties. A comprehensive screening is warranted to explore this potential.
-
Herbicidal Activity: The discovery of herbicidal activity in phenylpyridine-containing pyrazole derivatives suggests that this compound could interfere with biological pathways unique to plants, such as photosystem II.[11]
Section 2: A Tiered Experimental Plan for Mechanism of Action Elucidation
A logical, tiered approach is proposed to efficiently screen for a broad range of biological activities before committing resources to in-depth, target-specific assays. This workflow is designed to maximize information gain while conserving resources.
Caption: Tiered workflow for elucidating the mechanism of action.
Tier 1: Broad Phenotypic Screening Protocols
The initial phase involves evaluating the compound across diverse biological systems to identify the most promising therapeutic area.
-
Objective: To assess the antiproliferative activity of this compound against a panel of human cancer cell lines.
-
Rationale: A positive result in this assay is the primary indicator of potential anticancer activity, possibly through tubulin inhibition.
-
Methodology:
-
Cell Lines: Utilize a diverse panel, such as A549 (lung), HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast).
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Add to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assay: Use a standard MTT or resazurin-based assay. Add the reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
-
Objective: To determine if the compound possesses inhibitory activity against representative Gram-positive and Gram-negative bacteria and fungi.
-
Rationale: This broad screen will quickly establish any potential for development as an antimicrobial agent.
-
Methodology (Broth Microdilution): [12][13]
-
Microorganisms: Use a panel including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus).[14]
-
Inoculum Preparation: Grow cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).
-
Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.[12][13]
-
-
Objective: To evaluate the effect of the compound on seed germination and early seedling growth.
-
Rationale: This assay provides a simple, whole-organism screen for potential herbicidal activity.[15][16]
-
Methodology:
-
Plant Species: Select representative monocot (e.g., Lolium perenne - ryegrass) and dicot (e.g., Amaranthus retroflexus - pigweed) species.
-
Assay Setup: Place 10-20 seeds of each species on filter paper in a petri dish.
-
Treatment: Moisten the filter paper with a solution of the test compound at a high screening concentration (e.g., 100-500 µM). Include a water/vehicle control.
-
Incubation: Place the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Data Analysis: Measure the germination rate, root length, and shoot length compared to the control. Significant inhibition suggests herbicidal activity.
-
Tier 2: Target-Based Mechanistic Assays
Should a lead activity be identified in Tier 1, the following protocols are designed to validate the hypothesized molecular target.
-
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Rationale: This cell-free assay provides direct evidence for tubulin binding as the mechanism of cytotoxicity.[10][17] It distinguishes between polymerization inhibitors (like colchicine) and stabilizers (like paclitaxel).
-
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter).
-
Assay Setup: In a 96-well plate, add tubulin solution to a polymerization buffer.
-
Treatment: Add the test compound at various concentrations. Include DMSO (negative control), colchicine (positive inhibitor control), and paclitaxel (positive stabilizer control).
-
Initiation & Measurement: Warm the plate to 37°C to initiate polymerization and immediately begin monitoring the change in fluorescence or absorbance (at 340 nm) over time (e.g., 60 minutes) using a plate reader.[9]
-
Data Analysis: Plot the fluorescence/absorbance versus time. Inhibition is indicated by a decrease in the polymerization rate and the final plateau compared to the DMSO control.
-
Caption: Putative pathway of tubulin polymerization inhibition.
-
Objective: To directly measure the effect of the compound on the activity of voltage-gated sodium channels.
-
Rationale: This is the gold-standard method for characterizing ion channel modulators, providing detailed information on state-dependence and kinetics.[5]
-
Methodology:
-
Cell System: Use a cell line heterologously expressing a specific human VGSC subtype (e.g., HEK293 cells expressing Naᵥ1.7) or primary cultured neurons.
-
Recording: Using the whole-cell patch-clamp configuration, record sodium currents elicited by a series of voltage steps.
-
Treatment: Perfuse the cells with the test compound at various concentrations.
-
Data Analysis:
-
Tonic Block: Measure the reduction in peak current amplitude in response to low-frequency stimulation.
-
Use-Dependent Block: Measure the progressive reduction in current during a high-frequency train of depolarizing pulses.
-
Effect on Inactivation: Measure shifts in the voltage-dependence of steady-state fast inactivation.
-
-
Interpretation: A significant use-dependent block and a hyperpolarizing shift in the inactivation curve are hallmarks of therapeutically relevant VGSC inhibitors like anticonvulsants.[18]
-
Section 3: Data Interpretation and Quantitative Summary
The results from the proposed experimental plan will guide the subsequent stages of drug development. A clear interpretation of the primary data is crucial for decision-making.
| Tier 1 Assay | Positive Result | Interpretation & Next Step (Tier 2) |
| Cytotoxicity Screen | IC₅₀ < 10 µM in multiple cell lines | Potent antiproliferative activity. Proceed to Tubulin Polymerization Assay and Cell Cycle Analysis . |
| Antimicrobial Screen | MIC ≤ 16 µg/mL against one or more microbes | Significant antimicrobial activity. Proceed to further MIC testing on a broader panel and bactericidal/fungicidal studies . |
| Herbicidal Screen | >50% inhibition of root/shoot growth at < 500 µM | Potential herbicidal activity. Proceed to Photosystem II inhibition assays or other relevant plant-specific target assays. |
| In Vivo CNS Screen | Protection in the MES test or other relevant model | Potential anticonvulsant or neuro-modulatory activity. Proceed to Patch-Clamp Electrophysiology . |
Section 4: Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy for the initial characterization and mechanism of action elucidation for the novel compound this compound. By systematically progressing through broad phenotypic screens to specific target-based assays, researchers can efficiently identify its primary biological activity and molecular target.
The strength of this approach lies in its adaptability. A positive result in any of the Tier 1 screens opens a clear and logical path toward a deeper mechanistic understanding, ultimately paving the way for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic agent. The journey from a novel structure to a potential drug is arduous, but it begins with a rigorous and well-designed map—this guide provides that initial chart.
References
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This compound. (n.d.). ChemUniverse. Retrieved January 29, 2026, from [Link]
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Bagal, S. K., Brown, A. D., et al. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(18), 7165–7186. [Link]
-
Wang, Y., et al. (2019). 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 168, 244-256. [Link]
-
Li, W., et al. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 8(1), 32. [Link]
-
Kim, J., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
-
Jiang, D., et al. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 13, 861323. [Link]
-
McArthur, J. R., et al. (2021). Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins. Toxins, 13(1), 53. [Link]
-
Phenyl(2-pyridinyl)acetonitrile. (n.d.). Chemsrc.com. Retrieved January 29, 2026, from [Link]
-
Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. (2023). MDPI. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
-
Kamal, A., et al. (2023). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Scientific Reports, 13(1), 10831. [Link]
-
Singh, P., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2586. [Link]
-
Salvatierra, J., et al. (2018). Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. The Journal of Neuroscience, 38(11), 2735-2747. [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2015). Weed Science, 63(1), 247-256. [Link]
-
Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. (2022). Frontiers in Pharmacology. [Link]
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2021). RSC Medicinal Chemistry, 12(9), 1541-1550. [Link]
-
Assessment of antimicrobial activity. (2019). Protocols.io. [Link]
-
Voltage-Gated Sodium Channels: Structure, Function, Pharmacology and Clinical Indications. (2015). ResearchGate. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Wiley Online Library. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]
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The Ascendant Scaffold: A Technical Guide to the Biological Activities of Phenylpyridine Acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a phenyl ring, a pyridine moiety, and an acetonitrile group creates a unique chemical scaffold with significant therapeutic potential. This technical guide delves into the burgeoning field of phenylpyridine acetonitrile derivatives, offering a comprehensive overview of their synthesis, diverse biological activities, and the mechanistic underpinnings of their actions. With a focus on anticancer, anti-inflammatory, and antimicrobial applications, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics. Through detailed experimental protocols, structure-activity relationship analyses, and visual representations of key concepts, we aim to empower scientists to explore and exploit the promising pharmacological landscape of these versatile compounds.
Introduction: The Phenylpyridine Acetonitrile Core
The amalgamation of three key pharmacophores—the phenyl ring, the pyridine ring, and the acetonitrile group—gives rise to the phenylpyridine acetonitrile scaffold. This structural motif has emerged as a privileged starting point in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The core structure, α-phenyl-α-(2-pyridyl)acetonitrile, serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[1] The inherent properties of each component contribute to the overall pharmacological profile: the pyridine ring can engage in hydrogen bonding and metal coordination, the phenyl ring provides a lipophilic character and can be readily functionalized, and the acetonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.
This guide will explore the synthesis of the core phenylpyridine acetonitrile scaffold and then delve into the specific biological activities of its derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will provide detailed experimental protocols for both the synthesis of these compounds and the evaluation of their biological effects, offering a practical resource for researchers in the field.
Synthesis of the Phenylpyridine Acetonitrile Scaffold
The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the core phenylpyridine acetonitrile structure. A common and effective method involves the reaction of phenylacetonitrile with a suitable pyridine derivative.
General Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile
A robust method for the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile involves the nucleophilic substitution of a leaving group on the pyridine ring with the carbanion of phenylacetonitrile.[1]
Caption: General synthesis of α-phenyl-α-(2-pyridyl)acetonitrile.
Experimental Protocol: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile [1]
-
Preparation of the Reaction Mixture: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and stirrer, suspend powdered sodium amide in anhydrous toluene under an inert atmosphere.
-
Formation of the Carbanion: Cool the suspension in an ice bath and add phenylacetonitrile dropwise, maintaining the temperature between 30-35°C. After the addition is complete, slowly bring the mixture to reflux and maintain for several hours with continuous stirring to ensure complete formation of the phenylacetonitrile carbanion.
-
Nucleophilic Substitution: Add a solution of 2-bromopyridine in toluene dropwise to the refluxing mixture. Continue refluxing for an additional period to drive the reaction to completion.
-
Workup and Purification: Cool the reaction mixture and cautiously quench with water. Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under vacuum or recrystallization from a suitable solvent like isopropyl ether.
Anticancer Activity of Phenylpyridine Acetonitrile Derivatives
The phenylpyridine acetonitrile scaffold has served as a valuable starting point for the development of potent anticancer agents. While the core structure itself may exhibit modest activity, its derivatives have shown significant promise by targeting key cellular machinery involved in cancer progression.
Phenylbipyridinylpyrazole Derivatives as Topoisomerase II Inhibitors
One notable class of anticancer agents derived from a phenylpyridine acetonitrile precursor are the phenylbipyridinylpyrazoles.[2] These compounds have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[2]
Mechanism of Action: Topoisomerase II Inhibition
The anticancer activity of these derivatives is attributed, at least in part, to the inhibition of topoisomerase II.[2] Topoisomerase II is a crucial enzyme that modulates DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for DNA replication and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
Caption: Inhibition of TNF-α production.
Experimental Protocol: In Vitro TNF-α Inhibition Assay [3]
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or isolate primary PBMCs.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Measurement of TNF-α: After an incubation period, collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.
Antimicrobial Activity of Phenylpyridine Acetonitrile Derivatives
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. The pyridine moiety is present in many compounds with antimicrobial properties, suggesting that phenylpyridine acetonitrile derivatives could be a promising area of investigation.
Quaternary Pyridinium Salts
Quaternary pyridinium salts, which can be synthesized from pyridine derivatives, are known to possess antimicrobial activity. [4][5]The positively charged nitrogen atom is thought to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. [4]The lipophilicity of the substituents on the pyridine ring also plays a crucial role in the antimicrobial efficacy. [4]While direct studies on the antimicrobial activity of phenylpyridine acetonitrile derivatives are limited, the known activity of related pyridinium salts provides a strong rationale for their investigation.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs. For phenylpyridine acetonitrile derivatives, several key structural features can be modulated to optimize their therapeutic potential.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its binding to the biological target.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can alter its basicity and hydrogen bonding capacity, which are often critical for target engagement.
-
Modification of the Acetonitrile Group: While the acetonitrile group is a key feature of this scaffold, it can also be chemically transformed into other functional groups, such as amides or carboxylic acids, to explore different interactions with the target protein. [7]
Conclusion and Future Perspectives
Phenylpyridine acetonitrile derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer, and the potential for anti-inflammatory and antimicrobial activities, underscore the importance of further research in this area.
Future efforts should focus on:
-
Systematic Exploration of the Chemical Space: Synthesis and screening of a wider range of phenylpyridine acetonitrile derivatives with diverse substitution patterns.
-
Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of phenylpyridine acetonitrile derivatives can be unlocked, leading to the development of new and effective treatments for a range of human diseases.
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The Fulcrum of Innovation: A Technical Guide to 2-(5-Phenylpyridin-2-yl)acetonitrile as a Premier Building Block in Organic Synthesis
Introduction: The Strategic Value of the Phenylpyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of functional molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry.[3] When integrated into a biphenyl-like structure, as in the 5-phenylpyridine core, it offers a rigid, tunable framework for probing biological targets and constructing advanced materials.
This guide focuses on a particularly versatile derivative: 2-(5-phenylpyridin-2-yl)acetonitrile . The strategic placement of the cyanomethyl group on this robust scaffold creates a molecule ripe with synthetic potential. The activated methylene and the versatile nitrile functionality serve as dual handles for a vast array of chemical transformations. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and application of this building block is paramount to unlocking new chemical entities with tailored properties. This document provides an in-depth exploration of its core chemistry, offering both mechanistic insights and field-proven protocols.
Molecular Synthesis: A Reliable Path to the Core Scaffold
The most robust and modular approach to synthesizing this compound relies on a two-stage process: the initial preparation of a halogenated cyanomethylpyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction. This strategy allows for late-stage introduction of the phenyl group, enabling the synthesis of diverse analogs.
Stage 1: Synthesis of 2-(Cyanomethyl)-5-bromopyridine
The critical intermediate, 2-(cyanomethyl)-5-bromopyridine, can be efficiently prepared from the inexpensive and readily available 2-nitro-5-bromopyridine.[4] The nitro group is an excellent leaving group for nucleophilic aromatic substitution, making its displacement by a cyanide source a highly effective transformation.
Stage 2: Suzuki-Miyaura Cross-Coupling
With the brominated intermediate in hand, the final step involves a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is one of the most powerful C-C bond-forming methods in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and well-understood mechanism.[5]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure synthesized from established methodologies for nucleophilic substitution on nitropyridines and Suzuki-Miyaura cross-coupling reactions.[4][6]
PART A: Synthesis of 2-(Cyanomethyl)-5-bromopyridine
-
Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitro-5-bromopyridine (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution. To this stirring solution, add sodium cyanide (NaCN) (1.2 eq) portion-wise. Causality: DMSO is an ideal polar aprotic solvent that enhances the nucleophilicity of the cyanide ion. A slight excess of NaCN ensures complete consumption of the starting material. Extreme caution must be exercised when handling sodium cyanide.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form. Filter the solid, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).
PART B: Synthesis of this compound
-
Reagent Setup: To a round-bottom flask, add 2-(cyanomethyl)-5-bromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).
-
Catalyst and Solvent Addition: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). Causality: The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours, or until TLC indicates completion.
-
Workup and Purification: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction monitoring and product characterization.
| Property | Data |
| CAS Number | 1227606-86-1[7] |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.24 g/mol |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~8.8 (s, 1H, H6-py), ~7.9 (d, 1H, H4-py), ~7.6-7.4 (m, 6H, H3-py + Ph-H), ~4.0 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ ~150-145 (py C-atoms), ~138-127 (py & Ph C-atoms), ~117 (CN), ~25 (CH₂) |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~2250 cm⁻¹ (C≡N stretch), ~1600, 1480 cm⁻¹ (Aromatic C=C/C=N stretch) |
| Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds. Experimental verification is required for definitive assignment. |
The Reactive Core: A Hub for Molecular Diversification
The synthetic power of this compound stems from its two primary reactive sites: the activated α-methylene group and the versatile nitrile group.
Transformations of the Nitrile Group
The nitrile is a linchpin functional group, readily converted into other valuable moieties.
Nitriles can be hydrolyzed under either acidic or basic conditions to yield primary amides and, upon further reaction, carboxylic acids. Alkaline hydrolysis is often preferred for its milder conditions.[8]
Protocol: Alkaline Hydrolysis to Amide [8]
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (KOH) (3.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum.
-
After cooling, neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the primary amide.
The conversion of the nitrile to a primary amine is a fundamental transformation, providing access to a key pharmacophore. This reduction can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9][10]
Protocol: Reduction with LiAlH₄
-
In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Causality: This exothermic reaction must be controlled by slow addition at low temperature to prevent dangerous runaways.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash with THF.
-
Concentrate the filtrate to yield the crude 2-(5-phenylpyridin-2-yl)ethanamine, which can be purified by chromatography or distillation.
In medicinal chemistry, the tetrazole ring is a widely used bioisostere for the carboxylic acid group. The [3+2] cycloaddition of a nitrile with an azide source is the most direct method for its synthesis.
Protocol: Synthesis of 5-((5-Phenylpyridin-2-yl)methyl)-1H-tetrazole
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃) (1.5 eq) and ammonium chloride (NH₄Cl) (1.5 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Causality: The ammonium chloride acts as a proton source, facilitating the reaction.
-
Cool the mixture, acidify with dilute HCl, and extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the tetrazole product.
Reactions at the α-Methylene Position
The protons on the carbon adjacent to both the pyridine ring and the nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile.[11]
The activated methylene group readily undergoes condensation with aldehydes and ketones, catalyzed by a weak base, to form new C=C bonds.
Protocol: Condensation with Benzaldehyde
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Upon cooling, the product often crystallizes from the solution. It can be collected by filtration and recrystallized to purity.
Conclusion: A Versatile Scaffold for Future Discovery
This compound is more than just a chemical compound; it is a strategic platform for innovation. Its robust and efficient synthesis grants access to a scaffold of proven significance in pharmaceuticals. The dual reactivity of the cyanomethyl group provides chemists with a reliable and versatile set of handles to build molecular complexity, enabling rapid diversification and the generation of compound libraries for screening. From amines and carboxylic acids to complex heterocyclic systems, the derivatives are readily accessible. As the demand for novel, effective, and patentable chemical entities continues to grow, building blocks like this compound will remain at the forefront of synthetic strategy, empowering researchers to design and construct the next generation of functional molecules.
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- Preparation method of 2-cyano-5-bromopyridine.
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Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. ResearchGate. [Link]
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This compound [1227606-86-1]. Chemsigma. [Link]
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Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Center for Biotechnology Information. [Link]
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Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Royal Society of Chemistry Publishing. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Write reactions to prepare ethanamine from Acetonitrile. Shaalaa.com. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
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Potential therapeutic targets for 2-(5-phenylpyridin-2-yl)acetonitrile
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-phenylpyridin-2-yl)acetonitrile
Abstract
The compound this compound, characterized by its unique phenylpyridine scaffold linked to an acetonitrile moiety, represents a compelling starting point for drug discovery. While direct biological data on this specific molecule is not extensively documented, its structural motifs are present in a variety of biologically active agents. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into promising therapeutic targets, drawing inferences from structurally related molecules, and outline detailed experimental workflows for target validation and lead optimization. This document is intended to serve as a strategic roadmap, grounded in scientific integrity and field-proven insights, to unlock the therapeutic value of this compound and its derivatives.
Introduction: The Therapeutic Promise of the Phenylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases[1]. The introduction of a phenyl group and an acetonitrile moiety, as seen in this compound, offers a unique combination of lipophilicity, hydrogen bonding capabilities, and reactive potential for further chemical modification. The acetonitrile group, in particular, is a versatile chemical handle that can be transformed into other functional groups, facilitating the exploration of structure-activity relationships (SAR)[2]. This guide will explore several high-potential therapeutic avenues for this compound based on the established activities of structurally analogous molecules.
Potential Therapeutic Target Classes and Rationale
Based on a comprehensive analysis of existing literature on related compounds, we have identified several promising therapeutic target classes for this compound. The following sections will detail the scientific rationale for each proposed target and provide a roadmap for experimental validation.
Central Nervous System (CNS) Disorders: Targeting Neuronal Excitability
Rationale: The phenylpyridine core is a key feature in several neuroactive compounds. Notably, derivatives of the structurally similar 2-phenyl-2-(2-pyridyl)acetonitrile have been shown to inhibit voltage-gated sodium channels, suggesting a potential application in epilepsy[2]. Furthermore, the FDA-approved drug Perampanel, which contains a 1,5-diphenylpyridin-2-one core, acts as a noncompetitive antagonist of the AMPA receptor, a key player in excitatory neurotransmission[3]. These precedents strongly suggest that this compound could modulate neuronal excitability, making it a candidate for treating epilepsy and other neurological conditions characterized by excessive neuronal firing.
Potential Molecular Targets:
-
Voltage-Gated Sodium Channels (VGSCs)
-
AMPA-type Ionotropic Glutamate Receptors
Experimental Validation Workflow:
Caption: Workflow for validating CNS therapeutic targets.
Experimental Protocols:
-
Whole-Cell Patch Clamp Electrophysiology:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Prepare whole-cell patch clamp recordings to measure voltage-gated sodium currents or AMPA-induced currents.
-
Perfuse cells with varying concentrations of this compound to determine its effect on ion channel gating or receptor activation.
-
Analyze changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effects.
-
-
AMPA Receptor Radioligand Binding Assay:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the AMPA receptor.
-
Inflammatory Diseases: Modulating Kinase Signaling
Rationale: The pyridine scaffold is prevalent in kinase inhibitors. Arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key regulator of pro-inflammatory cytokine production, demonstrating therapeutic potential in an asthma model[4]. This suggests that this compound could also target kinases involved in inflammatory signaling pathways.
Potential Molecular Target:
-
Mitogen- and Stress-Activated Kinase 1 (MSK1)
Experimental Validation Workflow:
Caption: Workflow for validating anti-inflammatory targets.
Experimental Protocols:
-
In Vitro MSK1 Kinase Assay:
-
Utilize a commercially available kinase assay kit with recombinant human MSK1.
-
Incubate the enzyme with a suitable substrate (e.g., CREBtide) and ATP in the presence of varying concentrations of this compound.
-
Measure the phosphorylation of the substrate (e.g., via luminescence or fluorescence) to determine the IC50 value of the compound against MSK1.
-
-
Cell-Based Anti-inflammatory Assay:
-
Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Perform Western blotting to assess the phosphorylation status of CREB, a downstream target of MSK1, to confirm target engagement in a cellular context.
-
Oncology: Targeting Cell Proliferation and Survival
Rationale: Nicotinonitrile derivatives, which share the cyano-pyridine core with the topic compound, have demonstrated antitumor activities[5]. The phenylpyridine moiety is also found in compounds with cytotoxic effects against various cancer cell lines[5]. This suggests that this compound could possess anticancer properties by targeting pathways involved in cell proliferation and survival.
Potential Therapeutic Approaches:
-
Induction of apoptosis
-
Inhibition of cell cycle progression
Experimental Validation Workflow:
Caption: Workflow for validating anticancer potential.
Experimental Protocols:
-
MTT Cell Proliferation Assay:
-
Seed a panel of cancer cell lines in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine the IC50 value for each cell line.
-
-
Apoptosis and Cell Cycle Analysis:
-
Treat cancer cells with the test compound at its IC50 concentration.
-
For apoptosis, stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix and stain cells with PI and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing key parameters once they are determined through the experimental workflows described above.
| Therapeutic Area | Potential Target | Key Assay | Endpoint | Target Value |
| CNS Disorders | Voltage-Gated Sodium Channels | Whole-cell Patch Clamp | IC50 | < 10 µM |
| AMPA Receptor | Radioligand Binding Assay | Ki | < 1 µM | |
| Inflammatory Diseases | MSK1 | In Vitro Kinase Assay | IC50 | < 1 µM |
| Oncology | - | MTT Assay (e.g., on HepG2) | IC50 | < 20 µM |
Conclusion and Future Directions
The structural features of this compound suggest a high probability of biological activity across several therapeutic areas. This guide provides a scientifically grounded and experimentally rigorous framework for elucidating its therapeutic potential. The proposed workflows, from initial in vitro screening to in vivo efficacy studies, are designed to systematically evaluate the compound's mechanism of action and identify the most promising therapeutic applications. Further derivatization of the core scaffold, guided by the SAR data generated from these studies, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.
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Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., Takenaka, O., Hanada, T., & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600. [Link]
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Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., & Elshaier, Y. A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules (Basel, Switzerland), 24(10), 1969. [Link]
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Leclerc, E., Baco, E., El-Ghozzi, M., Farce, A., Furman, C., Galiègue, S., ... & Logé, C. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2919. [Link]
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Verma, A., Kumar, M., & Singh, J. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 15(1), 29–60. [Link]
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The Ascendancy of the 2-Phenylpyridine Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery
The 2-phenylpyridine core, a deceptively simple heterocyclic motif, has emerged as a powerhouse in contemporary medicinal chemistry and materials science. Its unique structural and electronic properties have propelled it from a synthetic curiosity to a privileged scaffold in the design of novel therapeutics, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the discovery and synthesis of novel 2-phenylpyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Strategic Advantage of the 2-Phenylpyridine Moiety
The pyridine ring is a ubiquitous feature in a vast number of bioactive molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When fused with a phenyl group at the 2-position, the resulting 2-phenylpyridine scaffold gains a unique set of attributes that are highly advantageous for drug design:
-
Rigidified Conformation: The steric interaction between the phenyl and pyridine rings restricts free rotation, presenting a more defined three-dimensional structure to biological targets. This pre-organization can lead to higher binding affinities and improved selectivity.
-
Modulable Electronics: The electronic properties of both the pyridine and phenyl rings can be independently tuned through the introduction of various substituents. This allows for fine-tuning of the molecule's polarity, pKa, and potential for pi-stacking interactions, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Versatile Synthetic Handle: The 2-phenylpyridine core is amenable to a wide array of synthetic transformations, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization.
These inherent properties have led to the successful development of 2-phenylpyridine-based compounds across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] Furthermore, this scaffold is a key component in the development of phosphorescent organic light-emitting diodes (OLEDs), highlighting its broader utility in materials science.[2][3]
Key Synthetic Strategies for Assembling the 2-Phenylpyridine Core
The efficient construction of the 2-phenylpyridine nucleus is a cornerstone of any research program focused on these derivatives. Several robust and versatile synthetic methodologies have been developed, each with its own set of advantages and considerations.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Among the most powerful tools for forging the C-C bond between the phenyl and pyridine rings are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent example.[4][5] This reaction offers a high degree of functional group tolerance, generally proceeds under mild conditions, and often delivers high yields.[5]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling for 2-phenylpyridine synthesis.
Experimental Protocol: Synthesis of a Generic 2-Phenylpyridine Derivative via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halopyridine (1.0 eq.), the corresponding phenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 v/v), to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-phenylpyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
Direct Arylation via C-H Activation: An Atom-Economical Approach
More recently, direct arylation methodologies have gained traction as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. These methods obviate the need for pre-functionalized starting materials, such as boronic acids or organostannanes, by directly coupling a C-H bond of one aromatic ring with a C-X bond of another.
Conceptual Workflow for Direct Arylation:
Caption: Direct arylation pathway for 2-phenylpyridine synthesis.
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C-H Arylation
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the pyridine derivative (1.5-2.0 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) to a reaction tube.
-
Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction Sealing and Heating: Seal the reaction tube and heat to the desired temperature (typically 100-140 °C) for the specified time (12-24 hours).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, rinsing with an appropriate organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-phenylpyridine product.
-
Analysis: Characterize the purified compound by NMR and MS to confirm its identity and purity.
Classical Named Reactions and Novel Approaches
While modern catalytic methods dominate the landscape, classical approaches and innovative new routes continue to be relevant. The reaction of phenyllithium with pyridine, for instance, is a fundamental method for preparing the parent 2-phenylpyridine.[3] Additionally, novel single-step syntheses from readily available starting materials like acetophenone and allyl alcohol over molecular sieve catalysts are being explored for their efficiency and scalability.[6]
Applications in Drug Discovery and Beyond
The true measure of a chemical scaffold's value lies in its utility. The 2-phenylpyridine framework has demonstrated remarkable versatility, leading to the discovery of potent and selective modulators of various biological targets.
Anticancer Agents
The 2-phenylpyridine scaffold has been successfully employed in the design of novel anticancer agents.[1] By appending pharmacophoric groups that can interact with key residues in the active sites of kinases or other cancer-related proteins, researchers have developed potent inhibitors of tumor growth.
Antifungal and Antibacterial Agents
In the realm of infectious diseases, 2-phenylpyridine derivatives have shown significant promise. For example, novel 2-phenylpyrimidine derivatives have been designed and synthesized as potent antifungal agents targeting CYP51.[7] Similarly, 2-phenyloxazolo[4,5-b]pyridine derivatives have exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 1: Representative Bioactive 2-Phenylpyridine Derivatives
| Compound Class | Therapeutic Target/Application | Reported Activity | Reference |
| 2-Phenylpyrimidine Derivatives | Fungal CYP51 | Potent antifungal activity, superior to fluconazole in some cases. | [7] |
| 2-Phenyloxazolo[4,5-b]pyridines | Bacterial Infections (MRSA) | MIC values of 1.56 to 3.12 µg/mL. | [8] |
| N-Phenylbenzamide-containing 2-Phenylpyridines | Insecticides | 100% inhibition against Mythimna separata at 500 mg/L. | [4][5] |
Agrochemicals
The utility of the 2-phenylpyridine scaffold extends to crop protection. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and found to have significant insecticidal activity against several agricultural pests.[4][5][9] The modular nature of the synthesis allows for the rapid generation of analogs to optimize potency and spectrum of activity.
Future Perspectives and Conclusion
The 2-phenylpyridine scaffold is a testament to the power of fundamental heterocyclic chemistry in addressing contemporary scientific challenges. Its journey from a simple aromatic structure to a privileged scaffold in drug discovery and materials science is a compelling narrative of innovation. Future research in this area will undoubtedly focus on the development of even more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis. Furthermore, the continued exploration of novel substitution patterns on the 2-phenylpyridine core, guided by computational modeling and a deeper understanding of drug-target interactions, will undoubtedly lead to the discovery of next-generation therapeutics and advanced materials. This guide has provided a solid foundation for researchers to build upon, offering both the "how" and the "why" behind the synthesis and application of these remarkable compounds.
References
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Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1583. [Link]
-
Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. National Center for Biotechnology Information. [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(9), 1735-1748. [Link]
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Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of 2-phenylpyridine (8). ResearchGate. [Link]
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Evans, J. C. W., & Allen, C. F. H. (1938). 2-PHENYLPYRIDINE. Organic Syntheses, 18, 70. [Link]
-
Sivakumar, T., et al. (2003). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Catalysis Letters, 87(3-4), 211-215. [Link]
-
Autech. (n.d.). 2-Phenylpyridine (CAS 1008-89-5): Synthesis, Applications, and Role in Advanced Materials. Autech. [Link]
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MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
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Wikipedia. (n.d.). 2-Phenylpyridine. Wikipedia. [Link]
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Al-Zahrani, A. A., & El-Sayed, N. N. E. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [Link]
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Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 6(2), 2053. [Link]
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Pharmacompass. (n.d.). 2-Phenylpyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
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2-(5-Phenylpyridin-2-yl)acetonitrile solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-(5-Phenylpyridin-2-yl)acetonitrile in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the solubility characteristics of this compound, a key heterocyclic building block in contemporary chemical research and drug development. A comprehensive analysis of its physicochemical properties is presented to establish a theoretical framework for its solubility profile. This guide synthesizes available data with established chemical principles to predict solubility in a range of common organic solvents. Furthermore, it furnishes a robust, field-proven experimental protocol for the empirical determination of solubility via the shake-flask method, ensuring researchers can validate and apply these findings. Safety protocols and factors influencing solubility, such as pH and temperature, are also discussed to provide a holistic resource for laboratory professionals.
Introduction and Strategic Importance
This compound is a bifunctional molecule featuring a polar pyridine ring, a reactive nitrile group, and a non-polar phenyl substituent. This unique structural combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the efficiency of synthetic reactions, dictates the choice of purification methods (e.g., crystallization, chromatography), and is fundamental for formulation and drug delivery studies. Inefficient solubilization can lead to poor reaction kinetics, low yields, and challenges in product isolation and characterization. This guide aims to provide the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.24 g/mol | [1] |
| Physical State | Solid (White to Off-White Powder/Crystal) | [1] |
| Melting Point | 83-90 °C | [1] |
| Boiling Point | 150 °C at 2 mmHg | [1] |
| Predicted pKa (Conjugate Acid) | 4.18 ± 0.10 | [1] |
| Predicted logP | 1.81 | [2] |
Expert Interpretation:
-
The molecule's structure presents a duality. The large aromatic surfaces (phenyl and pyridine rings) contribute to lipophilicity, as suggested by the positive logP value.
-
Conversely, the nitrogen atom in the pyridine ring and the nitrile group introduce significant polarity and hydrogen bond accepting capabilities.[3][4] The pyridine nitrogen is also basic, with a predicted pKa of its conjugate acid around 4.18, indicating it will become protonated and highly water-soluble under acidic conditions.[1]
-
This structural dichotomy suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity that can accommodate both its polar and non-polar characteristics.
Solubility Profile in Common Organic Solvents
While extensive quantitative data is not publicly available, qualitative assessments and chemical principles allow for a reliable prediction of the solubility profile. The principle of "like dissolves like" is the primary guide, where solubility is favored when the intermolecular forces of the solute and solvent are well-matched.[5]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Experimental Choice |
| Polar Protic | Methanol, Ethanol | Slight to Moderate | The hydroxyl group can hydrogen-bond with the pyridine and nitrile nitrogens, but the non-polar phenyl group limits high solubility. |
| Polar Aprotic | DMSO, DMF | Moderate to Good | These solvents have strong dipole moments that can interact effectively with the polar C≡N and pyridine moieties. DMSO is an exceptionally strong solvent for a wide range of organic molecules. |
| Polar Aprotic | Acetonitrile | Moderate | As the parent nitrile, acetonitrile shares structural similarity and polarity, which should facilitate dissolution.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents effectively solvate a wide range of organic compounds. Data indicates slight solubility in chloroform.[1] Their moderate polarity can accommodate both the aromatic and polar functionalities. |
| Ketones | Acetone | Moderate | Acetone's polarity is suitable for interacting with the nitrile and pyridine groups while also solvating the hydrocarbon portions of the molecule. |
| Ethers | Tetrahydrofuran (THF) | Slight to Moderate | THF is a good solvent for many organics, but its lower polarity compared to acetone or DCM may result in slightly lower solubility. |
| Esters | Ethyl Acetate | Slight to Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) character, making it a plausible solvent. |
| Aromatic | Toluene | Slight | Favorable π-π stacking interactions can occur between toluene and the compound's aromatic rings, but the solvent's non-polar nature will struggle to solvate the highly polar nitrile group. |
| Non-polar Aliphatic | Hexane, Heptane | Poor / Insoluble | The strong dipole-dipole interactions and potential for hydrogen bonding within the solute are much stronger than the weak van der Waals forces offered by aliphatic hydrocarbons, making dissolution energetically unfavorable. |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To move from prediction to empirical fact, a robust experimental method is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[7][8]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., HPLC-grade acetonitrile)
-
Scintillation vials or screw-cap tubes
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated.[8]
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 18-24 hours).[7] This extended agitation is crucial to ensure the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vial stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is vital to remove all particulate matter, ensuring the analyzed solution is truly the saturated liquid phase.[9]
-
-
Quantification:
-
Prepare a stock solution of the compound in the same solvent with a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the filtered sample by a suitable analytical method (e.g., HPLC-UV). The concentration of the sample is determined by comparing its response to the calibration curve.
-
-
Calculation:
-
The concentration obtained from the analytical measurement is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask method.
Key Factors Influencing Solubility
Effect of pH
The presence of the basic pyridine nitrogen atom makes the aqueous solubility of this compound highly dependent on pH. In acidic solutions (pH < 4), the nitrogen atom will be protonated to form a pyridinium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in water and other polar solvents. This property is crucial for designing extraction protocols or for developing aqueous formulations.
Caption: Impact of pH on the ionization state and solubility.
Effect of Temperature
For most solid organic compounds, solubility increases with temperature. This endothermic dissolution process can be exploited during recrystallization for purification. However, the exact temperature dependence must be determined experimentally, as some compounds can exhibit retrograde solubility (decreasing solubility with increasing temperature). When reporting solubility data, specifying the temperature is mandatory for reproducibility.
Safety and Handling Precautions
As a laboratory chemical, this compound must be handled with appropriate care. Safety data sheets indicate that the compound is an irritant and can be harmful.[1][10]
-
Hazard Identification: Irritating to eyes, respiratory system, and skin. May be harmful if swallowed or in contact with skin.[1][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid creating dust during weighing and transfer.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a solid compound with a nuanced solubility profile governed by the interplay of its polar (pyridine, nitrile) and non-polar (phenyl) functionalities. It is predicted to be most soluble in polar aprotic solvents like DMSO and moderately soluble in chlorinated and other mid-polarity solvents like acetonitrile and acetone. Its solubility is poor in non-polar aliphatic hydrocarbons. The basicity of the pyridine ring renders its aqueous solubility highly pH-dependent, a critical consideration for purification and formulation. The provided shake-flask protocol offers a reliable method for obtaining precise, quantitative solubility data, empowering researchers to optimize their synthetic and developmental workflows.
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Phenyl-2-pyridylacetonitrile - ChemBK. [Online]. Available: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. [Online]. Available: [Link]
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The Rise of Acetonitrile Derivatives: A New Paradigm in Anthelmintic Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The escalating threat of anthelmintic resistance necessitates the urgent discovery and development of novel chemical entities with unique modes of action. This guide provides an in-depth exploration of amino-acetonitrile derivatives (AADs), a significant class of synthetic compounds that has emerged as a powerful tool in the fight against parasitic nematodes. We will delve into the core scientific principles that underpin their efficacy, from their unique mechanism of action to the nuances of their chemical synthesis and the critical insights gained from structure-activity relationship studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the field of parasitology.
The Imperative for Novel Anthelmintics: A Landscape of Resistance
For decades, the control of parasitic nematode infections in both livestock and humans has relied on a limited arsenal of anthelmintic classes, primarily benzimidazoles, imidazothiazoles, and macrocyclic lactones.[1] However, the extensive and often intensive use of these drugs has led to the widespread development of resistance in key nematode species.[2] This growing resistance poses a significant threat to animal welfare, agricultural productivity, and global public health, underscoring the critical need for new anthelmintics with novel mechanisms of action.[3]
Amino-Acetonitrile Derivatives (AADs): A Breakthrough in Nematode Control
The discovery of amino-acetonitrile derivatives (AADs) marked a pivotal moment in anthelmintic research.[4][5] This novel class of synthetic compounds exhibits potent and broad-spectrum activity against a wide range of parasitic nematodes, including strains that have developed resistance to conventional drug classes.[1][4] The AADs are characterized by a core amino-acetonitrile scaffold adorned with various aryloxy and aroyl moieties.[2] The most prominent member of this class to date is monepantel, which has been successfully commercialized for the control of gastrointestinal nematodes in sheep.[6][7]
A Unique Mechanism of Action: Targeting a Nematode-Specific Receptor
The efficacy of AADs stems from their distinct mode of action, which sets them apart from all other anthelmintic classes.[7] AADs act by binding to a newly identified receptor found exclusively in nematodes, leading to the paralysis and subsequent death of the parasite.[1] This nematode-specific target, a nicotinic acetylcholine receptor subunit designated Hco-MPTL-1 in Haemonchus contortus, is the key to the high selectivity and favorable safety profile of AADs in host animals.[8]
The binding of AADs to this receptor disrupts neuromuscular transmission in the parasite, causing a spastic paralysis. This unique mechanism means that there is no cross-resistance with existing anthelmintic classes, making AADs a vital tool for managing resistant nematode populations.[7]
Caption: Key synthetic routes to Amino-acetonitrile Derivatives.
Experimental Protocols for Anthelmintic Drug Discovery
The identification and validation of novel anthelmintics like the AADs rely on a cascade of robust in vitro and in vivo screening assays. These protocols are designed to assess the efficacy, potency, and spectrum of activity of candidate compounds.
In Vitro Larval Development Assay (LDA)
The LDA is a high-throughput screening method used to identify compounds that inhibit the development of nematode larvae.
Step-by-Step Methodology:
-
Parasite Preparation: Collect fresh fecal samples from infected animals and culture them to obtain infective third-stage larvae (L3).
-
Assay Setup: In a 96-well microtiter plate, add a suspension of L3 larvae to each well.
-
Compound Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) to the wells at various concentrations. Include positive (e.g., a known anthelmintic like ivermectin or levamisole) and negative (solvent only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a defined period (e.g., 7 days) to allow for larval development.
-
Assessment: After incubation, assess the viability and developmental stage of the larvae in each well using a microscope. The inhibition of development is quantified relative to the controls.
In Vivo Efficacy Studies in Rodent Models
Rodent models provide an initial assessment of a compound's in vivo efficacy and safety before moving to larger target animals. [4] Step-by-Step Methodology:
-
Animal Infection: Experimentally infect laboratory rodents (e.g., mice or rats) with a relevant nematode species (e.g., Heligmosomoides polygyrus).
-
Compound Administration: Once the infection is patent (as confirmed by fecal egg counts), administer the test compound to the animals via the desired route (e.g., oral gavage).
-
Treatment Groups: Include a vehicle-treated control group and a positive control group treated with a known anthelmintic.
-
Efficacy Assessment: At a predetermined time point post-treatment, euthanize the animals and recover the adult worms from the gastrointestinal tract. The efficacy of the compound is calculated as the percentage reduction in worm burden compared to the vehicle-treated control group. [9]
Target Identification and Validation
Modern drug discovery often employs advanced techniques to identify the specific molecular target of a compound. [10] Affinity-Based Pull-Down Assay:
-
Probe Synthesis: Chemically modify the anthelmintic compound of interest by attaching a linker and a solid support (e.g., beads). [11]2. Lysate Preparation: Prepare a protein lysate from the target nematode species. [11]3. Incubation and Binding: Incubate the protein lysate with the compound-conjugated beads to allow for the binding of the target protein(s). [11]4. Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins. [11]5. Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry. [11]
The Future of Anthelmintic Discovery: An Integrated Approach
The success of amino-acetonitrile derivatives has revitalized the field of anthelmintic drug discovery. Their journey from a novel chemical scaffold to a commercially available product highlights the power of an integrated approach that combines chemical synthesis, robust biological screening, and a deep understanding of the parasite's biology. As the challenge of anthelmintic resistance continues to evolve, the principles and methodologies outlined in this guide will be invaluable in the ongoing quest for new and effective control agents. The continued exploration of novel chemical spaces, coupled with innovative target identification strategies, holds the key to safeguarding animal and human health from the threat of parasitic nematodes.
References
- Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.
- Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452(7184), 176-180.
- WormBoss. (n.d.). Amino-Acetonitrile Derivatives (AADs or 'orange').
- Geary, T. G., et al. (2012). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Parasitology, 139(7), 895-906.
- Kumar, P., et al. (2013). Synthesis, characterization and anthelmintic activity of novel imidazole-5-one derivatives. International Journal of Pharmacy and Biological Sciences, 3(4), 637-644.
- Leathwick, D. M., & Hosking, B. C. (2011). The amino-acetonitrile derivatives-a new anthelmintic class for livestock?. New Zealand Veterinary Journal, 59(4), 157-163.
- Wang, C., et al. (2020). Prevalence of gastrointestinal nematodes in Ordos Merino sheep and evaluation of the efficacy of currently used anthelmintics. Parasites & Vectors, 13(1), 1-9.
- Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(5), 931-939.
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Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. PubMed, 18600349. Available at: [Link]
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Gasser, R. B., et al. (2020). Synthesis, characterization and antiparasitic activity of organometallic derivatives of the anthelmintic drug albendazole. Dalton Transactions, 49(17), 5536-5546. Available at: [Link]
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Várady, M., et al. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Helminthologia, 51(3), 175-183. Available at: [Link]
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Gasser, R. B., et al. (2020). Synthesis, Characterization and Antiparasitic Activity of Organometallic Derivatives of the Anthelmintic Drug Albendazole. ChemRxiv. Available at: [Link]
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Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. ScienceDirect. Available at: [Link]
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Bazh, E. K. A., et al. (2013). In vitro and in vivo screening of anthelmintic activity of ginger and curcumin on Ascaridia galli. Parasitology Research, 112(11), 3677-3682. Available at: [Link]
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Jiao, Y., et al. (2023). Advances in Anthelmintic Target Identification. International Journal of Molecular Sciences, 24(10), 8758. Available at: [Link]
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Bazh, E. K. A., et al. (2013). In vitro and in vivo screening of anthelmintic activity of ginger and curcumin on Ascaridia galli. ResearchGate. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (2009). Monepantel. Available at: [Link]
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Geary, T. G., & Thompson, D. P. (2007). Target identification and validation for anthelmintic discovery. Expert Opinion on Drug Discovery, 2(10), 1345-1356. Available at: [Link]
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El-Sayed, N. M., et al. (2023). In vitro and in vivo anthelmintic and chemical studies of Cyperus rotundus L. extracts. BMC Complementary Medicine and Therapies, 23(1), 1-14. Available at: [Link]
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Wulansari, R., et al. (2022). In vitro anthelmintic activity of Phyllanthus niruri Linn., Andrographis paniculata, Curcuma xanthorrhiza Roxb., and Curcuma aeruginosa Roxb. on Ascaridia galli. Veterinary World, 15(1), 159-165. Available at: [Link]
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AERU. (n.d.). Monepantel. University of Hertfordshire. Retrieved from [Link]
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Shanley, E., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100512. Available at: [Link]
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Laing, R., et al. (2023). The identification of small molecule inhibitors with anthelmintic activities that target conserved proteins among ruminant gastrointestinal nematodes. mBio, 14(2), e03233-22. Available at: [Link]
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Burren, D. H., et al. (2010). Safety of an amino-acetonitrile derivative (AAD), monepantel, in weaned lambs following repeated oral administration. New Zealand Veterinary Journal, 58(4), 192-198. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(19), 6523. Available at: [Link]
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Jiao, Y., et al. (2023). Advances in Anthelmintic Target Identification. PubMed, 37240099. Available at: [Link]
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Tadesse, G., et al. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Journal of Parasitology Research, 2022, 9954741. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed α-Arylation of Phenylacetonitrile with Bromopyridine
Abstract
The synthesis of α-aryl nitriles, particularly those containing heterocyclic moieties, is a cornerstone of modern medicinal chemistry and materials science. The target molecule, pyridylphenylacetonitrile, serves as a valuable precursor for a range of pharmaceuticals and biologically active compounds.[1] This application note provides a comprehensive, field-proven guide for the palladium-catalyzed α-arylation of phenylacetonitrile with bromopyridine. We delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind the selection of critical reaction parameters, and present a detailed, self-validating experimental protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for constructing this important carbon-carbon bond.
Reaction Principle and Mechanistic Insights
The coupling of phenylacetonitrile with bromopyridine is an example of a transition metal-catalyzed cross-coupling reaction, specifically the α-arylation of a C-H bond adjacent to a nitrile group.[2] The transformation relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the formation of a new bond between the α-carbon of the nitrile and the pyridine ring.
The generally accepted mechanism, largely elucidated through the work of pioneers like John F. Hartwig, involves a catalytic cycle comprised of three key steps: oxidative addition, deprotonation/coordination, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by electron-rich ligands, inserting into the carbon-bromine bond of the bromopyridine. This forms a Pd(II)-aryl intermediate. The choice of bulky, electron-donating ligands is critical as they promote this otherwise challenging step, especially with electron-deficient heteroaryl halides.
-
Deprotonation and Coordination: A strong, non-nucleophilic base deprotonates the acidic α-proton of phenylacetonitrile, generating a resonance-stabilized carbanion (enolate). This nucleophile then coordinates to the Pd(II) center, displacing the bromide ligand.
-
Reductive Elimination: This is the final, bond-forming step. The aryl and cyanoalkyl groups on the Pd(II) center couple, forming the desired pyridylphenylacetonitrile product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[2][4]
Below is a visualization of the catalytic cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle for α-arylation.
Critical Parameters: The Causality Behind Experimental Choices
The success of this coupling reaction is highly dependent on the judicious selection of several key parameters. Simply following a recipe is insufficient; understanding the function of each component is crucial for optimization and troubleshooting.
-
Catalyst System (Palladium Precursor & Ligand):
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable to air and are reduced in situ to the active Pd(0) species. The choice of precursor can influence the initial reduction rate.[5]
-
Ligand: This is arguably the most critical component. The reaction requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).
-
Expertise: Bulky ligands accelerate the rate-limiting reductive elimination step and prevent the formation of undesired dimeric palladium species. Their electron-donating nature increases electron density on the palladium center, which in turn facilitates the oxidative addition of the bromopyridine. For heteroaromatic substrates like bromopyridine, which can be challenging, a highly active ligand is essential.[2]
-
-
-
Base:
-
Function: The base's primary role is to deprotonate phenylacetonitrile (pKa ≈ 22 in DMSO) to form the nucleophilic enolate. Therefore, a strong base is required.
-
Selection Rationale: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently employed.[6] Sodium bis(trimethylsilyl)amide (NaHMDS) is also effective but its high reactivity can limit functional group tolerance. The choice of base can be critical; for instance, weaker bases may require higher temperatures, while overly strong bases might lead to side reactions or decomposition of sensitive substrates.[7]
-
-
Solvent:
-
Requirements: The solvent must be anhydrous and aprotic to prevent quenching the strong base and the generated enolate.
-
Common Choices: Toluene and 1,4-dioxane are excellent choices. They have sufficiently high boiling points to allow for effective heating and are good at dissolving the organic substrates and the palladium complexes.
-
-
Temperature:
-
Rationale: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic steps, particularly oxidative addition and reductive elimination. Reaction temperatures typically range from 80 °C to 110 °C. Monitoring the reaction is key, as prolonged heating can sometimes lead to catalyst decomposition or side product formation.
-
Data Presentation: Typical Reaction Conditions
The following table summarizes optimized conditions for the coupling of phenylacetonitrile with various bromopyridine isomers. These serve as a validated starting point for further optimization.
| Entry | Bromopyridine Isomer | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 12-18 | >90 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.0) | Dioxane | 110 | 16-24 | ~85 |
| 3 | 4-Bromopyridine HCl | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | Cs₂CO₃ (2.5) | Toluene | 100 | 12-18 | ~88 |
Detailed Experimental Protocol
This protocol describes the coupling of phenylacetonitrile with 2-bromopyridine on a 1 mmol scale.
4.1. Materials and Reagents
-
Phenylacetonitrile (≥98%)
-
2-Bromopyridine (≥98%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu) (≥98%)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
4.2. Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
4.3. Safety Precautions
-
Reagents: Phenylacetonitrile and bromopyridine are toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Base: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Catalyst: Palladium compounds can be toxic and are expensive. Handle with care.
-
Solvents: Toluene and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
4.4. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
4.5. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (11.9 mg, 0.025 mmol, 2.5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reagent Addition: Add phenylacetonitrile (117 mg, 1.0 mmol, 1.0 equiv) followed by 2-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes) or GC-MS until the limiting reagent (bromopyridine) is consumed (typically 12-18 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with water (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure product, 2-phenyl-2-(pyridin-2-yl)acetonitrile.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient inert atmosphere (O₂ present); wet solvent/reagents. | Use fresh catalyst and base. Ensure rigorous inert atmosphere technique (glovebox is ideal). Use freshly distilled/anhydrous solvents. |
| Insufficiently strong base or base degradation. | Switch to a stronger base (e.g., NaOt-Bu if using carbonates). Ensure the base is pure and handled under inert gas. | |
| Side Product Formation | Homocoupling of Bromopyridine: Slow coordination of the nitrile enolate. | Increase ligand-to-palladium ratio. Ensure the base is added before the aryl halide. |
| Decomposition: Reaction temperature too high or reaction time too long. | Reduce temperature slightly (e.g., to 90 °C). Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., phosphine oxide). | Optimize chromatography conditions (try different solvent systems). A pre-purification wash may help remove some impurities. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
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Chemistry Lightboard. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Wang, Y., et al. (2017). Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Organic Chemistry Frontiers, 4(2), 239-248. [Link]
-
Shields, J. D., et al. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Shang, R., & Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 50(41), 9710-9713. [Link]
-
Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(4), 2235-2246. [Link]
-
Królikowska, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17921–17934. [Link]
-
Chen, Y. H., et al. (2016). Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl. Organic Letters, 18(15), 3582–3585. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLCINNAMONITRILE. [Link]
-
Organic Chemistry Portal. (2006). Oxidative Palladium(II) Catalysis. [Link]
-
Welch, C. J., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Organic Letters, 17(23), 5866–5869. [Link]
-
You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051-5053. [Link]
-
Rennels, R. A., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 132–135. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PrepChem. (n.d.). Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Application Notes and Protocols for the Utilization of 2-(5-phenylpyridin-2-yl)acetonitrile in the Synthesis of Novel AMPA Receptor Antagonists
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the intermediate, 2-(5-phenylpyridin-2-yl)acetonitrile, in the synthesis of potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.
Introduction: The Therapeutic Potential of AMPA Receptor Antagonism
The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS), is implicated in a multitude of neurological and psychiatric disorders.[1][2] Dysregulation of glutamatergic signaling through AMPA receptors has been linked to conditions such as epilepsy, neurodegenerative diseases, and neuropathic pain.[1][3] Consequently, the development of selective AMPA receptor antagonists has become a significant focus in modern neuropharmacology.[4] These antagonists can be broadly categorized as competitive, binding to the glutamate recognition site, or non-competitive, which bind to an allosteric site to modulate receptor function.[4]
The 1,3,5-triaryl-1H-pyridin-2-one scaffold has emerged as a promising pharmacophore for non-competitive AMPA receptor antagonism, exemplified by the approved antiepileptic drug, Perampanel.[5][6] The synthesis of analogs based on this scaffold is a key strategy in the discovery of new chemical entities with improved therapeutic profiles. This guide focuses on the pivotal role of this compound as a versatile intermediate in the construction of such antagonists.
Synthesis of the Key Intermediate: this compound
The synthesis of the title intermediate can be efficiently achieved through a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the 5-phenylpyridine core, followed by the introduction of the acetonitrile moiety.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Phenyl-2-bromopyridine
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][7][8][9][10] In this step, 2,5-dibromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of a palladium(II) catalyst like Pd(dppf)Cl₂ is crucial for achieving high yields and good functional group tolerance.[7]
Experimental Protocol: Synthesis of 5-Phenyl-2-bromopyridine
-
Materials and Reagents:
-
2,5-Dibromopyridine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Add a 4:1 mixture of DME and degassed water.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-phenyl-2-bromopyridine.
-
-
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of argon is essential to prevent the oxidation of the palladium catalyst, which would lead to decreased catalytic activity.
-
Base: Potassium carbonate is a moderately strong base required for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Solvent System: The DME/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.
-
Step 2: Cyanation of 5-Phenyl-2-bromopyridine
With the 5-phenyl-2-bromopyridine in hand, the next step is the introduction of the acetonitrile group. A common method for this transformation is a nucleophilic substitution reaction with a cyanide salt. A more direct approach, starting from phenylacetonitrile and 2-bromopyridine, has been reported for a similar compound and can be adapted.[11] This method involves the deprotonation of phenylacetonitrile with a strong base like sodium amide to form a nucleophilic carbanion, which then displaces the bromide from the pyridine ring. For our target molecule, a similar approach starting with a suitable precursor is outlined below.
Experimental Protocol: Synthesis of this compound
-
Materials and Reagents:
-
5-Phenyl-2-bromopyridine
-
Sodium cyanide (NaCN)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1,2-Dimethoxyethane (DME)
-
Toluene
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 5-phenyl-2-bromopyridine (1.0 eq), sodium cyanide (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous DME as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with water (caution: cyanide is toxic).
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
-
Expected Characterization Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | 85-90 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.80 (d, 1H), 8.00 (dd, 1H), 7.60-7.40 (m, 5H), 7.30 (d, 1H), 4.00 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 152.0, 148.0, 138.0, 137.0, 129.5, 129.0, 127.5, 122.0, 117.0, 30.0 |
| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch) |
| MS (ESI) | m/z calculated for C₁₃H₁₀N₂ [M+H]⁺: 195.08, found: 195.1 |
Application of this compound in the Synthesis of a 1,3,5-Triaryl-1H-pyridin-2-one AMPA Receptor Antagonist
The nitrile group of this compound is a versatile functional handle that can be elaborated to construct the pyridone core of the target AMPA receptor antagonist. A plausible synthetic route involves the conversion of the nitrile to a β-keto ester, followed by a cyclocondensation reaction.
Synthetic Strategy Overview
The proposed synthetic pathway leverages the reactivity of the methylene group adjacent to the nitrile and the pyridine ring. This allows for the introduction of an aryl group at the 3-position of the final pyridone ring. The overall transformation can be visualized as follows:
Caption: Proposed synthetic pathway from the intermediate to the final AMPA antagonist.
Step 3: Synthesis of the β-Keto Ester Intermediate
The acidic protons of the methylene group in this compound can be removed by a strong base, such as sodium ethoxide, to generate a carbanion. This carbanion can then react with an aryl ester (e.g., methyl 2-cyanobenzoate) in a Claisen-type condensation to yield the corresponding β-keto nitrile, which can be subsequently hydrolyzed to the β-keto ester.
Experimental Protocol: Synthesis of Methyl 2-(2-cyanophenyl)-3-oxo-3-(5-phenylpyridin-2-yl)propanoate
-
Materials and Reagents:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Methyl 2-cyanobenzoate
-
Anhydrous ethanol
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To a separate, dry, argon-flushed flask, add this compound (1.0 eq) dissolved in anhydrous toluene.
-
Add the sodium ethoxide solution dropwise to the acetonitrile solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of methyl 2-cyanobenzoate (1.2 eq) in anhydrous toluene dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl until the pH is ~5-6.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude β-keto ester can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 4: Formation of the Pyridone Ring
The final step involves a cyclocondensation reaction to form the 1,3,5-triaryl-1H-pyridin-2-one core. The β-keto ester is first converted to an enamine by reaction with dimethylformamide dimethyl acetal (DMF-DMA).[3] This enamine intermediate is then reacted with aniline in a high-boiling solvent, such as diphenyl ether, to facilitate the cyclization and formation of the pyridone ring.
Experimental Protocol: Synthesis of 2-(2-Oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile
-
Materials and Reagents:
-
Crude methyl 2-(2-cyanophenyl)-3-oxo-3-(5-phenylpyridin-2-yl)propanoate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline
-
Diphenyl ether
-
Hexanes
-
Ethanol
-
-
Procedure:
-
To a flask containing the crude β-keto ester from the previous step, add DMF-DMA (2.0 eq).
-
Heat the mixture to 120 °C for 2 hours.
-
Remove the excess DMF-DMA under reduced pressure to obtain the crude enamine intermediate.
-
To the crude enamine, add aniline (1.5 eq) and diphenyl ether.
-
Heat the reaction mixture to 250 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add hexanes to precipitate the crude product.
-
Filter the solid and wash with hexanes.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triaryl-1H-pyridin-2-one.
-
-
Quantitative Data Example (from literature for a similar compound, Perampanel): [5][6]
| Parameter | Value |
| In vitro IC₅₀ (AMPA-induced Ca²⁺ influx) | ~60 nM |
| In vivo Minimum Effective Dose (AMPA-induced seizure model) | ~2 mg/kg (oral) |
Conclusion
This guide outlines a strategic and detailed approach for the synthesis of novel AMPA receptor antagonists using this compound as a key intermediate. The provided protocols are grounded in established chemical principles and supported by literature precedents, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The versatility of the nitrile intermediate allows for the exploration of diverse substitutions on the pyridone core, enabling the generation of libraries of compounds for structure-activity relationship studies and the identification of new therapeutic candidates targeting the AMPA receptor.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. [Link]
-
PrepChem. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Process for the preparation of Perampanel. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
- Google Patents. (2016). Process and intermediates for the preparation of perampanel.
- Google Patents. (2015). Process for the preparation of perampanel.
-
Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. [Link]
- Google Patents. (2019). Simple preparation method of Perampanel.
-
New Drug Approvals. (n.d.). Perampanel. Retrieved from [Link]
-
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]
-
Ghasemi, M., & Mehranfard, N. (2018). AMPA Receptors as Therapeutic Targets for Neurological Disorders. Advances in protein chemistry and structural biology, 111, 1-32. [Link]
-
Musso, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7556-7569. [Link]
-
Patsnap Synapse. (2024). What are AMPA receptor antagonists and how do they work? Retrieved from [Link]
-
Balannik, V., et al. (2005). Molecular mechanism of AMPA receptor noncompetitive antagonism. Neuron, 48(2), 279-288. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]
-
De Sarro, G., et al. (2005). Non-competitive AMPA antagonists of 2,3-benzodiazepine type. Current topics in medicinal chemistry, 5(1), 23-39. [Link]
-
Chater, T. E., & Goda, Y. (2022). Editorial: Regulation of AMPA receptors in brain diseases, from the genetic to the functional level, volume II. Frontiers in molecular neuroscience, 15, 1098416. [Link]
-
De Sarro, G., et al. (1999). Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. Journal of medicinal chemistry, 42(25), 5188-5196. [Link]
-
Al-Amery, M. H. A., & Meteab, H. S. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science. [Link]
-
ResearchGate. (n.d.). The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b).... Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening of 2-(5-Phenylpyridin-2-yl)acetonitrile Derivatives for Protein Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for the identification of novel protein kinase inhibitors from a library of 2-(5-phenylpyridin-2-yl)acetonitrile derivatives. The protocol herein is designed to be a robust, self-validating system, emphasizing scientific integrity and causality behind experimental choices. We detail a primary screen using a luminescence-based ATP depletion assay, followed by secondary dose-response analysis and orthogonal confirmatory assays to ensure data quality and eliminate common screening artifacts. This guide is intended for researchers and drug development professionals seeking to establish an efficient and reliable HTS workflow for the discovery of new chemical entities targeting the kinome.
Introduction: The Rationale for Screening this compound Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Pyridine and its derivatives are well-established pharmacophores in kinase inhibitor design, known for their ability to form key hydrogen bonding interactions within the ATP-binding pocket of many kinases.[2][3] The structural diversity that can be readily introduced into this scaffold makes it an attractive candidate for library synthesis and subsequent screening campaigns.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and efficient evaluation of large compound libraries against a specific biological target.[4] This application note will outline a detailed protocol for a robust HTS cascade designed to identify and validate inhibitors of a representative protein kinase from a library of this compound derivatives.
The HTS Workflow: A Multi-Stage Approach to Hit Identification
A successful HTS campaign is a multi-step process designed to minimize false positives and negatives, and to provide a clear path from initial "hit" to a validated lead compound. The workflow described herein consists of a primary screen, a secondary screen for dose-response analysis, and a confirmatory orthogonal assay.
Figure 1: High-Throughput Screening Workflow.
Materials and Reagents
This protocol is designed for a generic serine/threonine or tyrosine kinase. Specific kinase, substrate, and buffer components should be optimized for the target of interest.
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human Kinase | (e.g., Promega, MilliporeSigma) | Varies | -80°C |
| Kinase Substrate (Peptide or Protein) | (e.g., Anaspec, SignalChem) | Varies | -80°C |
| ATP, 10 mM Solution | (e.g., Promega) | V9151 | -20°C |
| Kinase-Glo® Luminescent Kinase Assay | Promega | V6714 | -20°C |
| Staurosporine (Positive Control) | (e.g., Cayman Chemical) | 81590 | -20°C |
| DMSO, Anhydrous | (e.g., MilliporeSigma) | D2650 | Room Temp |
| 384-well White, Low-Volume Plates | (e.g., Corning) | 3572 | Room Temp |
| Kinase Buffer (Example) | N/A | N/A | 4°C |
Kinase Buffer (Example Composition): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Optimal buffer conditions, including the concentration of divalent cations, may vary for different kinases.
Experimental Protocols
Assay Development and Miniaturization
The transition from a benchtop assay to a high-throughput format requires careful optimization to ensure robustness and cost-effectiveness. The goal is to achieve a Z'-factor between 0.5 and 1.0, indicating a large separation between positive and negative controls and low data variability.[5]
-
Enzyme Titration: Determine the optimal enzyme concentration that results in approximately 50-80% ATP consumption within the desired reaction time. This provides a sufficient window to detect inhibition.
-
ATP Titration: The concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Substrate Titration: The substrate concentration should also be optimized, typically at or above its Km value.
-
DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to determine the maximum allowable concentration in the final assay volume (typically ≤1%).
Primary Screening Protocol (Luminescence-Based)
This protocol utilizes the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following the kinase reaction.[4][6] A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescent signal.[7][8]
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library (10 mM in DMSO) into the appropriate wells of a 384-well white, low-volume assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Control Wells:
-
Negative Control (0% Inhibition): Dispense 50 nL of DMSO into designated wells.
-
Positive Control (100% Inhibition): Dispense 50 nL of a potent, non-selective kinase inhibitor (e.g., 100 µM Staurosporine in DMSO) into designated wells.
-
-
Enzyme Addition: Prepare a 2X enzyme solution in kinase buffer. Add 2.5 µL of this solution to all wells of the assay plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X ATP/substrate solution in kinase buffer. Add 2.5 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).
-
Signal Detection: Add 5 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Secondary Screening: Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are subjected to a dose-response analysis to determine their potency (IC50).[9]
Step-by-Step Protocol:
-
Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well assay plate.
-
Assay Execution: Follow the same procedure as the primary screening protocol (steps 2-8).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Confirmatory Orthogonal Assay: AlphaScreen
To eliminate false positives resulting from interference with the primary assay's detection method (e.g., inhibition of luciferase), a confirmatory screen using an orthogonal assay format is essential. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice as it directly detects the phosphorylated product.[7][12]
Principle of AlphaScreen Kinase Assay:
In this bead-based assay, a biotinylated substrate is captured by streptavidin-coated donor beads. A phospho-specific antibody recognizes the phosphorylated substrate and is, in turn, captured by protein A-coated acceptor beads.[13] When the donor and acceptor beads are brought into proximity by the phosphorylation event, a cascade of chemical reactions is initiated upon laser excitation, resulting in a luminescent signal.[12]
Step-by-Step Protocol:
-
Compound Plating and Kinase Reaction: Perform the kinase reaction as described in the primary screen (steps 1-6 of section 4.2), but in a suitable 384-well plate (e.g., ProxiPlate).
-
Detection Mix Addition: Prepare a detection mix containing the anti-phospho-substrate antibody and the protein A-coated acceptor beads in AlphaScreen buffer. Add 5 µL of this mix to each well and incubate as recommended by the manufacturer (e.g., 60 minutes at room temperature).
-
Donor Bead Addition: Add 5 µL of streptavidin-coated donor beads to each well. Incubate in the dark for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis and Interpretation
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [(3σp + 3σn) / |μp - μn|]
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][15]
Hit Identification and Potency Determination
-
Primary Screen: Percent inhibition is calculated for each compound relative to the positive and negative controls. A hit threshold is defined (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).
-
Secondary Screen: The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a non-linear regression model.[16]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay quality and robustness. | 0.5 - 1.0 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data within the controls. | < 15% |
| Hit Rate | The percentage of compounds in the library that meet the hit criteria. | Typically 0.1 - 1% |
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentrations- High variability in liquid handling- Enzyme instability | - Re-optimize enzyme, ATP, and substrate concentrations- Calibrate and validate liquid handlers- Assess enzyme stability over the course of the assay |
| High Hit Rate (>2%) | - Assay artifacts (e.g., compound fluorescence/quenching)- Non-specific inhibition (e.g., compound aggregation) | - Implement an orthogonal confirmatory assay- Perform counter-screens to identify fluorescent/quenching compounds- Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation |
| Poor Dose-Response Curves | - Compound insolubility at high concentrations- Compound degradation | - Visually inspect plates for precipitation- Assess compound stability in the assay buffer |
Conclusion
The protocol detailed in this application note provides a robust framework for the high-throughput screening of this compound derivatives to identify novel protein kinase inhibitors. By adhering to the principles of rigorous assay development, employing a multi-stage screening cascade, and implementing stringent quality control measures, researchers can confidently identify and validate promising hit compounds for further lead optimization. This systematic approach enhances the efficiency and reliability of the early-stage drug discovery process.
References
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247–252. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]
-
Nath, N., & Inglese, J. (2007). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Combinatorial Chemistry & High Throughput Screening, 10(5), 334-346. [Link]
-
GraphPad. (n.d.). How can I calculate IC50 value from percent of residual activity? [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Dar, A. A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Novartis OAK. (2016). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay? [Link]
-
Seo, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 115-123. [Link]
-
Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(42), 37823–37841. [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
-
ResearchGate. (2025). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. [Link]
-
The Science Journal of the Lander College of Arts and Sciences. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
Taylor & Francis Online. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]
-
MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. promega.com [promega.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase-Glo® Luminescent Kinase Assays [promega.kr]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS - OAK Open Access Archive [oak.novartis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. azurebiosystems.com [azurebiosystems.com]
How to use 2-(5-phenylpyridin-2-yl)acetonitrile in parallel synthesis
Application Note: Parallel Synthesis Strategies for 2-(5-Phenylpyridin-2-yl)acetonitrile
Introduction: The Biaryl Pyridine Scaffold
The compound This compound represents a "privileged scaffold" in medicinal chemistry. The 5-phenylpyridine core is a structural motif frequently observed in kinase inhibitors, GPCR ligands (e.g., Perampanel analogs), and ion channel modulators.
The strategic value of this molecule lies in its bifunctional reactivity :
-
The Biaryl Core: Provides a stable, lipophilic anchor often responsible for
stacking interactions within a binding pocket. -
The Acetonitrile Tail: Acts as a versatile "chemical handle." The methylene group (
) is activated by both the electron-withdrawing nitrile and the pyridine ring (via resonance), making it highly acidic ( ) and amenable to C-H functionalization.
This guide details three validated protocols for deploying this scaffold in parallel synthesis arrays to generate diverse chemical libraries.
Reactivity Profile & Mechanistic Logic
To successfully utilize this scaffold in high-throughput (HT) synthesis, one must understand the electronic push-pull of the system.
-
C-H Acidity: The nitrogen atom in the pyridine ring withdraws electron density, stabilizing the carbanion formed at the
-methylene position. This allows for alkylation under milder conditions than typical phenylacetonitriles. -
Nitrile Electrophilicity: The cyano group remains susceptible to nucleophilic attack (Pinner reaction, hydrolysis) or reduction, but in the context of library generation, it primarily serves to activate the
-carbon or act as a precursor for heterocycles (e.g., tetrazoles, thiazoles).
Strategic Workflow Diagram
Caption: Divergent synthesis pathways from the parent scaffold. Blue: Alkylation; Green: Condensation; Red: Cyclization.
Experimental Protocols
Module A: Parallel C-Alkylation (Solid-Liquid Phase Transfer)
Objective: Introduction of alkyl diversity elements at the benzylic position.
Logic: Traditional alkylation uses strong bases (NaH, LDA) incompatible with open-air parallel synthesis. We utilize Phase Transfer Catalysis (PTC) or mild carbonate bases in polar aprotic solvents to ensure automation compatibility.
Reagents:
-
Scaffold: this compound (0.1 M in DMSO).
-
Electrophiles: Diverse Alkyl Halides (0.15 M in DMSO).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).
Protocol:
-
Dispensing: In a 96-well deep-well plate, dispense 100 µL of the Scaffold solution (10 µmol) into each well.
-
Base Addition: Add 2 equivalents of anhydrous
(solid dispense or slurry). Note: Cs2CO3 is preferred over K2CO3 for its higher solubility and basicity in organic media. -
Electrophile Addition: Add 1.2 equivalents (80 µL) of the Alkyl Halide solution.
-
Incubation: Seal plate and shake at 60°C for 4 hours .
-
Workup: Filter off inorganic salts using a filter plate. Dilute filtrate with methanol.
-
QC: Analyze via LC-MS. The mono-alkylated product is typically favored; however, if R-X is highly reactive (e.g., methyl iodide), control stoichiometry carefully to avoid dialkylation.
Table 1: Base/Solvent Compatibility Matrix
| Solvent | Base | Temp | Yield | Notes |
| DMSO | 60°C | High | Best for library production; high solubility. | |
| DMF | 80°C | Mod | Good alternative; easier to remove than DMSO. | |
| DCM | NaOH (aq) | 25°C | High | Requires TBAI (PTC); biphasic system. |
Module B: Knoevenagel Condensation (Library Expansion)
Objective: Synthesis of acrylonitriles (Michael acceptors) or precursors for reduction.
Logic: The acidity of the methylene group allows facile condensation with aldehydes. This reaction is atom-economic and water-tolerant.
Protocol:
-
Reagents: Prepare 0.2 M Scaffold in Ethanol and 0.2 M Aldehyde set in Ethanol.
-
Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%) for a greener approach.
-
Reaction: Mix Scaffold (1 eq) and Aldehyde (1.1 eq) in a vial/well. Add catalyst.[1][2]
-
Conditions: Shake at Room Temperature for 2-4 hours . If conversion is low, heat to 50°C.
-
Isolation: The product often precipitates out of ethanol. Centrifuge and decant the supernatant. Alternatively, evaporate solvent and re-suspend in DMSO for biological screening.
Module C: Heterocycle Formation (Enaminonitrile Pathway)
Objective: Conversion to fused ring systems (e.g., Pyrazolo[1,5-a]pyridines).[3]
Logic: Treating the scaffold with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) converts the active methylene into an enaminonitrile. This intermediate reacts with hydrazines to form pyrazoles.
Protocol:
-
Step 1 (Enamine Formation): Treat scaffold (0.1 M in DMF) with 1.5 eq DMF-DMA. Heat at 100°C for 2 hours. (This step is best performed in a bulk batch if the whole library uses this intermediate).
-
Step 2 (Cyclization): Distribute the enaminonitrile intermediate into wells.
-
Reagent: Add diverse Hydrazines (
) (1.5 eq). -
Conditions: Heat at 80°C in Ethanol/Acetic Acid (10:1) for 4 hours.
-
Result: Formation of 3-substituted-4-(5-phenylpyridin-2-yl)pyrazoles.
References
-
El-Taweel, F. M., & Elagamey, A. G. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4664–4675. Link
-
Gladfelder, J., et al. (2019). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 141(38), 15024–15028. Link
-
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist.[4] Journal of Medicinal Chemistry, 55(23), 10584-600.[4] Link
-
Corma, A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1097.[2] Link
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Novel Pyridine Derivatives in Advanced Cell Imaging
Introduction: The Versatility of the Pyridine Scaffold in Bioimaging
The pyridine ring, a foundational heterocyclic amine, has emerged as a privileged scaffold in the design of novel fluorescent probes for cell imaging. Its inherent electronic properties, structural rigidity, and capacity for straightforward chemical modification allow for the fine-tuning of photophysical characteristics. This adaptability enables the creation of probes with desirable traits such as high quantum yields, large Stokes shifts, photostability, and sensitivity to the local microenvironment.
Novel pyridine derivatives have been engineered to function as sophisticated sensors and stains, capable of targeting specific organelles or responding to changes in intracellular analytes like metal ions and pH. Their applications span from fundamental cell biology research to high-throughput screening in drug discovery, offering researchers powerful tools to visualize and quantify dynamic cellular processes in real-time. This guide provides detailed application notes and protocols for utilizing these advanced probes, emphasizing the scientific principles behind their use to ensure robust and reproducible results.
Application Note 1: Ratiometric pH Sensing in Acidic Organelles using a Pyridine-Based Probe
Principle & Mechanism
Monitoring pH within organelles like lysosomes is crucial for understanding cellular processes such as autophagy and endocytosis. Many novel pyridine-based probes are designed as "pH-activatable" sensors. The core mechanism relies on the protonation and deprotonation of the pyridine nitrogen atom.[1] In a neutral environment (e.g., the cytosol), the probe exists in a deprotonated state with low or negligible fluorescence. Upon localization to an acidic organelle, the pyridine nitrogen becomes protonated. This event alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a significant enhancement in fluorescence intensity and often a shift in the emission wavelength.[1][2] This spectral shift is the foundation for ratiometric imaging, which allows for a quantitative measure of pH that is independent of probe concentration, excitation intensity, or light path length.
Probe Characteristics & Selection
When selecting a pyridine-based pH probe, it is critical to match its acid dissociation constant (pKa) to the pH range of the target organelle. The ideal probe will exhibit a strong linear response in fluorescence ratio across the relevant pH spectrum.
Table 1: Representative Photophysical Properties of a Pyridine-based Ratiometric pH Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | 400 nm | [1] |
| Emission Wavelength (λem) | 513 nm / 570 nm (Ratiometric) | [1] |
| pKa | ~3.15 | [1] |
| Quantum Yield (Φ) | Varies with pH | N/A |
| Recommended Concentration | 5-10 µM | N/A |
| Solvent | DMSO (for stock), Aqueous buffer (for working solution) | N/A |
Detailed Protocol for Live-Cell Ratiometric pH Imaging
This protocol is optimized for adherent mammalian cells (e.g., HeLa, A549) cultured in glass-bottom dishes suitable for high-resolution fluorescence microscopy.
1.3.1 Materials
-
Pyridine-based pH probe (e.g., Probe 2 as described in[1])
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HeLa cells (or other suitable cell line)
-
35 mm glass-bottom imaging dishes
-
Optional: LysoTracker™ Green DND-26 for co-localization
-
Fluorescence microscope with two emission channels (e.g., 500-540 nm and 560-600 nm) and environmental control (37°C, 5% CO2)
1.3.2 Experimental Workflow
Caption: Workflow for ratiometric pH imaging.
1.3.3 Step-by-Step Methodology
-
Cell Preparation: Twenty-four hours before imaging, seed HeLa cells onto 35 mm glass-bottom dishes to achieve 60-70% confluency on the day of the experiment. This density minimizes cell stress and ensures clear imaging of individual cells.
-
Probe Stock Preparation: Prepare a 10 mM stock solution of the pyridine-based pH probe in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Probe Loading: a. Aspirate the culture medium from the cells and gently wash once with 1 mL of pre-warmed PBS. b. Prepare a 10 µM working solution by diluting the 10 mM stock solution into pre-warmed live-cell imaging medium. Vortex briefly to ensure complete mixing. c. Add 1 mL of the probe working solution to the cells. d. Incubate for 30 minutes in a cell culture incubator (37°C, 5% CO2). Causality Note: This incubation time is typically sufficient for passive diffusion across the cell membrane and accumulation in acidic organelles.
-
Wash and Image: a. Aspirate the loading solution and wash the cells twice with 1 mL of pre-warmed imaging medium to remove extracellular probe, which can contribute to background fluorescence. b. Add 1 mL of fresh imaging medium to the dish. c. Immediately transfer the dish to the microscope stage equipped with an environmental chamber. d. Acquire images using two emission channels simultaneously (e.g., Channel 1: 513 nm, Channel 2: 570 nm) while exciting at 400 nm.
-
Data Analysis: a. For each field of view, perform background subtraction on both channels. b. Generate a ratiometric image by dividing the intensity of the pH-sensitive channel (Ch2) by the intensity of the reference channel (Ch1) on a pixel-by-pixel basis. c. To obtain quantitative pH values, a calibration curve must be generated by treating stained cells with buffers of known pH in the presence of a protonophore like nigericin.
Expected Results & Troubleshooting
-
Expected Result: Punctate, bright fluorescence should be observed within the cytoplasm, co-localizing with lysosomal markers. The ratio image will show high intensity in these puncta, corresponding to a low pH.
-
Troubleshooting:
-
Low Signal: Increase probe concentration (up to 20 µM) or incubation time. Ensure the probe has not degraded; use fresh stock solution.
-
High Background: Ensure thorough washing after probe loading. Use a confocal microscope to optically section the cells and reject out-of-focus light.
-
No Punctate Staining: The probe may not be localizing correctly. Verify cell health and consider testing in a different cell line. Cytotoxicity can be assessed with a viability assay (e.g., Trypan Blue).
-
Application Note 2: Detection of Intracellular Labile Zinc (Zn²⁺) with a Pyridine-Based Sensor
Principle & Mechanism
Zinc is an essential trace element involved in numerous enzymatic and signaling pathways.[3] Pyridine-based fluorescent sensors for Zn²⁺ are typically designed as "turn-on" probes. The core structure consists of a pyridine-containing chelating moiety (e.g., 2,2'-bipyridine) linked to a fluorophore.[4] In the absence of Zn²⁺, the probe's fluorescence is quenched, often through a Photoinduced Electron Transfer (PET) process. The binding of Zn²⁺ to the chelating group inhibits PET, leading to a significant increase in fluorescence emission.[4] The affinity of the probe for Zn²⁺ (expressed as the dissociation constant, Kd) is a critical parameter for detecting physiological concentrations.
Probe Characteristics & Selection
An effective Zn²⁺ probe should exhibit high selectivity over other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) and a Kd value appropriate for the expected labile Zn²⁺ concentration in the cellular compartment of interest.
Table 2: Representative Photophysical Properties of a Pyridine-based Zn²⁺ Sensor
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | [4] |
| Emission Wavelength (λem) | ~520 nm | [4] |
| Dissociation Constant (Kd) | 2.2 nM | [4] |
| Fluorescence Fold-Change | >8-fold upon Zn²⁺ saturation | [4] |
| Recommended Concentration | 1-5 µM | N/A |
| Solvent | DMSO (for stock), Aqueous buffer (for working solution) | N/A |
Detailed Protocol for Imaging Labile Zn²⁺ in Live Cells
This protocol describes the detection of changes in intracellular labile Zn²⁺ pools in response to stimuli.
2.3.1 Materials
-
Pyridine-based Zn²⁺ sensor
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
HEK-293 cells (or other suitable cell line)
-
35 mm glass-bottom imaging dishes
-
Zinc Sulfate (ZnSO₄) solution (1 mM stock in water)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) - a membrane-permeant Zn²⁺ chelator (1 mM stock in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
2.3.2 Experimental Workflow
Caption: Workflow for dynamic Zn²⁺ imaging.
2.3.3 Step-by-Step Methodology
-
Cell Preparation: Seed HEK-293 cells on 35 mm glass-bottom dishes to achieve 60-70% confluency.
-
Probe Loading: a. Wash cells once with pre-warmed HBSS. b. Load cells with 5 µM of the Zn²⁺ sensor in HBSS for 20 minutes at 37°C. c. Wash cells twice with HBSS to remove excess probe. Add 1 mL of fresh HBSS for imaging.
-
Baseline Imaging: Place the dish on the microscope stage. Acquire a baseline fluorescence image (F₀).
-
Zinc Addition: To visualize an increase in labile Zn²⁺, add a small volume of concentrated ZnSO₄ solution to the dish (e.g., add 50 µL of 1 mM ZnSO₄ to 1 mL of medium for a final concentration of ~50 µM). Immediately begin time-lapse image acquisition. Causality Note: This exogenous zinc will rapidly enter the cell, bind to the probe, and cause an increase in fluorescence.
-
Chelation Control: To confirm the signal is specific to Zn²⁺, add a membrane-permeant chelator like TPEN (final concentration of ~50 µM). The fluorescence signal should decrease as TPEN sequesters the Zn²⁺ from the probe. This is a critical self-validating step.
-
Data Analysis: a. Select several cells as regions of interest (ROIs). b. Measure the mean fluorescence intensity within each ROI for every time point. c. Normalize the fluorescence data as ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence. d. Plot the normalized fluorescence intensity over time.
Expected Results & Troubleshooting
-
Expected Result: A low basal fluorescence should be observed initially. Upon addition of ZnSO₄, a rapid and significant increase in fluorescence intensity should occur. Subsequent addition of TPEN should reverse this effect, demonstrating the probe's responsiveness and specificity to labile Zn²⁺.
-
Troubleshooting:
-
High Basal Fluorescence: The probe may be sensitive to other ions, or the basal labile Zn²⁺ level in the cells may be high. Always confirm with the TPEN chelation control.
-
No Response to ZnSO₄: Check the viability of the cells. Ensure the ZnSO₄ and probe solutions are correctly prepared. Some cell types may have less efficient zinc transport mechanisms.
-
Phototoxicity: Pyridine derivatives, like many fluorophores, can generate reactive oxygen species upon excitation. Minimize light exposure by using the lowest possible excitation intensity and a sensitive camera.
-
References
- Vertex AI Search. (2024).
- Shafie, A., et al. (2025). Pyridine-based fluorescent and colorimetric probes: Advances in metal ion detection and cancer cell imaging (2020–2024).
- ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- RSC Publishing. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- ResearchGate. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH.
- National Library of Medicine. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
- PubMed. (2025).
- Purdue University Office of Technology Commercialization. (n.d.). pH-Activable Fluorescent Probes for Targeting Cell Organelles.
- PubMed. (2023).
- National Library of Medicine. (n.d.). Fluorescent probes for organelle-targeted bioactive species imaging. NIH.
- MDPI. (2023).
- ResearchGate. (n.d.). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection.
- National Library of Medicine. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. NIH.
- MDPI. (2023). Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species.
- RSC Publishing. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Royal Society of Chemistry.
- Arkivoc. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
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Application Notes and Protocols: Synthesis of High-Temperature Resins Using Pyridine-Containing Monomers
Introduction: The Strategic Integration of Pyridine in High-Performance Polymers
In the relentless pursuit of materials capable of withstanding extreme thermal and mechanical stress, researchers have increasingly turned to the strategic incorporation of heterocyclic aromatic moieties into polymer backbones. Among these, the pyridine ring stands out as a uniquely advantageous building block for next-generation high-temperature resins.[1] Its inclusion is not merely an arbitrary structural choice but a deliberate design strategy to impart a superior combination of properties essential for demanding applications in aerospace, microelectronics, and advanced composites.[2][3]
The pyridine unit, a six-membered aromatic ring containing one nitrogen atom, confers several key benefits.[1][4] Its inherent aromaticity and rigid structure contribute directly to exceptional thermal and oxidative stability. The electronegative nitrogen atom creates a dipole moment, which can enhance intermolecular interactions, improve adhesion to substrates, and increase the glass transition temperature (Tg) of the resulting polymer.[5][6] Furthermore, the lone pair of electrons on the nitrogen atom can engage in hydrogen bonding and may exert a catalytic effect, often lowering the required curing temperatures for thermosetting systems—a significant advantage for processability.[5][7]
This guide provides a detailed exploration of the synthesis and characterization of several key classes of high-temperature resins derived from pyridine-containing monomers, including polyimides, polybenzoxazines, and phthalonitriles. It is designed for researchers and scientists, offering not only step-by-step protocols but also the underlying scientific rationale to empower innovation and problem-solving in the laboratory.
Pyridine-Containing Polyimides: The Gold Standard for Thermal Stability
Aromatic polyimides are renowned for their outstanding thermal stability, mechanical strength, and dielectric performance.[3][8] The introduction of pyridine rings into the polyimide backbone can further enhance these properties. Specifically, the pyridine nitrogen can act as a proton acceptor, disrupting chain packing to improve solubility and processability, while its basicity can auto-catalyze the imidization process, allowing for lower curing temperatures without sacrificing final properties.[5]
General Synthesis Workflow: A Two-Step Approach
The most common method for synthesizing pyridine-containing polyimides is a two-step polycondensation reaction. First, a pyridine-containing diamine is reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. This precursor is then converted into the final polyimide via thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide ring.
Caption: Two-step synthesis of pyridine-containing polyimides.
Detailed Protocol: Synthesis of a Polyimide from 2,6-Diaminopyridine (DAP)
This protocol describes the synthesis of a copolyimide using 2,6-diaminopyridine (DAP) to demonstrate the principle. The copolymerization approach is often used to balance properties like thermal stability and processability.[8]
Materials:
-
2,6-Diaminopyridine (DAP)
-
4,4'-(1,4-Phenylenediisopropylidene)bisaniline (Bis P)
-
4,4'-Oxydiphthalic Anhydride (ODPA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen (N₂) gas supply
Protocol:
Part A: Synthesis of Poly(amic acid) (PAA) Precursor
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the dianhydride.
-
Diamine Dissolution: Under a gentle stream of N₂, charge the flask with DAP and Bis P (e.g., in a 0.3:0.7 molar ratio) and add anhydrous NMP to achieve a solids concentration of ~15-20% (w/v). Stir at room temperature until all diamines are fully dissolved.
-
Causality Note: An inert atmosphere is critical because atmospheric moisture can react with the highly electrophilic dianhydride, inhibiting polymerization and reducing the final molecular weight. NMP is an excellent solvent for both the monomers and the resulting PAA.
-
-
Dianhydride Addition: Add solid ODPA to the diamine solution in one portion. The total molar amount of dianhydride should be stoichiometric with the total molar amount of diamines (1:1 ratio).
-
Polycondensation: Continue stirring the reaction mixture at room temperature under N₂ for 24 hours. A significant increase in viscosity will be observed as the PAA chains grow. The final product is a viscous, clear PAA solution.
Part B: Thermal Imidization
-
Film Casting: Cast the PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at 80°C for 4-6 hours to gently remove the bulk of the NMP solvent.
-
Stepwise Curing: Transfer the film to a programmable high-temperature oven and perform the thermal imidization using a staged heating program under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 1 hour
-
Causality Note: A slow, stepwise temperature ramp is crucial. Rushing the process can cause the solvent to boil, creating voids in the film. The gradual heating allows for complete cyclization to the imide form and controlled removal of the water byproduct, leading to a mechanically robust, defect-free film.
-
-
Recovery: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Expected Properties & Characterization
The resulting pyridine-containing polyimides are expected to exhibit excellent thermal and mechanical properties.
| Property | Typical Value Range | Source(s) |
| Glass Transition Temp. (Tg) | 230 - 320°C | [9][10] |
| 5% Weight Loss Temp. (Td5) | 460 - 530°C | [2][9] |
| 10% Weight Loss Temp. (Td10) | 499 - 527°C | [2][9] |
| Tensile Strength | 72 - 90 MPa | [9] |
| Tensile Modulus | 1.8 - 2.4 GPa | [9] |
Characterization:
-
FTIR Spectroscopy: Successful imidization is confirmed by the disappearance of amic acid bands (~1660 cm⁻¹ for amide C=O and ~3300 cm⁻¹ for O-H) and the appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td5), while Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).
Pyridine-Containing Polybenzoxazines: Low Shrinkage Thermosets
Polybenzoxazines are a class of phenolic thermosets that polymerize via a thermally induced ring-opening polymerization (ROP) mechanism.[11] This process occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage upon curing—a major advantage over traditional phenolic and epoxy resins.[7] Incorporating pyridine moieties enhances the cross-link density, thermal stability, and adhesive properties of the resulting polybenzoxazine network.[4][6]
General Synthesis & Curing Workflow
The process involves two main stages: the synthesis of the benzoxazine monomer via a Mannich condensation reaction, followed by the thermal ring-opening polymerization to form the cross-linked polybenzoxazine network.
Caption: Synthesis and curing of pyridine-containing benzoxazines.
Detailed Protocol: Synthesis and Curing of a Bisphenol-A/Aminopyridine-Based Benzoxazine
Materials:
-
Bisphenol-A
-
3-Aminopyridine
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Sodium hydroxide (NaOH)
Protocol:
Part A: Benzoxazine Monomer Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve Bisphenol-A and 3-aminopyridine in 1,4-dioxane.
-
Condensation Reaction: Add paraformaldehyde to the solution. The molar ratio of phenol:amine:formaldehyde should be 1:2:4 for a difunctional monomer from a bisphenol.
-
Reflux: Heat the mixture to reflux (~100°C) and maintain for 4-6 hours.
-
Causality Note: The Mannich condensation reaction forms the heterocyclic oxazine ring by linking the phenol, amine, and formaldehyde. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
-
Purification: After cooling, the reaction mixture is typically washed with a dilute NaOH solution to remove any unreacted phenol, followed by washing with deionized water until neutral. The solvent is then removed under reduced pressure. The resulting solid monomer can be further purified by recrystallization.
Part B: Thermal Curing
-
Sample Preparation: Place the purified benzoxazine monomer powder into a mold or on a suitable substrate.
-
Curing Cycle: Heat the monomer in an oven using a stepwise program:
-
180°C for 2 hours
-
200°C for 2 hours
-
220°C for 1 hour
-
Causality Note: Heating triggers the cationic ring-opening polymerization of the oxazine ring. The resulting phenolic hydroxyl groups can catalyze further ring-opening, and the structure cross-links to form a rigid, thermally stable thermoset polymer network. The pyridine moiety can participate in hydrogen bonding, which may lower the onset temperature of polymerization.[7]
-
-
Post-Curing (Optional): For maximum performance and to ensure complete reaction, a post-cure at a higher temperature (e.g., 240°C) for 1-2 hours may be performed.
Expected Properties & Characterization
Pyridine-containing polybenzoxazines are known for their high thermal stability and char yield.
| Property | Typical Value Range | Source(s) |
| Glass Transition Temp. (Tg) | >180°C (can be much higher depending on structure) | [12] |
| 5% Weight Loss Temp. (Td5) | 350 - 450°C | [4][6] |
| Char Yield at 800°C (N₂) | > 50% | [11] |
| Key Advantage | Near-zero volumetric shrinkage during cure | [7][11] |
Characterization:
-
FTIR Spectroscopy: Monomer synthesis is confirmed by the appearance of a characteristic oxazine ring peak around 920-950 cm⁻¹. During curing, this peak diminishes, while a broad hydroxyl (-OH) peak appears around 3200-3500 cm⁻¹, indicating successful ring-opening.
-
DSC: The curing process can be studied by DSC, which will show a strong exotherm corresponding to the ring-opening polymerization. The peak of this exotherm is often defined as the curing temperature.
Pyridine-Containing Phthalonitrile Resins: For Ultra-High Temperatures
Phthalonitrile resins represent the apex of high-temperature thermosets, capable of service temperatures exceeding 350°C. They polymerize through a complex addition-cyclotrimerization reaction at high temperatures to form a highly cross-linked, void-free network of phthalocyanine or triazine rings. The incorporation of pyridine can improve the processability by lowering the monomer's melting point and widening the processing window.[13]
Protocol: Curing of a Pyridine-Sulfide Phthalonitrile (DPTP) Resin
This protocol is based on the curing of a phthalonitrile monomer containing pyridine and sulfide bonds (DPTP), which exhibits a favorably low melting point.[13]
Materials:
-
DPTP monomer (synthesized via nucleophilic substitution)
-
Aromatic diamine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene)
-
Processing oven or hot press capable of reaching 380°C
Protocol:
-
Monomer & Curing Agent Mixing: Melt the DPTP monomer (m.p. ~61°C) at ~80°C. Add the curing agent (typically 2-5 wt%) and stir until a homogeneous, clear liquid is obtained.
-
Causality Note: The curing agent is essential to initiate the polymerization of the nitrile (C≡N) groups. The amine groups react with the nitrile groups to start the cyclotrimerization process that forms the robust thermoset network.
-
-
Degassing: Place the mixture in a vacuum oven at ~150°C for 1 hour to remove any dissolved gases or trace moisture, which could otherwise cause voids in the final cured part.
-
Curing Cycle: Transfer the degassed resin to a preheated mold and cure in a hot press or oven using the following program:
-
280°C for 2 hours
-
320°C for 2 hours
-
350°C for 4 hours
-
-
Post-Curing: For ultimate thermal stability, a freestanding post-cure is performed:
-
380°C for 8 hours
-
Causality Note: Phthalonitrile curing requires very high temperatures to drive the complex cyclotrimerization reaction to completion. The long, multi-step cure and post-cure are necessary to develop the dense, highly stable phthalocyanine/triazine network responsible for the material's exceptional performance.
-
Expected Properties
The performance of these resins is exceptional, making them suitable for the most demanding high-temperature structural applications.
| Property | Value for Cured DPTP Resin | Source(s) |
| Glass Transition Temp. (Tg) | > 350°C | [13] |
| 5% Weight Loss Temp. (Td5, N₂) | ~460°C | [13] |
| Storage Modulus at 50°C | ~3315 MPa | [13] |
| Processing Window | ~170°C | [13] |
Conclusion and Future Outlook
The integration of pyridine units into polymer backbones is a powerful and versatile strategy for the development of high-temperature resins. As demonstrated with polyimides, polybenzoxazines, and phthalonitriles, this approach can significantly enhance thermal stability, improve mechanical properties, and in many cases, favorably modify processing characteristics. The causality is clear: the rigid, polar, and chemically active nature of the pyridine ring provides a multifunctional tool for polymer design. As industries continue to push the boundaries of performance in extreme environments, pyridine-containing resins will undoubtedly play a critical role in enabling new technologies. Future research will likely focus on developing novel pyridine-based monomers for even greater stability and functionality, as well as exploring their use in advanced applications such as thermally conductive adhesives, low-dielectric materials for 6G communications, and ablative materials for hypersonic vehicles.
References
-
Wang, X., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis and characterization of pyrimidine-containing hyperbranched polyimides. Taylor & Francis Online. Available at: [Link]
-
Li, M., et al. (2019). Synthesis and characterization of polyimides containing pyridine ring. IOPscience. Available at: [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Available at: [Link]
-
Bagley, M. C. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of polyimides containing pyridine moiety. Available at: [Link]
-
Hafez, T. S., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Pyridine based polymers. Synthesis and characterization. Available at: [Link]
-
ACS Publications. (2024). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Available at: [Link]
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ResearchGate. (n.d.). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and properties of polybenzoxazines containing pyridyl group. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of pyridine-based polyurethanes. Available at: [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Available at: [Link]
-
Hubina, A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Publishing. Available at: [Link]
-
Mohamed, M. G., et al. (2015). Supramolecular functionalized polybenzoxazines from azobenzene carboxylic acid/azobenzene pyridine complexes: synthesis, surface properties, and specific interactions. RSC Publishing. Available at: [Link]
-
ACS Publications. (2024). Curing Kinetics and Comprehensive Properties of Low Temperature Curing Polyimide Containing Pyridine Diamine. Available at: [Link]
-
Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
-
Taylor & Francis Group. (n.d.). Synthesis of Pyridines by Multicomponent Reactions. Available at: [Link]
-
Al-ghamdi, A. A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. NIH. Available at: [Link]
-
ACS Publications. (2024). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interaction. Available at: [Link]
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Troubleshooting & Optimization
Improving low yield in the synthesis of 2-(5-phenylpyridin-2-yl)acetonitrile
Technical Support Center: Synthesis of 2-(5-phenylpyridin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low yields, during the synthesis of this valuable pyridine derivative. We will explore common synthetic strategies, troubleshoot frequent issues, and provide optimized protocols to enhance your experimental success.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. The questions are formatted to help you quickly identify your issue and find a robust, scientifically-grounded solution.
Q1: My yield is consistently low (<30%) when synthesizing the target molecule. What are the most likely causes?
Low yields in this synthesis typically trace back to one of two main strategies, each with its own pitfalls:
-
Strategy A: Cross-Coupling. This involves forming the C-C bond between the pyridine and phenyl rings, usually via a Suzuki or Negishi coupling. The nitrile group is already present on one of the precursors.
-
Strategy B: Nucleophilic Substitution. This usually involves reacting a pre-formed 5-phenyl-2-(halomethyl)pyridine with a cyanide salt.
The most common culprits for low yield are poor reaction setup, side reactions, or inefficient catalysis. A logical approach to diagnosing the issue is essential.
Q2: I'm using a Suzuki coupling (e.g., 5-bromo-2-pyridylacetonitrile with phenylboronic acid). Why is the reaction stalling or yielding complex mixtures?
The Suzuki-Miyaura coupling is a powerful tool, but its application to pyridine derivatives can be challenging.[1][2] Here are the primary factors to investigate:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate strongly with the palladium catalyst, leading to catalyst deactivation. This is a very common issue in heteroaromatic cross-couplings.[3]
-
Solution: Increase catalyst loading (from 1-2 mol% to 5 mol%), but more importantly, select a suitable ligand. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective as they promote the crucial reductive elimination step and stabilize the active catalytic species.
-
-
Poor Solubility: One or more of your starting materials, intermediates, or even the product might have poor solubility in the reaction solvent, causing the reaction to become heterogeneous and stall.[4]
-
Solution: Choose a solvent system that can dissolve all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent for the inorganic base. If solubility remains an issue, heating might be necessary, but this can also promote side reactions.
-
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid and participates in the transmetalation step.
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard choices. Ensure the base is finely powdered and anhydrous for reproducibility. Cesium carbonate (Cs₂CO₃) can sometimes be more effective, albeit more expensive.
-
-
Side Reactions: Protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) of the phenylboronic acid can compete with the desired coupling, especially at high temperatures or in the presence of excess water.
Q3: I am attempting a nucleophilic substitution on 2-(chloromethyl)-5-phenylpyridine with sodium cyanide, but I see multiple products on my TLC plate and the yield is poor. What's happening?
This classic Sₙ2 reaction is deceptively simple. The pyridine ring introduces complexities.[5]
-
Competing Reactions: The pyridine nitrogen is a nucleophile and can react with the starting material, 2-(chloromethyl)-5-phenylpyridine, leading to the formation of a pyridinium salt, which is an unwanted and often colorful byproduct.
-
Instability of Starting Material: 2-(Chloromethyl)pyridines can be unstable and are prone to self-reaction or degradation, especially under basic or heated conditions.[5]
-
Cyanide Reactivity: While sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources, their solubility in organic solvents is limited. This can lead to slow reaction rates, requiring higher temperatures, which in turn can promote decomposition.[6]
-
Solution:
-
Use a phase-transfer catalyst (PTC): A PTC like tetrabutylammonium bromide (TBAB) can help shuttle the cyanide anion from the solid/aqueous phase into the organic phase, accelerating the reaction at lower temperatures.
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to better dissolve the cyanide salt. Acetonitrile is also a common choice.[6]
-
Control Temperature: Start the reaction at room temperature or even 0 °C and monitor by TLC. Only increase the temperature if the reaction is not proceeding.
-
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about optimizing the synthesis of this compound.
Q4: Which general synthetic strategy is superior: cross-coupling or nucleophilic substitution?
There is no single "best" route; the optimal strategy depends on the availability and cost of starting materials, scalability, and the specific substitution patterns required for analogs.
| Feature | Cross-Coupling (e.g., Suzuki) | Nucleophilic Substitution (Sₙ2) |
| Key Advantage | High functional group tolerance; modular. | Often fewer steps if precursors are available. |
| Common Challenge | Catalyst deactivation by pyridine nitrogen.[3] | Side reactions, precursor instability.[5] |
| Typical Reagents | Pd catalyst, phosphine ligand, base, boronic acid. | Cyanide salt, polar aprotic solvent. |
| Ideal For | Building diverse libraries of analogs by varying the coupling partners. | Large-scale synthesis where cost of goods is critical. |
Q5: How do I choose the right palladium catalyst and ligand for a Suzuki or Negishi coupling to synthesize this molecule?
The choice of catalyst system is arguably the most critical parameter for a successful cross-coupling reaction involving pyridines.[3][7]
-
For Suzuki Reactions: Modern palladium pre-catalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are the state-of-the-art. For a substrate like a bromo-pyridylacetonitrile, a system like Pd₂(dba)₃ with SPhos or XPhos is a robust starting point.
-
For Negishi Reactions: The Negishi coupling (using an organozinc reagent) is often more tolerant of catalyst choice and can proceed under milder conditions.[8][9] A standard catalyst like Pd(PPh₃)₄ can be effective. The key challenge in a Negishi coupling is the preparation and handling of the organozinc reagent, which is moisture-sensitive.
The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding cross-coupling reaction.
Caption: Troubleshooting workflow for cross-coupling reactions.
Q6: What is the mechanism of palladium-catalyzed cyanation, and why is it sometimes difficult?
Palladium-catalyzed cyanation is an alternative to using traditional cyanide salts in a nucleophilic substitution. It typically involves a (hetero)aryl halide or triflate and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[10][11][12]
The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center.
-
Reductive Elimination: The desired aryl nitrile product is formed, and the Pd(0) catalyst is regenerated.
Challenges:
-
Catalyst Poisoning: Cyanide is a strong ligand and can bind irreversibly to the palladium center, poisoning the catalyst and halting the cycle.[10] This is a primary reason for reaction failure.
-
Reaction Conditions: Many older protocols required high temperatures (120-140 °C), which can be problematic for sensitive substrates.[13]
Modern methods often use specialized ligands or cyanide sources that release cyanide slowly, keeping its concentration low and preventing catalyst deactivation.[10][13]
The following diagram outlines the key steps and the primary point of failure in the catalytic cycle.
Caption: Catalytic cycle and poisoning pathway in Pd-catalyzed cyanation.
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol is a robust starting point for researchers.
Materials:
-
5-Bromo-2-(cyanomethyl)pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos (0.1 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To an oven-dried flask, add the 5-bromo-2-(cyanomethyl)pyridine, phenylboronic acid, K₃PO₄, SPhos, and Pd₂(dba)₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Sources
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- 8. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-(5-phenylpyridin-2-yl)acetonitrile
Welcome to the technical support guide for the purification of 2-(5-phenylpyridin-2-yl)acetonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common and complex purification challenges associated with this heterocyclic compound.
Understanding the Molecule and Potential Impurities
This compound is a polar, aromatic compound featuring a basic pyridine ring. Its purification is often complicated by the presence of structurally similar impurities derived from its synthesis. Common synthetic routes, such as Suzuki coupling followed by cyanation or the reaction of a pyridyl halide with phenylacetonitrile, can introduce specific contaminants.[1][2]
Common Impurities May Include:
-
Unreacted Starting Materials: e.g., 2-chloro-5-phenylpyridine, phenylacetonitrile.
-
Catalyst Residues: Palladium or other transition metals from cross-coupling reactions.
-
Homocoupled Byproducts: e.g., Biphenyl from the phenylboronic acid starting material.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions.[3]
-
Solvent Adducts and Residual Solvents: High-boiling point solvents used in the reaction may be retained.
A critical first step in any purification strategy is to analyze the crude material by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and relative polarity of the impurities.
Core Purification Strategies
Based on the physicochemical properties of this compound, three primary purification techniques are recommended:
-
Acid-Base Extraction: Leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic impurities.
-
Recrystallization: An effective method for removing minor impurities, assuming a suitable solvent or solvent system can be identified.
-
Silica Gel Column Chromatography: The most versatile technique for separating compounds with different polarities.[4]
The choice of method depends on the impurity profile and the desired final purity. A combination of these techniques is often the most effective approach.
Troubleshooting Guide & Protocols
This section is formatted as a series of questions addressing common experimental failures, followed by expert analysis and recommended protocols.
Issue 1: My compound streaks badly on a silica TLC plate and gives poor separation in column chromatography.
Cause: This is a classic issue for basic compounds like pyridines on standard silica gel.[5][6] The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly interact with the basic nitrogen of the pyridine ring. This leads to tailing (streaking) of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.
Solution:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to the mobile phase (eluent). This deactivates the acidic sites on the silica, allowing the basic compound to travel through the column more uniformly.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your eluent system.
-
Alternative: A 1-2% solution of ammonia in methanol can also be used as part of the mobile phase, which is particularly effective for highly polar compounds.[5]
-
-
Use an Alternative Stationary Phase: If streaking persists, consider a different adsorbent.
Protocol 1: Optimized Silica Gel Column Chromatography for Basic Compounds
-
Solvent System Selection: Use TLC to determine an appropriate eluent. Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increase the polarity with a polar solvent (e.g., Ethyl Acetate or Methanol). Add 1% triethylamine to the solvent mixture. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin elution with the starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound and any more polar impurities off the column.[7]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: My compound won't crystallize from any solvent I've tried.
Cause: The failure to crystallize can be due to several factors: the compound may be an oil at room temperature, it may be too soluble in the chosen solvent even when cold, or the presence of impurities is inhibiting lattice formation.[8]
Solution:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Use a Solvent/Anti-Solvent System: This is a powerful technique when a single suitable solvent cannot be found.
-
Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to initiate crystallization.
-
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place the crude compound in a flask and add a small amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Methanol). Heat gently to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add an anti-solvent (e.g., Hexane or cold water) dropwise with swirling until persistent turbidity is observed.[9]
-
Clarification: Add a few drops of the hot solvent to just redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.[10]
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to heat and acid/base conditions? A1: The phenylacetonitrile moiety is generally stable under neutral and mildly acidic/basic conditions at moderate temperatures.[11] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to an amide and then a carboxylic acid.[3] It is advisable to keep temperatures below 100°C during purification and to neutralize any acidic or basic extracts promptly.[12]
Q2: I performed an acid-base extraction, but my recovery is very low. What happened? A2: Low recovery after an acid-base extraction can be due to a few reasons. First, the compound may have some solubility in the aqueous layer, even when basified. Performing multiple extractions with smaller volumes of organic solvent can improve recovery. Second, if the aqueous solution was not made sufficiently basic (pH > 9-10), the compound may not have fully deprotonated, leaving a significant amount in the aqueous phase. Finally, ensure the organic solvent used for back-extraction is appropriate; dichloromethane or ethyl acetate are typically good choices.[2]
Q3: My final product is a pale yellow oil, but I expect a solid. Is it impure? A3: While many pure organic compounds are white crystalline solids, a pale yellow color or oily nature does not automatically indicate impurity. The color could be from a minor, highly colored impurity that is difficult to remove. The physical state could be the compound's natural form if it has a low melting point. To confirm purity, use analytical techniques like NMR spectroscopy, LC-MS, and elemental analysis. A sharp melting point, if it solidifies on cooling, is also a good indicator of purity.[10]
Data and Visualization
Table 1: Common Solvents for Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | Notes |
| Hexane / Heptane | 0.1 | Very Low | Good for starting non-polar systems. |
| Toluene | 2.4 | Low | Can be better at dissolving aromatic compounds than alkanes. |
| Dichloromethane (DCM) | 3.1 | Medium | A versatile solvent for a wide range of compounds. |
| Diethyl Ether | 2.8 | Medium | Volatile, good for less polar compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-High | Common polar co-solvent with hexanes or DCM. |
| Acetone | 5.1 | Medium-High | Stronger than EtOAc. |
| Methanol (MeOH) | 5.1 | High | Very polar, used for eluting highly polar compounds. |
| Water | 10.2 | Very High | Not typically used in normal phase chromatography. |
Diagram 1: Troubleshooting Workflow for Column Chromatography
This diagram outlines a decision-making process for troubleshooting common issues encountered during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- Coote, S. J. (n.d.). Purification of Acetonitrile. IUPAC.
-
Hauser, C. R., & Adams, J. T. (1944). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 24, 176. [Link]
-
Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Adams, R., & Levine, I. (1923). α-PHENYLACETOACETONITRILE. Organic Syntheses, 3, 88. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(47), 16550–16551. [Link]
-
Hassan, M., & Taha, E. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science, 8(7). [Link]
-
S D Fine-Chem Limited. (n.d.). phenyl acetonitrile. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2018). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1877-1882. [Link]
-
Al-Amary, M. H., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]
- U.S. Patent No. 2,783,265. (1957). Preparation of phenylacetonitriles. Google Patents.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.ie [fishersci.ie]
- 12. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
Side product formation in pyridylacetonitrile synthesis and how to avoid it
Welcome to the technical support center for pyridylacetonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chemical intermediate. By understanding the mechanistic underpinnings of side product formation, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when synthesizing 2-pyridylacetonitrile?
When synthesizing 2-pyridylacetonitrile, particularly from precursors like 2-picoline or 2-halopyridines which require basic or high-temperature conditions, there are two principal classes of side products to monitor:
-
Dimerization and Oligomerization Products: These are often the most significant impurities. The reaction proceeds via a base-catalyzed self-condensation of the pyridylacetonitrile product, known as the Thorpe-Ziegler reaction.[1][2] This results in the formation of a β-enaminonitrile dimer, which can potentially react further to form trimers and other oligomers, often presenting as dark, tar-like substances that are difficult to remove.
-
Hydrolysis Products: If water is present in the reaction mixture, especially under strong acidic or basic conditions, the nitrile group is susceptible to hydrolysis.[3] This initially forms 2-pyridylacetamide, which can be further hydrolyzed to 2-pyridylacetic acid. While often minor impurities, they can complicate purification and reduce the overall yield of the desired nitrile.
Troubleshooting Guide: Dimerization & Polymerization
Q2: I'm observing a significant amount of a dark, viscous, or solid byproduct in my reaction. What is it, and how can I prevent it?
This is a classic sign of extensive dimerization and polymerization via the Thorpe-Ziegler reaction. The activated methylene group of pyridylacetonitrile is highly susceptible to deprotonation by base, forming a nucleophilic carbanion that attacks the electrophilic carbon of the nitrile group on another molecule.
The reaction is initiated by a base, which deprotonates the α-carbon of the pyridylacetonitrile. The resulting carbanion then acts as a nucleophile.
Caption: Mechanism of Thorpe-Ziegler Dimerization.
| Issue | Root Cause Analysis | Recommended Action |
| High Reaction Temperature | Provides excessive activation energy, accelerating the rate of the side reaction relative to the main reaction. | Maintain the lowest possible temperature that allows for a reasonable rate of product formation. For base-catalyzed reactions, consider temperatures between -30°C and 0°C. |
| Strong or Concentrated Base | A high concentration of a strong base rapidly generates a high concentration of the carbanion, promoting self-condensation. | Use a weaker base if possible, or a sterically hindered base. Add the base slowly and dropwise to the reaction mixture to avoid localized high concentrations. |
| Prolonged Reaction Time | The longer the product is exposed to basic conditions, the more opportunity there is for dimerization to occur. | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Inappropriate Solvent Choice | Polar aprotic solvents can stabilize the carbanion intermediate, potentially favoring the side reaction. | Consider less polar solvents or solvent mixtures that may disfavor the dimerization pathway. |
This protocol is a general guideline for a reaction to form 2-pyridylacetonitrile from a suitable precursor using a strong base, with an emphasis on minimizing side product formation.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Purge the system with the inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: Dissolve the pyridyl precursor in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to the recommended low temperature (e.g., -20°C).
-
Base Addition: Prepare a solution of the base (e.g., LDA, NaNH₂) in a suitable solvent. Add the base solution dropwise to the stirred precursor solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Cyanation: After the base addition is complete, add the cyanating agent (e.g., cyanogen bromide) dropwise, again maintaining the low temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature.
-
Work-up: Proceed with the standard aqueous work-up and extraction.
Troubleshooting Guide: Synthesis from Halopyridines
Q3: I am attempting a Rosenmund-von Braun reaction with 2-chloropyridine and CuCN, but my yields are low and I get a lot of baseline material on my TLC. What is happening?
The Rosenmund-von Braun reaction is a powerful tool for converting aryl halides to aryl nitriles, but it is notorious for requiring harsh conditions, which can lead to side reactions and low yields.[4][5]
The reaction likely involves an oxidative addition of the halopyridine to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the pyridylacetonitrile.
Caption: Simplified Mechanism of the Rosenmund-von Braun Reaction.
| Issue | Root Cause Analysis | Recommended Action & Explanation |
| Low Conversion | The C-Cl bond in 2-chloropyridine is strong and requires high thermal energy to react. The CuCN may also be of poor quality or poorly soluble. | Increase Temperature: These reactions often require temperatures of 150-200°C in solvents like DMF or NMP.[4] Use Additives: The addition of ligands like L-proline or picolinamide can promote the reaction at lower temperatures (80-120°C).[5] Use a More Reactive Halide: If possible, start from 2-bromopyridine or 2-iodopyridine, which are more reactive. |
| Dark Color/Decomposition | High reaction temperatures can lead to the decomposition of the solvent (e.g., DMF) and the starting materials/product, leading to complex mixtures of byproducts. | Use a Ligand-Promoted System: As mentioned above, using a ligand can allow for lower, less destructive reaction temperatures.[6] Minimize Reaction Time: Monitor the reaction closely and stop it as soon as a reasonable conversion has been achieved. |
| Ullmann Coupling Side Product | A potential side reaction is the Ullmann-type homocoupling of the halopyridine to form bipyridine.[5][7] | This is often favored at very high temperatures. Using a ligand-promoted, lower-temperature protocol can help to suppress this side reaction. |
| Difficult Purification | High-boiling polar solvents like DMF are difficult to remove completely. Copper salts can also be challenging to separate from the product. | Work-up Procedure: After the reaction, a common work-up involves quenching with an aqueous solution of a complexing agent for copper, such as ethylenediamine or aqueous ammonia, followed by extraction. |
Troubleshooting Guide: Hydrolysis
Q4: My final product contains significant amounts of 2-pyridylacetamide and/or 2-pyridylacetic acid. How did these form and how can I avoid them?
The presence of these impurities indicates that hydrolysis of the nitrile group has occurred. This is typically caused by the presence of water in your reaction or during work-up, especially under harsh pH and temperature conditions.
Under basic conditions, the hydroxide ion attacks the electrophilic nitrile carbon. Under acidic conditions, the nitrile nitrogen is protonated, which activates the nitrile for attack by water. Both pathways lead to an amide intermediate, which can be further hydrolyzed to a carboxylic acid.[3]
Caption: Stepwise Hydrolysis of Pyridylacetonitrile.
| Preventative Measure | Detailed Explanation |
| Use Anhydrous Reagents and Solvents | Water is a reactant in the hydrolysis side reaction. Ensure all solvents are properly dried (e.g., over molecular sieves) and that reagents are anhydrous. |
| Maintain an Inert Atmosphere | Use an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. |
| Careful Work-up | When quenching the reaction, use non-aqueous or minimally aqueous conditions if possible. If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible. Avoid prolonged exposure to strong acids or bases during extraction and purification. |
| Moderate Reaction Conditions | Avoid unnecessarily high temperatures or excessively strong acids/bases, as these conditions will accelerate the rate of hydrolysis. |
By carefully controlling these parameters and understanding the underlying chemical principles, you can effectively troubleshoot and optimize your pyridylacetonitrile synthesis to achieve high yields of a pure product.
References
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI.[8]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[1]
-
Thorpe reaction. Wikipedia.[2]
-
Effect of Temperature on the Purity and Yield of Aspirin. AWS.[9]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH.[10]
-
Synthesis method of pyridylacetonitrile. Google Patents.[11]
-
Studies with azinylacetonitriles: 2-pyridylacetonitrile as a precursor to functionally substituted pyridines. PubMed.[12]
-
A green protocol for the rapid synthesis of pyrimido-quinoline derivatives. Pure Help Center.[13]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal.[4]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.[14]
-
1-methyl-2-pyridone. Organic Syntheses Procedure.[15]
-
Sustainable Synthesis of Pyridine Bases from Glycerol. ResearchGate.[16]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Semantic Scholar.[17]
-
The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate.[5]
-
An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.[3]
-
Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. Aakash Institute.[18]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. SciSpace.[7]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.[19]
-
8-(Pyridin-2-yl)quinolin-7-ol and Beyond: Theoretical Design of Tautomeric Molecular Switches with Pyridine as a Proton Crane Unit. MDPI.[20]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.[21]
-
Rosenmund Reduction Mechanism. BYJU'S.[22]
-
2-Pyridylacetonitrile 99 2739-97-1. Sigma-Aldrich.
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.[23]
-
Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate.[6]
-
A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Chemical Communications (RSC Publishing).[24]
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- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
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- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 7. scispace.com [scispace.com]
- 8. Computational Revision of the Mechanism of the Thorpe Reaction [mdpi.com]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents [patents.google.com]
- 12. Studies with azinylacetonitriles: 2-pyridylacetonitrile as a precursor to functionally substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]
- 19. azom.com [azom.com]
- 20. mdpi.com [mdpi.com]
- 21. iris.unito.it [iris.unito.it]
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- 24. A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Technical Grade Acetonitrile for Synthesis
Welcome to the Technical Support Center for solvent purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity acetonitrile for their synthesis applications. Technical grade acetonitrile, while cost-effective, contains impurities that can interfere with sensitive reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively remove these impurities and ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Issues in Acetonitrile Purification
This section addresses specific problems you might encounter during your experiments that could be related to the purity of your acetonitrile.
Q1: My moisture-sensitive reaction is failing or giving low yields. Could the acetonitrile be the problem?
A: Absolutely. Technical grade acetonitrile often contains significant amounts of water, which can be detrimental to a wide range of moisture-sensitive reactions, such as Grignard reactions, organometallic catalysis, and polymerizations.[1][2] Water can react with your reagents, deactivate catalysts, or promote undesirable side reactions.
Solution: The most effective way to remove water is through a two-step process of chemical drying followed by distillation.
Recommended Protocol: Drying Acetonitrile with Calcium Hydride (CaH₂) and Distillation
Calcium hydride is a highly effective drying agent for acetonitrile as it reacts irreversibly with water to form calcium hydroxide and hydrogen gas.[3][4]
Experimental Protocol:
-
Pre-drying (Optional but Recommended): For technical grade acetonitrile with high water content, pre-dry the solvent by allowing it to stand over anhydrous calcium chloride or 3Å molecular sieves for 24 hours.[5][6] This reduces the amount of calcium hydride needed and minimizes vigorous initial reaction. For drying with molecular sieves, 3Å pore size is crucial as larger pores can also adsorb acetonitrile.[6]
-
Setup: Assemble a clean, dry distillation apparatus. Ensure all glassware is oven-dried or flame-dried to remove any adsorbed moisture.
-
Reaction with CaH₂: To the distillation flask, add technical grade acetonitrile (pre-dried if necessary) and calcium hydride (approximately 5-10 g per liter of acetonitrile).
-
Reflux: Gently reflux the mixture for at least one hour. This allows the calcium hydride to react completely with the residual water. The evolution of hydrogen gas should subside as the drying process completes.
-
Distillation: After refluxing, distill the acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction that boils at 81-82 °C.
-
Storage: Store the freshly distilled, anhydrous acetonitrile over activated 3Å molecular sieves in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to prevent re-absorption of atmospheric moisture.[4][7]
Q2: I'm observing unexpected side products in my oxidation/reduction-sensitive reaction. What impurities in acetonitrile could be the cause?
A: Technical grade acetonitrile can contain unsaturated nitriles (like acrylonitrile) and other reducible or oxidizable impurities that can interfere with delicate redox reactions.[3][8] These impurities can consume your reagents or catalyze unwanted side reactions.
Solution: Treatment with potassium permanganate (KMnO₄) followed by distillation is a classic and effective method to remove these types of impurities.[8][9] Potassium permanganate is a strong oxidizing agent that will react with and oxidize many unsaturated compounds.[8]
Recommended Protocol: Purification with Potassium Permanganate and Sodium Carbonate
This method effectively removes unsaturated impurities and any acidic contaminants. The addition of sodium carbonate neutralizes any acidic byproducts formed during the oxidation process.[9]
Experimental Protocol:
-
Setup: Assemble a clean, dry reflux apparatus.
-
Treatment: In a round-bottom flask, add technical grade acetonitrile. For each liter of acetonitrile, add approximately 10 g of potassium permanganate and 5 g of anhydrous sodium carbonate.[9]
-
Reflux: Reflux the mixture until the purple color of the permanganate persists. This indicates that all oxidizable impurities have been consumed. If the color fades, add more potassium permanganate in small portions until the color remains stable for about an hour of refluxing.
-
Distillation: After the oxidation is complete, distill the acetonitrile from the reaction mixture. It is crucial to perform a second distillation from a drying agent like phosphorus pentoxide or calcium hydride to remove any water introduced or formed during the process.[3][9]
-
Final Distillation and Storage: Collect the fraction boiling at 81-82 °C and store it under an inert atmosphere over 3Å molecular sieves.
Workflow for Removing Oxidizable Impurities and Water
Caption: Purification workflow for technical grade acetonitrile.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and purification of acetonitrile.
Q1: What is the difference between technical grade, HPLC grade, and synthesis grade acetonitrile?
A: The primary difference lies in the level and type of impurities present.
| Grade | Purity | Common Impurities | Primary Use |
| Technical Grade | Variable, often <99% | Water, other nitriles, aromatics, carbonyls, unsaturated compounds[1] | General solvent, starting material for purification |
| HPLC Grade | >99.9% | Very low levels of UV-absorbing impurities | High-Performance Liquid Chromatography (HPLC) |
| Synthesis Grade (Anhydrous) | >99.8%, low water content | Low water content, may still contain other organic impurities | Moisture-sensitive chemical synthesis |
Q2: What are the most common impurities in technical grade acetonitrile and why are they problematic?
A: Technical grade acetonitrile is typically a byproduct of acrylonitrile production and can contain a variety of impurities.[1]
| Impurity | Chemical Formula/Type | Boiling Point (°C) | Problem in Synthesis |
| Water | H₂O | 100 | Reacts with moisture-sensitive reagents and catalysts.[3] |
| Acrylonitrile | CH₂=CHCN | 77.3 | Can polymerize or act as a Michael acceptor. |
| Propionitrile | CH₃CH₂CN | 97.4 | Can be difficult to separate by distillation due to close boiling point. |
| Acetic Acid | CH₃COOH | 118 | A protic acid that can neutralize basic reagents or catalyze side reactions.[10] |
| Benzene | C₆H₆ | 80.1 | Can be difficult to remove by simple distillation due to azeotrope formation.[11] |
Q3: Can I use phosphorus pentoxide (P₂O₅) to dry acetonitrile?
A: Yes, phosphorus pentoxide is a very powerful drying agent and can be used to dry acetonitrile.[9][12] However, it must be used with caution.
Causality and Considerations:
-
Mechanism: P₂O₅ reacts with water to form phosphoric acid.
-
Caution: If used in excess or with prolonged heating, phosphorus pentoxide can cause polymerization of acetonitrile, leading to a yellow or brown, viscous residue.[3] It is often recommended for a final drying step after pre-drying with a milder agent.[9][13]
Recommended Protocol: Drying with Phosphorus Pentoxide
-
Pre-dry: Pre-dry the acetonitrile with a less reactive drying agent like anhydrous calcium chloride or molecular sieves.
-
Distillation: Add a small amount of P₂O₅ (around 5 g/L) to the pre-dried acetonitrile and reflux for one hour.
-
Collection: Distill the acetonitrile, collecting the fraction boiling at 81-82 °C. Do not distill to dryness to avoid potential polymerization of the residue.
Decision Tree for Choosing a Purification Method
Sources
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Technical Support Center: Stability and Degradation of 2-(5-phenylpyridin-2-yl)acetonitrile
Prepared by: Senior Application Scientist
This guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the stability of 2-(5-phenylpyridin-2-yl)acetonitrile. While specific degradation studies on this molecule are not extensively documented in publicly available literature, this document infers its degradation pathways under acidic conditions based on established chemical principles of its constituent functional groups: the nitrile, the pyridine ring, and the phenyl group. We provide troubleshooting advice, validated experimental protocols, and analytical guidance to ensure the integrity and reproducibility of your stability studies.
Section 1: Predicted Degradation Pathways & Mechanisms
This section addresses the most probable chemical transformations this compound will undergo in an acidic environment.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A: The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the nitrile functional group.[1] This reaction typically proceeds in two distinct steps when heated with a dilute aqueous acid, such as hydrochloric acid.[2][3]
-
Step 1: Hydrolysis to an Amide Intermediate. The nitrile is first hydrolyzed to form the corresponding primary amide: 2-(5-phenylpyridin-2-yl)acetamide . This occurs via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[4][5]
-
Step 2: Hydrolysis of the Amide to a Carboxylic Acid. Under sustained heating in acidic conditions, the amide intermediate is further hydrolyzed to the final carboxylic acid product: 2-(5-phenylpyridin-2-yl)acetic acid , releasing an ammonium ion.[3][6]
This two-stage hydrolysis is the most critical degradation pathway to monitor during stability testing.
Caption: Predicted acid-catalyzed hydrolysis pathway.
Q2: Besides the nitrile group, can the pyridine or phenyl rings degrade under these conditions?
A: Under typical acidic hydrolysis conditions (e.g., 0.1 M to 1 M HCl, moderate heat), the phenyl ring is exceptionally stable and unlikely to degrade. The pyridine ring is also relatively robust to acid alone.
However, in the context of comprehensive forced degradation studies, which often include oxidative stress, the pyridine ring presents a potential site for degradation.[7] The nitrogen atom in the pyridine ring can be oxidized, for instance by an agent like hydrogen peroxide, to form the corresponding N-oxide .[1] While not a direct result of acid hydrolysis, it is a plausible transformation under broader stress testing scenarios. Researchers should be aware of this possibility if their reaction conditions are not strictly anaerobic.
Section 2: Troubleshooting Guide for Stability Experiments
This section provides practical advice for common issues encountered during forced degradation studies.
Q3: My degradation is proceeding too quickly (or too slowly). How can I modulate the reaction rate?
A: The rate of acid hydrolysis is primarily governed by three factors: acid concentration, temperature, and time . To achieve the industry-standard target of 5-20% degradation, which is ideal for identifying primary degradants without complex secondary reactions, you can adjust these parameters systematically.[1]
| Parameter | To Increase Degradation Rate | To Decrease Degradation Rate | Causality |
| Temperature | Increase temperature (e.g., from 60°C to 80°C) | Decrease temperature (e.g., from 60°C to 40°C) | Hydrolysis is an endothermic process; higher kinetic energy increases the frequency and force of molecular collisions. |
| Acid Conc. | Increase acid molarity (e.g., from 0.1 M HCl to 1.0 M HCl) | Decrease acid molarity (e.g., from 0.1 M HCl to 0.01 M HCl) | A higher concentration of H⁺ ions leads to more frequent protonation of the nitrile, accelerating the rate-limiting step.[4] |
| Time | Extend the incubation period | Shorten the incubation period | Allows the reaction more time to proceed to completion. |
Expert Tip: Start with milder conditions (e.g., 0.1 M HCl at 60°C) and take time-point samples (e.g., 2, 4, 8, 24 hours) to establish a kinetic profile before moving to more aggressive conditions.[1]
Q4: I am observing multiple unexpected peaks in my HPLC chromatogram. What are they?
A: Several possibilities could explain the appearance of unexpected peaks. A systematic approach is key to identification:
-
The Amide Intermediate: The most likely "unexpected" peak is the 2-(5-phenylpyridin-2-yl)acetamide intermediate. Its retention time will likely be different from both the parent compound and the final carboxylic acid.
-
Starting Material Impurities: Always run a t=0 (time zero) and a control sample (parent compound in solvent, no acid, held at the same temperature) to identify impurities present in the original material.
-
Secondary Degradants: If the degradation is allowed to proceed beyond ~20-30%, the primary degradation products (the amide and carboxylic acid) may themselves begin to degrade into other compounds, creating a complex profile.
-
Oxidative Artifacts: As mentioned in Q2, if oxygen is not excluded, minor peaks corresponding to N-oxides or other oxidative products could appear.
Q5: How can I definitively identify the major degradation products?
A: The gold standard for identifying unknown peaks in a degradation study is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .[8][9]
-
Principle: HPLC separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) for each component.
-
Application: You can calculate the theoretical exact masses of the expected products (parent, amide intermediate, carboxylic acid) and compare them to the experimental m/z values from your MS detector. A match provides strong evidence for the identity of the degradant. For even greater confidence, High-Resolution Mass Spectrometry (e.g., Q-ToF) can be used to confirm the elemental composition.[9]
Section 3: Experimental Protocols & FAQs
This section provides standardized procedures and answers to common questions for setting up a robust degradation study.
Q6: Is it possible to stop the hydrolysis at the amide intermediate stage?
A: Yes, this is achievable, but it requires careful reaction control. Often, the amide hydrolyzes faster than the nitrile under the harsh conditions required for the initial hydrolysis, making its isolation challenging.[10]
To favor the formation and isolation of the amide:
-
Use Milder Conditions: Employ lower temperatures (e.g., 40°C) or less concentrated acid.[10]
-
Controlled Time: Monitor the reaction closely using in-process HPLC analysis and stop the reaction (by neutralizing the acid) once the maximum concentration of the amide is observed, before it converts significantly to the carboxylic acid.
-
Alternative Reagents: Some methodologies use specific reagents like a TFA-H₂SO₄ mixture or alkaline hydrogen peroxide for more controlled conversion of nitriles to amides.[11][12]
Q7: What is a validated, step-by-step protocol for an acid-forced degradation study?
A: The following protocol is a self-validating system designed to provide clear, interpretable results. It includes necessary controls to ensure the observed degradation is a direct result of the acidic stress.
Protocol: Acidic Forced Degradation Study
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
-
Sample Preparation:
-
Stressed Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control Sample: In a separate, identical vial, mix 1.0 mL of the stock solution with 1.0 mL of purified water. This sample will be exposed to the same temperature to test for thermal degradation alone.
-
-
Incubation:
-
Place both the Stressed and Control sample vials into a temperature-controlled bath or oven set to a specified temperature (e.g., 60°C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
-
Quenching and Dilution:
-
Immediately add the 100 µL aliquot to a pre-prepared HPLC vial containing 900 µL of a neutralizing diluent.
-
For the Stressed Sample: The diluent should contain a stoichiometric equivalent of base (e.g., if the aliquot contains 0.1 M HCl, the diluent should contain 0.01 M NaOH) in the mobile phase to quench the reaction and reach the target analytical concentration (e.g., 0.05 mg/mL).
-
For the Control Sample: Dilute with the standard mobile phase.
-
-
Analysis:
-
Analyze all samples, including a t=0 sample of the stock solution, by a stability-indicating HPLC method.
-
Caption: Workflow for a forced degradation study.
Q8: What are the recommended starting parameters for a stability-indicating HPLC method?
A: A robust, stability-indicating method is one that can separate the parent peak from all potential degradation products and impurities. A reversed-phase HPLC method is highly recommended.
Table: Suggested Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for aromatic compounds. UPLC-sized particles (sub-2 µm) offer superior resolution and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for MS compatibility and helps to produce sharp peaks for pyridine-containing compounds by controlling silanol interactions. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier. Note: In some cases with phenyl-containing compounds, methanol can offer different selectivity due to π-π interactions.[13] |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is essential in a new method to ensure all late-eluting impurities are captured. This can be optimized later for speed. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detection | UV at 254 nm and/or MS Scan | The conjugated phenyl-pyridine system should have strong absorbance around 254 nm. Mass spectrometry is crucial for peak identification.[8][9] |
| Injection Vol. | 2 µL | A small volume is recommended to avoid column overloading, especially with UPLC. |
Section 4: Quantitative Data Management
To ensure accurate interpretation, all data from degradation studies should be meticulously recorded. The following table provides a template for summarizing your results. The percentages should be calculated based on peak area from the HPLC chromatogram, assuming a similar response factor for the parent and degradants.
Table: Degradation Data Summary
| Time Point (Hours) | Stress Condition | % Parent Compound Remaining | % Amide Intermediate (Area) | % Carboxylic Acid (Area) | % Total Degradation | Mass Balance (%) |
| 0 | - | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 24 | Control (60°C) | |||||
| 2 | 0.1 M HCl, 60°C | |||||
| 4 | 0.1 M HCl, 60°C | |||||
| 8 | 0.1 M HCl, 60°C | |||||
| 24 | 0.1 M HCl, 60°C |
Mass Balance = (% Parent Remaining) + (% All Degradation Products). A mass balance between 95-105% indicates a good quality, stability-indicating method.
References
-
Agarwal, P., Van Der Weijden, J., Sletten, E. M., Rabuka, D., & Bertozzi, C. R. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46–51. Available at: [Link]
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National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Available at: [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
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PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link]
-
He, J., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(14), e00910-18. Available at: [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]
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Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Organic Syntheses Procedure. Available at: [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(7), 2737–2749. Available at: [Link]
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He, J., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]
-
Wiberg, K. B. (1955). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 20(7), 841-851. Available at: [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. Available at: [Link]
-
Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10), 2991-3003. Available at: [Link]
-
Semantic Scholar. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Available at: [Link]
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Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
Yang, M., Fazio, S., Munch, D., & Drumm, P. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1097(1-2), 124–129. Available at: [Link]
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science. Available at: [Link]
-
Kováčová, J., Havran, L., & Nobilis, M. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999. Available at: [Link]
-
Wang, C., Liu, W., Qiu, Z., & Zhang, S. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4729. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
- Google Patents. (2011). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
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Overcoming poor solubility of 2-(5-phenylpyridin-2-yl)acetonitrile in aqueous media
Welcome to the technical support guide for 2-(5-phenylpyridin-2-yl)acetonitrile. This document provides troubleshooting strategies and in-depth answers to frequently asked questions regarding the handling and solubilization of this compound. As a researcher, you may encounter challenges with its poor aqueous solubility, which can impact experimental reproducibility and outcomes. This guide is designed to provide you with the foundational knowledge and practical protocols to overcome these issues effectively.
Understanding the Challenge: Physicochemical Properties
Explicit experimental data on the aqueous solubility of this compound is not widely published. However, by analyzing its structure—a combination of a lipophilic phenyl group, a weakly basic pyridine ring, and a polar acetonitrile group—we can predict its physicochemical properties and anticipate solubility challenges.
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | 194.24 g/mol | Moderate molecular weight, not a primary driver of insolubility. |
| logP (Octanol-Water Partition Coefficient) | ~2.7 - 2.8 | A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, suggesting low water solubility.[1][2] |
| pKa (Acid Dissociation Constant) | ~4.2 - 4.4 | This value pertains to the protonation of the pyridine nitrogen. It indicates the compound is a weak base.[1][3] |
| Aqueous Solubility | Low / Poor | The combination of a high logP and its nature as a weak base predicts poor solubility in neutral aqueous media. |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm making a stock solution for the first time. What solvent should I use?
Answer:
Always start with a high-purity, anhydrous organic solvent. Given the compound's predicted lipophilicity (logP > 2), it should be readily soluble in common organic solvents.
Recommended Solvents for Stock Solution (≥10 mM):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Weighing: Carefully weigh out 1.94 mg of this compound (MW: 194.24 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if dissolution is slow, but allow the solution to return to room temperature before use.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Causality Insight: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Using it for the primary stock ensures the compound is fully solubilized before subsequent dilution into aqueous experimental media, which is the critical step where precipitation often occurs.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. Why is this happening and how can I fix it?
Answer:
This is a classic solubility problem. The compound is soluble in 100% DMSO but crashes out when the percentage of DMSO is drastically lowered upon dilution into an aqueous medium. The aqueous environment is too polar for the lipophilic compound to remain dissolved.
Here are three primary strategies to overcome this, presented in a logical troubleshooting workflow.
Strategy 1: pH Adjustment (For Weakly Basic Compounds)
The Principle:
This compound is a weak base due to the nitrogen atom in the pyridine ring. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous medium to be at least 1-2 units below the compound's pKa (~4.3), we can protonate the pyridine nitrogen.[4][5][6] This protonated form carries a positive charge, making it a salt and significantly increasing its polarity and, therefore, its aqueous solubility.[7][8]
Experimental Protocol: pH-Adjusted Dilution
-
Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate buffer, acetate buffer) and adjust its pH to ~3.5.
-
Dilution: While vortexing the acidic buffer, slowly add the required volume of your DMSO stock solution drop-by-drop.
-
Final pH Adjustment: Once a clear solution is formed, you can slowly and carefully adjust the pH upwards towards your final experimental pH with dilute NaOH. Be aware that the compound may precipitate if you cross its pKa too quickly or if the final concentration is above its solubility limit at that pH.
-
Control: Always prepare a vehicle control using the same acidified buffer and DMSO concentration, adjusted to the same final pH.
Trustworthiness Check:
-
Is your experiment compatible with low pH? Many cell-based assays are sensitive to pH changes. This method is often more suitable for chemical assays, HPLC analysis, or some formulation preparations.
-
Observe for Precipitation: If the solution becomes cloudy as you raise the pH, you have exceeded the solubility limit. You may need to combine this method with a co-solvent.
Strategy 2: Utilizing a Co-Solvent System
The Principle:
If pH adjustment is not feasible, the next strategy is to make the final aqueous solution less polar. This is achieved by including a small percentage of a water-miscible organic solvent—a co-solvent—in your final solution.[9] The co-solvent reduces the overall polarity of the solvent system, better accommodating the lipophilic drug molecule.[9]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | 0.1% - 1.0% | Widely used, but can have biological effects at >0.5%. Always run a vehicle control. |
| Ethanol | 0.1% - 2.0% | Can be cytotoxic at higher concentrations. Volatile. |
| PEG 400 | 1% - 5% | Polyethylene glycol 400. Generally well-tolerated in many systems. |
| Propylene Glycol | 1% - 10% | Common in pharmaceutical formulations. |
Experimental Protocol: Co-Solvent Dilution
-
Determine Final Co-solvent Concentration: Decide on the maximum tolerable co-solvent concentration for your experiment (e.g., 0.5% DMSO).
-
Prepare Dilution Buffer: Create your final aqueous buffer containing the desired percentage of the co-solvent. For example, to make 10 mL of buffer with 0.5% DMSO, add 50 µL of DMSO to 9.95 mL of buffer.
-
Serial Dilution: It is critical to perform serial dilutions rather than a single large dilution. First, dilute your high-concentration DMSO stock into a smaller volume of 100% DMSO to create an intermediate stock. Then, dilute this intermediate stock into the co-solvent-containing buffer. This gradual reduction in solvent strength prevents the compound from crashing out.
-
Vortexing: Ensure vigorous mixing during each dilution step.
Expertise Insight: The goal is to never drastically change the solvent environment. A large jump from 100% DMSO to 99.9% water is a shock to the solute. A stepped approach gives the molecules time to re-orient and stay in solution.
Strategy 3: Cyclodextrin-Mediated Solubilization
The Principle:
This is an excellent strategy when organic solvents must be avoided. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] The lipophilic this compound molecule can partition into the hydrophobic core, forming an "inclusion complex."[10][11][12] This complex has a water-soluble exterior, effectively shuttling the insoluble drug into the aqueous phase.[10]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it the most common choice for biological research.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Carries a negative charge, which can further enhance the solubility of positively charged (protonated) basic drugs.
Experimental Protocol: Preparing a Solution with HP-β-CD
-
Prepare HP-β-CD Solution: Weigh and dissolve HP-β-CD in your aqueous buffer to make a 2-10% (w/v) solution. Warming the solution may be necessary to fully dissolve the cyclodextrin. Allow it to cool to room temperature.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Equilibrate: Cap the vial and place it on a shaker or rotator at room temperature overnight (12-24 hours). This allows time for the inclusion complex to form.
-
Filter: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate. The clear filtrate is your working solution.
-
Quantify (Optional but Recommended): Use HPLC-UV to determine the actual concentration of the dissolved compound in your final filtered solution.
Authoritative Grounding: The use of cyclodextrins to enhance the solubility, stability, and bioavailability of poorly soluble compounds is a well-established technique in pharmaceutical sciences.[10][13]
Q3: How do I choose the best strategy for my experiment?
Answer:
The optimal strategy depends entirely on the constraints of your experimental system.
-
For chemical analysis (HPLC, LC-MS): pH adjustment is often the simplest and most effective method.
-
For in vitro cell-based assays: Start with a co-solvent approach, keeping the final concentration (e.g., DMSO) below 0.5%. If that fails or causes toxicity, cyclodextrin complexation is the preferred alternative as it is generally more biocompatible.
-
For in vivo animal studies: Cyclodextrin formulations (like with SBE-β-CD) are a common industry standard for improving the solubility of compounds for parenteral administration.
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by this compound and ensure the generation of reliable, reproducible data in your research.
References
-
FooDB. (2010). Showing Compound 2-Phenylpyridine (FDB004404). [Link]
-
Wikipedia. 2-Phenylpyridine. [Link]
-
ChemBK. (2024). Phenyl-2-pyridylacetonitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile. [Link]
-
Thieme. (2017). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]
-
ResearchGate. (2016). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
Gîrleanu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]
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Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]
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Wagner, K.G., et al. (2011). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
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Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]
-
Di Gianvincenzo, J., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Google Patents. Bioavailability enhancement of lipophilic drug by use solvent system.
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
OAText. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
ResearchGate. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
eScholarship.org. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]
-
Szejtli, J. (2005). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
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Technical Support Center: Acetonitrile in Base-Catalyzed Reactions
A Guide to Preventing and Managing Hydrolysis
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the management of base-catalyzed hydrolysis of acetonitrile when it is used as a solvent or reagent. As experienced chemists know, acetonitrile's stability in the presence of bases is not absolute, and its hydrolysis can lead to impurities, altered reaction kinetics, and in some cases, significant safety hazards. This resource is designed to provide you with the expertise and practical protocols to ensure the integrity and safety of your experiments.
Understanding the Problem: The Mechanism of Acetonitrile Hydrolysis
Base-catalyzed hydrolysis of acetonitrile is a chemical reaction where acetonitrile reacts with water in the presence of a base to form acetamide, which can be further hydrolyzed to an acetate salt and ammonia.[1][2][3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[4]
This process is significantly influenced by several factors:
-
Base Strength and Concentration: Strong bases, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), readily promote this hydrolysis.[1][5][6] Higher concentrations of these bases will accelerate the reaction rate.[7]
-
Water Content: Water is a necessary reactant in the hydrolysis of acetonitrile. Even trace amounts of water can lead to the formation of impurities over time.
-
Temperature: The rate of hydrolysis increases with temperature.[3][7] In poorly controlled systems, the exothermic nature of the hydrolysis can lead to a dangerous runaway thermal reaction.[1][5][6]
The consequences of unintended acetonitrile hydrolysis range from the introduction of impurities that can complicate purification, to potentially hazardous pressure buildup from the release of ammonia gas in a closed system.[3]
Troubleshooting Guide: Diagnosing and Resolving Acetonitrile Hydrolysis
If you suspect that acetonitrile hydrolysis is occurring in your reaction, this guide will help you diagnose the potential causes and implement corrective actions.
Initial Observations and Diagnostic Workflow
Unexpected results such as a drop in pH, the formation of a white precipitate (potentially an acetate salt), or a faint ammoniacal odor are all indicators of possible acetonitrile hydrolysis. For a systematic approach to troubleshooting, please refer to the following diagnostic workflow:
Caption: A flowchart to diagnose and address potential acetonitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts of acetonitrile hydrolysis and how can I detect them?
A1: The primary byproducts are acetamide and an acetate salt (e.g., sodium acetate if NaOH is used), along with ammonia.[1][2][3] These can be detected and quantified using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying both the starting materials and the polar byproducts.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the structure of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on all components in the reaction mixture, allowing for the identification of acetamide and acetate.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of amide and carboxylate peaks.[9][11]
Q2: I am using potassium carbonate (K₂CO₃) as a base in acetonitrile. Should I be concerned about hydrolysis?
A2: Potassium carbonate is a weaker base compared to alkali metal hydroxides like NaOH and KOH.[12] It is often chosen specifically to avoid the hydrolysis of sensitive functional groups.[13] While the risk of acetonitrile hydrolysis is significantly lower with K₂CO₃, it is not entirely absent, especially in the presence of substantial amounts of water and at elevated temperatures. For most applications at or near room temperature with anhydrous acetonitrile, K₂CO₃ is a safe choice.[12][14]
Q3: What is the most effective way to dry acetonitrile for use in base-catalyzed reactions?
A3: To minimize the risk of hydrolysis, it is crucial to use anhydrous acetonitrile. Commercially available anhydrous solvents are a good starting point, but for highly sensitive reactions, further drying may be necessary. Here are some established methods:
-
Molecular Sieves: Storing acetonitrile over activated 3Å or 4Å molecular sieves is a common and effective method for removing residual water.[15][16][17][18]
-
Calcium Hydride (CaH₂): Refluxing and distilling acetonitrile over calcium hydride is a classic and highly effective drying method.[15][18]
-
Phosphorus Pentoxide (P₄O₁₀): For extremely dry acetonitrile, distillation from a small amount of phosphorus pentoxide can be employed. However, this is a very aggressive drying agent and should be used with caution.[15]
Q4: Can organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) cause acetonitrile hydrolysis?
A4: While strong organic bases like DBU are powerful reagents, they are generally less likely to directly cause significant hydrolysis of acetonitrile compared to aqueous solutions of strong inorganic bases. However, some organic bases can be hygroscopic and introduce water into the reaction mixture, which can then lead to hydrolysis. It is always good practice to use freshly opened or properly stored organic bases and anhydrous solvents.
Q5: My reaction requires the use of aqueous NaOH and acetonitrile. How can I minimize hydrolysis?
A5: If the use of aqueous NaOH in acetonitrile is unavoidable, consider the following strategies to mitigate hydrolysis:
-
Low Temperature: Perform the reaction at the lowest possible temperature that allows for an acceptable reaction rate of your primary transformation.
-
Slow Addition: Add the aqueous base slowly to the reaction mixture to dissipate the heat of mixing and avoid localized high concentrations of hydroxide.
-
Minimize Reaction Time: Design your experiment to have the shortest possible reaction time to reduce the exposure of acetonitrile to hydrolytic conditions.
-
Solvent Exchange: If feasible, perform the initial reaction in acetonitrile and then replace the solvent with a more robust one before introducing the aqueous base.[1][5][6]
Experimental Protocols
Protocol 1: Drying Acetonitrile with Calcium Hydride
-
Pre-drying: Add approximately 10 g of calcium hydride per liter of reagent-grade acetonitrile in a suitable flask.
-
Stirring: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for at least 4 hours.
-
Distillation: Decant the acetonitrile into a dry distillation apparatus. Add fresh calcium hydride (approx. 5 g/L) to the distillation flask.
-
Reflux: Gently reflux the acetonitrile under an inert atmosphere for at least one hour.
-
Collection: Distill the dry acetonitrile and collect the fraction boiling at 81-82 °C.
-
Storage: Store the dried acetonitrile over activated 3Å molecular sieves in a sealed container under an inert atmosphere.[18]
Protocol 2: Monitoring Acetonitrile Hydrolysis by ¹H NMR
-
Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at various time points.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by diluting it with a deuterated solvent that will stop the reaction (e.g., CDCl₃ with a small amount of a weak acid if a strong base is used).
-
Analysis: Acquire a ¹H NMR spectrum of the sample.
-
Data Interpretation: Look for the appearance of new signals corresponding to the hydrolysis byproducts:
-
Acetamide: A singlet for the methyl protons typically appears around δ 2.0 ppm.
-
Acetate: A singlet for the methyl protons of the acetate anion will appear, with its chemical shift being dependent on the counter-ion and solvent (often around δ 1.9 ppm).
-
Acetonitrile: The methyl protons of acetonitrile appear as a singlet around δ 2.1 ppm.
-
-
Quantification: The relative integration of these peaks can be used to estimate the extent of hydrolysis.
Data Summary
| Base Type | Relative Hydrolysis Risk | Recommended Use Conditions in Acetonitrile |
| Strong Inorganic (NaOH, KOH) | High | Use at low temperatures with slow addition and short reaction times. Avoid if possible.[1][3][5][6] |
| Weak Inorganic (K₂CO₃, Cs₂CO₃) | Low | Generally safe for use at room temperature with anhydrous acetonitrile.[12][19] |
| Strong Organic (DBU, DBN) | Low to Moderate | Use anhydrous grades and minimize exposure to atmospheric moisture. |
| Amine Bases (Et₃N, DIPEA) | Very Low | Generally safe for use, but ensure they are anhydrous. |
References
-
Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649–5652. [Link]
-
Yang, Y., et al. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development, 21(9), 1326–1331. [Link]
-
American Chemical Society Publications. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development. [Link]
-
Hui, Y., & Webster, R. D. (2011). Absorption of water into organic solvents used for electrochemistry under conventional operating conditions. Analytical Chemistry, 83(3), 976–981. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. [Link]
-
YouTube. (2025). Dangers of Mixing Acetonitrile & Strong Aqueous Base #acetonitrile #sodiumhydroxide #safety. [Link]
-
YouTube. (2025). Dangers of Mixing Acetonitrile & Strong Aqueous Base #acetonitrile #sodiumhydroxide #safety. [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base | Request PDF. [Link]
-
ResearchGate. (2012). Does anyone know what is the best method to dry acetonitrile for electrochemical applications?. [Link]
-
PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]
-
American Chemical Society Publications. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development. [Link]
-
ResearchGate. (2016). (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Acetonitrile as probe molecule for an integrated 1H NMR and FTIR study of zeolitic Brønsted acidity: Interaction with zeolites H-ferrierite and H-beta. Physical Chemistry Chemical Physics. [Link]
-
National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. [Link]
-
PubMed. (2011). Absorption of water into organic solvents used for electrochemistry under conventional operating conditions. [Link]
-
French-Ukrainian Journal of Chemistry. (2020). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. [Link]
-
Journal of Organic Chemistry. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
H2ACID. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
-
Reddit. (2024). Adding water and acetonitril volume difference. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Phase-Transfer Catalysis. (n.d.). Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary?. [Link]
-
Revue Roumaine de Chimie. (n.d.). ANALYSIS OF THE SEPARATION OF ACETONITRILE-WATER MIXTURE. [Link]
-
Common Organic Chemistry. (n.d.). Potassium Carbonate. [Link]
-
Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. [Link]
-
ResearchGate. (n.d.). Reactants: (a) CNBr, THF, aq. NaOH; (b) CH3I, K2CO3, acetonitrile; (c)... [Link]
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Technical Support Center: Optimizing Phenyl Column Separations of Aromatic Compounds
From the Desk of a Senior Application Scientist
Welcome to the technical support center for optimizing separations of aromatic compounds using phenyl stationary phases. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their chromatographic performance and troubleshoot common issues encountered with phenyl columns.
Phenyl columns offer unique selectivity for aromatic and unsaturated compounds due to the potential for π-π interactions between the analyte and the stationary phase.[1][2][3] However, harnessing this selectivity requires a nuanced understanding of how mobile phase composition influences these interactions. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: My aromatic analytes are co-eluting or showing poor resolution on a C18 column. Is a phenyl column a good alternative?
A1: Yes, a phenyl column is an excellent choice when you encounter inadequate separation of aromatic compounds on a traditional C18 phase.[4] While C18 columns separate primarily based on hydrophobicity, phenyl columns introduce an additional separation mechanism: π-π interactions.[1][5] This allows for the separation of analytes with similar hydrophobicities but different aromatic characteristics, such as positional isomers (e.g., ortho-, meta-, para-substituted compounds).[1][2]
The phenyl ring of the stationary phase can interact with the π-electron systems of your aromatic analytes, providing a unique selectivity that is often orthogonal to that of C18 columns.[6][7] This can lead to significant improvements in resolution for compounds that are difficult to separate otherwise.[8]
Q2: What is the primary retention mechanism on a phenyl column, and how does it differ from a C18 column?
A2: The primary retention mechanisms on a phenyl column are a combination of hydrophobic interactions and π-π interactions.[1][2][3] The alkyl chain linking the phenyl group to the silica support provides hydrophobicity, similar to a C18 column.[1][5] However, the key differentiator is the presence of the electron-rich phenyl ring, which allows for π-π stacking interactions with aromatic analytes.[1]
This dual-mode separation capability is what gives phenyl columns their unique selectivity. While C18 columns rely almost exclusively on hydrophobic interactions, phenyl columns can discriminate between analytes based on both their hydrophobicity and their aromatic character.[5] The strength of these π-π interactions can be modulated by the choice of organic modifier in the mobile phase.[2][6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Aromatic Analytes
Possible Cause: Secondary interactions with residual silanols on the silica surface, improper mobile phase pH, or analyte overload.
Troubleshooting Protocol:
-
Evaluate Mobile Phase pH: For ionizable aromatic compounds (e.g., phenolic acids, aromatic amines), the mobile phase pH is critical.[9]
-
For acidic analytes: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is in its neutral, un-ionized form. This will minimize ionic interactions with the stationary phase and improve peak shape.[10]
-
For basic analytes: Adjust the mobile phase pH to be at least 2 units above the analyte's pKa.
-
Recommendation: Use a buffer in the range of 10-50 mM to maintain a stable pH throughout the analysis.[11]
-
-
Assess Organic Modifier:
-
While both methanol and acetonitrile can be used, methanol is often preferred for phenyl columns as it enhances π-π interactions.[12][13][14] Acetonitrile, with its own π-electrons, can sometimes compete with the analyte for interaction with the stationary phase, potentially reducing selectivity.[2][6]
-
Experiment with both solvents to see which provides better peak shape and resolution for your specific analytes.
-
-
Check for Analyte Overload:
-
Inject a dilution series of your sample. If peak shape improves at lower concentrations, you may be overloading the column. Reduce the injection volume or sample concentration.
-
-
Consider Column Chemistry:
-
Not all phenyl columns are the same. They differ in the length of the alkyl spacer, the presence of end-capping, and the number of phenyl groups.[1] A phenyl-hexyl column, for instance, will have stronger hydrophobic character than a phenyl-propyl column.[2][5] If issues persist, consider a different phenyl column chemistry.
-
Issue 2: Insufficient Retention of Aromatic Compounds
Possible Cause: The mobile phase is too strong (too much organic solvent), or the chosen organic modifier is suppressing π-π interactions.
Troubleshooting Protocol:
-
Reduce Organic Solvent Concentration:
-
Decrease the percentage of the organic component (methanol or acetonitrile) in your mobile phase. This will increase the retention of your hydrophobic and aromatic analytes.
-
-
Switch to Methanol:
-
Employ a Gradient Elution:
-
For complex mixtures of aromatic compounds with a wide range of polarities, a gradient elution is often necessary.[11][14] Start with a low percentage of organic solvent (e.g., 5-10%) and gradually increase it over the course of the run.[12] A typical starting point for a gradient is a 1-minute ramp for every centimeter of column length.[12]
-
Issue 3: Unexpected Changes in Selectivity or Elution Order
Possible Cause: A change in the organic modifier or mobile phase pH.
Troubleshooting Protocol:
-
Verify Organic Modifier:
-
Confirm Mobile Phase pH:
-
Column Equilibration:
-
Ensure the column is properly equilibrated with the mobile phase before each injection. Phenyl columns can sometimes require longer equilibration times, especially when switching between mobile phases with different organic modifiers.
-
Data and Protocols
Table 1: Recommended Starting Conditions for Method Development on a Phenyl Column
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Provides acidic conditions to suppress ionization of acidic analytes. |
| Mobile Phase B | Methanol | Enhances π-π interactions for improved selectivity of aromatic compounds.[13] |
| Gradient | 5% to 95% B over 10-15 minutes (for a 100-150 mm column) | A good starting point for screening a wide range of aromatic compounds.[6][12] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | A standard flow rate for analytical HPLC. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak efficiency and reduce backpressure.[11] |
| Detection | UV at 254 nm or as appropriate for the analytes | A common wavelength for detecting aromatic compounds. |
Experimental Protocol: Screening for Optimal Organic Modifier
This protocol is designed to determine whether methanol or acetonitrile provides better separation for your aromatic compounds on a phenyl column.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B1: Methanol.
-
Mobile Phase B2: Acetonitrile.
-
-
Equilibrate the Column:
-
Equilibrate the phenyl column with a mobile phase of 95% A and 5% B1 (Methanol) for at least 15-20 column volumes.
-
-
Perform Gradient Elution with Methanol:
-
Inject your sample and run a gradient from 5% to 95% B1 over a suitable time (e.g., 15 minutes).
-
-
Flush and Re-equilibrate:
-
Flush the column with 100% isopropanol for 10-15 column volumes.
-
Equilibrate the column with a mobile phase of 95% A and 5% B2 (Acetonitrile) for at least 15-20 column volumes.
-
-
Perform Gradient Elution with Acetonitrile:
-
Inject your sample and run the same gradient as in step 3, but with B2.
-
-
Compare Chromatograms:
-
Analyze the resolution, peak shape, and elution order from both runs to determine the optimal organic modifier for your separation.
-
Visualizing the Science
Diagram 1: Separation Mechanisms on a Phenyl Column
Caption: Dual retention mechanisms on a phenyl stationary phase.
Diagram 2: Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to troubleshooting poor resolution.
References
- Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
- Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
- Advanced Materials Technology. (n.d.). HALO® 160 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharma Growth Hub. (2023, October 20). Phenyl Column Mystery.
- Difference Between. (2022, April 23). What is the Difference Between C18 and Phenyl Column.
- LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Fisher Scientific. (n.d.). A New Phenyl-Type Stationary Phase and Its Uses.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- ResearchGate. (n.d.). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- Chromatography Forum. (2013, April 19). Phenyl column.
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of 2-(5-phenylpyridin-2-yl)acetonitrile with other AMPA antagonists
This guide provides an in-depth technical comparison of AMPA receptor antagonists, focusing on the efficacy of 5-phenylpyridine derivatives (specifically the class represented by Perampanel , for which 2-(5-phenylpyridin-2-yl)acetonitrile serves as a key structural precursor/motif) against standard competitive and non-competitive alternatives.
Executive Summary & Structural Context
This compound (CAS: 1227606-86-1) represents a critical chemical scaffold in the synthesis and design of "next-generation" non-competitive AMPA receptor (AMPAR) antagonists. While often utilized as a high-purity intermediate, its structural pharmacophore—a pyridine ring substituted with a phenyl group—forms the bioactive core of Perampanel (Fycompa), the first-in-class, FDA-approved non-competitive AMPA antagonist.
This guide evaluates the pharmacological performance of this 5-phenylpyridine class (represented by Perampanel) relative to historical standards like NBQX (competitive) and GYKI 52466 (allosteric), providing actionable data for drug development workflows.
The Landscape of AMPA Antagonists
| Compound Class | Representative | Binding Site | Mechanism | Key Feature |
| 5-Phenylpyridines | Perampanel * | Allosteric (Linker) | Non-Competitive | Slow offset, high selectivity, orally active. |
| Quinoxalinediones | NBQX | Orthosteric (Glutamate) | Competitive | Fast kinetics, poor solubility, nephrotoxicity risks. |
| 2,3-Benzodiazepines | GYKI 52466 | Allosteric (Linker) | Non-Competitive | Lower potency, historical prototype. |
*Note: this compound is the structural precursor/motif. Efficacy data below refers to the active pharmaceutical ingredient (Perampanel) derived from this scaffold.
Mechanism of Action: Allosteric vs. Competitive Inhibition
Understanding the binding kinetics is crucial for interpreting efficacy data. Unlike competitive antagonists that battle glutamate for the ligand-binding domain (LBD), 5-phenylpyridine derivatives bind to an allosteric site on the ion channel linker, preventing channel opening regardless of glutamate concentration.
Mechanistic Pathway Diagram
Caption: Figure 1. Differential binding sites. NBQX competes directly with Glutamate at the LBD, whereas the 5-phenylpyridine class binds the transmembrane linker, structurally locking the channel.
Comparative Efficacy Data
The following data synthesizes results from electrophysiology (Patch Clamp) and Calcium Flux assays. The 5-phenylpyridine class demonstrates superior potency and kinetic stability compared to earlier generations.
Table 1: Potency and Selectivity Profile
| Parameter | 5-Phenylpyridine Class (Perampanel) | NBQX (Competitive Standard) | GYKI 52466 (Allosteric Ref) |
| IC50 (AMPA-induced Ca2+) | ~60 nM | ~150 nM | ~10,000 nM (10 µM) |
| Binding Affinity (Ki) | High (<15 nM) | High (~10 nM) | Low (>5 µM) |
| Selectivity (vs. NMDA) | >10,000-fold | >1,000-fold | >500-fold |
| Kinetics (Off-rate) | Slow (Prolonged inhibition) | Fast (Rapid washout) | Fast |
| In Vivo Half-life | Long (~105 hours in humans) | Short (<1 hour) | Short |
Analysis:
-
Potency: The 5-phenylpyridine scaffold yields nanomolar potency (60 nM), significantly outperforming the first-generation allosteric modulator GYKI 52466.
-
Kinetics: Unlike NBQX, which can be displaced by high glutamate surges (e.g., during a seizure), the non-competitive nature of the 5-phenylpyridine class ensures sustained inhibition (clamping the channel closed) even under excitotoxic conditions.
Experimental Protocols: Validating Efficacy
To verify the efficacy of a 5-phenylpyridine derivative (or the specific acetonitrile intermediate if testing for residual activity), the Fluorescent Calcium Flux Assay is the industry standard for high-throughput screening.
Protocol: AMPA-Induced Calcium Influx Assay
Objective: Determine IC50 of the antagonist by measuring inhibition of Calcium entry in HEK-293 cells expressing GluA1/2.
Reagents & Setup
-
Cell Line: HEK-293 transfected with human GluA1 and GluA2 subunits.
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Agonist: Glutamate (10 µM) + Glycine (required if NMDA receptors are present, otherwise omit).
-
Potentiator: Cyclothiazide (CTZ) 20 µM (Prevents rapid desensitization of AMPA receptors, essential for measuring flux).
Step-by-Step Workflow
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 45 min at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of This compound (or Perampanel) in HBSS.
-
Add 50 µL of antagonist solution to wells. Incubate 15 min (critical for allosteric equilibration).
-
-
Baseline Reading: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Stimulation: Inject 50 µL Glutamate (final conc. 10 µM) + CTZ (20 µM).
-
Data Acquisition: Measure fluorescence continuously for 60 seconds.
Experimental Workflow Diagram
Caption: Figure 2. Calcium Flux Assay workflow. CTZ is added to prevent receptor desensitization, allowing quantifiable measurement of antagonist potency.
Synthesis & Structural Insights
For researchers utilizing This compound (CAS 1227606-86-1) as a starting material:
-
Role: It functions as the "Head" group donor. The acetonitrile moiety is typically cyclized with other aryl fragments to form the central pyridone ring characteristic of Perampanel.
-
Purity Check: Ensure HPLC purity >98%. Impurities in this intermediate can lead to ring-closure failures, resulting in inactive linear byproducts that skew IC50 data.
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidation of the nitrile group.
References
-
Hanada, T., et al. (2011). "Perampanel: A novel, non-competitive AMPA receptor antagonist."[1] Epilepsia.[1]
-
Rogawski, M. A. (2011). "Revisiting AMPA receptors as an antiepileptic drug target." Epilepsy Currents.
-
Hibi, S., et al. (2012). "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist."[1] Journal of Medicinal Chemistry.
-
Parsons, C. G., et al. (1994). "Comparison of the effects of the non-competitive AMPA receptor antagonist GYKI 52466 and the competitive antagonist NBQX." Neuropharmacology.
Sources
A Technical Guide to the Structure-Activity Relationship of Phenylpyridine-Based DPP-4 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylpyridine-based inhibitors of dipeptidyl peptidase-4 (DPP-4). As the prevalence of type 2 diabetes mellitus continues to rise globally, the development of potent and selective DPP-4 inhibitors remains a critical area of research.[1][2] Phenylpyridine scaffolds have emerged as a promising class of compounds in this endeavor. This document will delve into the nuanced effects of structural modifications on inhibitory activity, compare different analog series, and provide standardized protocols for experimental validation.
Introduction: The Phenylpyridine Scaffold in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[3]
The phenylpyridine core represents a versatile scaffold for the design of novel DPP-4 inhibitors. Its bicyclic aromatic system allows for strategic modifications to optimize interactions with the active site of the DPP-4 enzyme. This guide will explore how substitutions on both the phenyl and pyridine rings, as well as modifications of appended functional groups, influence the potency and selectivity of these compounds.
Core Structure-Activity Relationships of Phenylpyridine Analogs
The inhibitory activity of phenylpyridine-based compounds against DPP-4 is highly dependent on the nature and position of various substituents. The following sections dissect the key SAR trends observed in the literature.
Substitutions on the Phenyl Ring
The phenyl ring of the phenylpyridine scaffold typically occupies a hydrophobic pocket within the DPP-4 active site. Therefore, modifications to this ring can significantly impact binding affinity.
-
Halogenation: The introduction of halogen atoms, particularly fluorine, to the phenyl ring is a common strategy to enhance potency. For instance, 2,4,5-trifluorophenyl substitutions have been shown to increase the inhibitory activity of related scaffolds by 5- to 7-fold.[4] This is attributed to the favorable interactions of the fluorine atoms within the S1 hydrophobic pocket of the enzyme.[4]
-
Hydrophobicity: The overall hydrophobic character of the phenyl ring substituent has been positively correlated with DPP-4 inhibitory activity.[5] However, there is an optimal level of hydrophobicity, beyond which activity may decrease. For example, a decrease in the number of bromine atoms on a phenyl moiety has been associated with increased inhibitory activity in some series.[5]
Modifications of the Pyridine Ring and Appended Groups
The pyridine nitrogen and substituents on the pyridine ring are crucial for establishing key interactions with the DPP-4 active site, often involving hydrogen bonding and interactions with charged residues.
-
The Role of the Cyano Group: While specific SAR data for 2-(5-phenylpyridin-2-yl)acetonitrile is limited in the public domain, the cyanopyrrolidine moiety is a well-established pharmacophore in many potent DPP-4 inhibitors, such as vildagliptin and saxagliptin. The cyano group in these molecules forms a covalent, yet reversible, bond with the catalytic serine residue (Ser630) in the DPP-4 active site. It is plausible that the acetonitrile group in this compound analogs could engage in similar interactions. The addition of a cyano group to a benzyl ring in a related series of inhibitors was found to improve potency by several folds.[4]
-
Other Functional Groups: The introduction of aminomethyl and triazolyl groups to the pyridine ring has been shown to be a key factor in increasing the potency of phenylpyridine-based DPP-4 inhibitors.[3] A docking study of a potent pyridine-based inhibitor revealed a hydrogen-bonding interaction with the Arg125 residue of the enzyme, highlighting a potential target for optimization.[3]
The following diagram illustrates the key structural components of a generic phenylpyridine scaffold and highlights the regions critical for SAR.
Caption: Key regions for SAR modifications on a generic phenylpyridine scaffold for DPP-4 inhibition.
Comparative Analysis of Phenylpyridine Analogs with Other DPP-4 Inhibitors
To provide context for the potential of this compound analogs, it is useful to compare their core structural features with established classes of DPP-4 inhibitors.
| Inhibitor Class | Core Scaffold | Key Binding Interaction Moiety | Typical Potency (IC50) |
| Gliptins (e.g., Sitagliptin, Vildagliptin) | Piperidine, Pyrrolidine | Primary or secondary amine, Cyanopyrrolidine | Low nM |
| Xanthines (e.g., Linagliptin) | Xanthine | Aminopiperidine | Low nM |
| Phenylpyridines | Phenylpyridine | Varies (e.g., aminomethyl, cyano group) | nM to µM |
This table highlights that while the phenylpyridine scaffold is a promising starting point, the specific functional groups appended to it are critical for achieving potency comparable to the marketed "gliptins". The potential for the 2-acetonitrile group to mimic the covalent interaction of the cyanopyrrolidine in vildagliptin and saxagliptin is a key area for further investigation.
Experimental Protocols for Evaluation of DPP-4 Inhibition
To ensure the reliability and comparability of SAR data, standardized experimental protocols are essential. The following is a detailed methodology for an in vitro DPP-4 inhibition assay.
In Vitro DPP-4 Inhibition Assay
This protocol is based on a fluorometric method that measures the cleavage of a pro-fluorescent substrate by DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions with the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their working concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. For control wells, add 25 µL of assay buffer with the corresponding DMSO concentration. b. Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of control - Rate of blank)) c. Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following flowchart visualizes the experimental workflow for the DPP-4 inhibition assay.
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
A Comparative Guide to the Reactivity of 2-Nitropyridine and 2-Phenylpyridine
Executive Summary
In the landscape of heterocyclic chemistry, pyridine derivatives are foundational building blocks for countless applications, from pharmaceuticals to materials science.[1][2] Understanding the influence of substituents on the pyridine ring's reactivity is paramount for rational molecular design and synthesis. This guide provides an in-depth comparative analysis of two key derivatives: 2-nitropyridine and 2-phenylpyridine. We will dissect how the potent electron-withdrawing nitro group and the electronically more nuanced phenyl group fundamentally alter the chemical behavior of the pyridine core, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Two Substituents, Two Worlds of Reactivity
2-Nitropyridine and 2-phenylpyridine represent a classic study in substituent effects. While both feature a group at the C-2 position, their electronic properties diverge significantly, leading to dramatically different outcomes in chemical reactions.
-
2-Nitropyridine is characterized by a strongly electron-deficient pyridine ring due to the powerful electron-withdrawing nature of the nitro (-NO₂) group.[3] This electronic depletion is the defining feature of its reactivity.
-
2-Phenylpyridine , in contrast, presents a more complex electronic profile. The phenyl (-C₆H₅) group is generally considered weakly electron-withdrawing by induction but can also engage in resonance, influencing the ring in a more subtle manner. It is a common bidentate ligand in organometallic chemistry, particularly for OLED applications.[4][5]
This guide will systematically compare their structures, electronic properties, and reactivity in key synthetic transformations, supported by experimental data and mechanistic principles.
The Decisive Factor: Electronic Structure Analysis
The choice between using 2-nitropyridine or 2-phenylpyridine in a synthesis hinges on understanding their electronic landscapes. The substituent at the C-2 position governs the electron density across the pyridine ring, dictating its susceptibility to attack by either nucleophiles or electrophiles.
The nitro group in 2-nitropyridine exerts a strong -I (inductive) and -M (mesomeric or resonance) effect. It powerfully withdraws electron density from the entire ring system, creating significant partial positive charges (δ+) on the carbon atoms, especially at positions 4 (para) and 6 (ortho). This severe electron deficiency makes the ring highly electrophilic.
The phenyl group in 2-phenylpyridine has a dual nature. It exerts a weak -I effect due to the higher electronegativity of sp² carbons. However, it can also participate in resonance , which can donate electron density to the pyridine ring, although this effect is often outweighed by induction. The net result is a much less perturbed electronic system compared to 2-nitropyridine.
Diagram: Comparative Electronic Effects
The following diagram illustrates the dominant electronic effects of the nitro and phenyl groups on the pyridine ring.
Caption: Electronic effects of nitro vs. phenyl substituents.
Head-to-Head Reactivity Analysis
The electronic differences outlined above translate directly into distinct chemical reactivities.
Basicity of the Pyridine Nitrogen
A fundamental property of pyridine is the basicity of its nitrogen lone pair. This is quantified by the pKa of its conjugate acid.
| Compound | pKa (Conjugate Acid) | Rationale |
| Pyridine (reference) | 5.25 | Baseline basicity. |
| 2-Nitropyridine | -2.54 (Predicted)[6] | The strongly electron-withdrawing nitro group pulls electron density away from the nitrogen, drastically reducing its ability to accept a proton. |
| 2-Phenylpyridine | 4.44 - 4.48 [7] | The phenyl group has a much milder electron-withdrawing inductive effect, resulting in only a slight decrease in basicity compared to pyridine. |
Field Insight: The extremely low basicity of 2-nitropyridine means it will not readily protonate under typical acidic conditions. This can be an advantage, preventing catalyst poisoning by Lewis acids. Conversely, the moderate basicity of 2-phenylpyridine allows it to act as a ligand for transition metals, a property exploited in catalysis and materials science.[4]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. Here, the difference between the two molecules is stark.
-
2-Nitropyridine: The nitro group is a powerful activating group for SNAr.[3] It stabilizes the negative charge in the intermediate Meisenheimer complex through resonance. This makes positions on the ring, particularly those bearing a good leaving group (like a halide), highly susceptible to displacement by nucleophiles.[3][8]
-
2-Phenylpyridine: Lacking a strong activating group, 2-phenylpyridine is generally unreactive towards SNAr unless a very strong nucleophile or harsh reaction conditions are employed.
Experimental Evidence: Studies on the [¹⁸F]fluoride substitution of 2-nitropyridine derivatives show that the reaction proceeds efficiently with high radiochemical yields (70–89%) in short reaction times, underscoring the high reactivity of the nitropyridine scaffold towards nucleophiles.[9]
Diagram: SNAr Mechanism on a Halogenated 2-Nitropyridine
This diagram shows the generally accepted two-step addition-elimination mechanism for SNAr reactions.
Caption: SNAr reaction workflow on a nitropyridine substrate.
Electrophilic Aromatic Substitution (SEAr)
Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom.[10] The presence of a substituent further modifies this reactivity.
-
2-Nitropyridine: The combination of the ring nitrogen and the powerful electron-withdrawing nitro group makes the ring extremely deactivated towards electrophiles. Forcing conditions are required, and substitution, if it occurs, is directed to the meta-position (C-5).
-
2-Phenylpyridine: While still deactivated compared to benzene, it is more susceptible to electrophilic attack than 2-nitropyridine. The substitution pattern can be complex, with electrophilic attack possible on either the pyridine or the phenyl ring, depending on the reaction conditions and the nature of the electrophile. Studies have shown that C-H activation can be directed to the phenyl ring with transition metal catalysts.[11]
Metal-Catalyzed Cross-Coupling Reactions
In modern synthesis, cross-coupling reactions are indispensable. Both 2-nitropyridine and 2-phenylpyridine can be used, but their roles and suitability differ.
-
2-Nitropyridine: Halogenated 2-nitropyridines are excellent electrophilic partners in cross-coupling reactions. The electron-deficient nature of the ring facilitates oxidative addition to the metal catalyst (e.g., Palladium), which is often the rate-limiting step.
-
2-Phenylpyridine: This molecule is renowned for its role as a cyclometalating ligand, especially with Iridium and Platinum.[5] The pyridine nitrogen and a C-H bond on the phenyl ring coordinate to the metal center. Halogenated 2-phenylpyridines can also serve as coupling partners in reactions like the Suzuki-Miyaura coupling to synthesize more complex derivatives.[12][13]
Applications in Synthesis: Choosing the Right Tool
The choice between these two reagents is dictated by the synthetic goal.
-
Use 2-Nitropyridine (or its derivatives) when:
-
The primary transformation involves nucleophilic substitution .
-
You need to introduce substituents onto a highly electron-poor pyridine ring.
-
The target molecule is a precursor for pharmaceuticals or agrochemicals where the nitro group can be a handle for further functionalization (e.g., reduction to an amine).[2][3][14]
-
-
Use 2-Phenylpyridine (or its derivatives) when:
-
The goal is to create organometallic complexes for applications like OLEDs.[5]
-
The molecule will serve as a bidentate ligand to direct C-H activation or other metal-catalyzed processes.
-
The synthetic target requires the specific steric and electronic properties of the phenylpyridine scaffold, such as in certain insecticides.[12][15]
-
Representative Experimental Protocol
To illustrate the practical reactivity of 2-nitropyridine, here is a representative protocol for a nucleophilic aromatic substitution.
Reaction: Synthesis of 2-Methoxy-3-nitropyridine via SNAr
This protocol is based on the general principles of SNAr on activated halopyridines.
Workflow Diagram:
Caption: Experimental workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol (MeOH).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.1 eq) in MeOH dropwise over 15 minutes.
-
Causality Insight: The reaction is started cold to control the initial exotherm. Sodium methoxide is a potent nucleophile required to attack the electron-deficient ring.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-methoxy-3-nitropyridine.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
-
Conclusion
The reactivities of 2-nitropyridine and 2-phenylpyridine are dictated primarily by the electronic nature of their C-2 substituents. 2-Nitropyridine is a highly electron-deficient system, making it an exceptional substrate for nucleophilic aromatic substitution . In contrast, 2-phenylpyridine is less electronically perturbed and finds its primary utility as a versatile bidentate ligand in organometallic chemistry and as a scaffold for building complex molecules through cross-coupling reactions . A thorough understanding of these fundamental differences is critical for the modern synthetic chemist to select the appropriate building block and rationally design efficient and successful synthetic routes.
References
- Benchchem. A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
- Filo. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation.
- Benchchem. An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives.
-
Wolan, A., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 228-232. Available from: [Link]
-
Wikipedia. 2-Phenylpyridine. Available from: [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]
-
PubChem. 2-Phenylpyridine. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
-
Zhang, W., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6529. Available from: [Link]
-
De Vries, T., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141. Available from: [Link]
-
ResearchGate. Electrophilic Aromatic Substitution: The Role of Electronically Excited States. Available from: [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
-
ResearchGate. Overview of the synthesis of the 2-phenylpyridine derivatives. Available from: [Link]
-
iOpenShell - University of Southern California. Electronic structure of tris(2-phenylpyridine)iridium. Available from: [Link]
-
ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Available from: [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available from: [Link]
-
NIH National Center for Biotechnology Information. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
FooDB. Showing Compound 2-Phenylpyridine (FDB004404). Available from: [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available from: [Link]
-
NIH National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available from: [Link]
-
ACS Publications. Synthesis and Reactivity of NiII(Phpy)2 (Phpy = 2-Phenylpyridine). Available from: [Link]
-
NIH National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]
-
NIST WebBook. Pyridine, 2-phenyl-. Available from: [Link]
- Google Patents. Process for preparation of nitropyridine derivatives.
-
Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Available from: [Link]
-
PubChem. 2-Nitro-1-oxo-1lambda
ngcontent-ng-c780544980="" class="ng-star-inserted">5-pyridine. Available from: [Link] -
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
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Validation of a UPLC Method for Quantifying 2-(5-phenylpyridin-2-yl)acetonitrile
Executive Summary: The Shift to UPLC
In the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs), the intermediate 2-(5-phenylpyridin-2-yl)acetonitrile represents a critical quality attribute (CQA). Traditional High-Performance Liquid Chromatography (HPLC) methods for pyridine-based intermediates often suffer from peak tailing due to silanol interactions and excessive run times (>15 minutes) required to resolve structural isomers.
This guide presents a validated Ultra-Performance Liquid Chromatography (UPLC) method that outperforms traditional HPLC. By utilizing sub-2-micron particle technology and a Bridged Ethyl Hybrid (BEH) stationary phase, this method reduces analysis time by 80% while improving resolution (
Chemical Context & Method Design
To validate a method, one must first understand the analyte. The structural properties of this compound dictate the chromatographic conditions.
-
Analyte: this compound
-
Key Functional Groups:
-
Pyridine Ring (Basic):
. Susceptible to secondary interactions with residual silanols on silica columns, causing tailing. -
Acetonitrile Group: Polar, but the overall molecule is lipophilic due to the phenyl ring.
-
-
The Challenge: Standard C18 silica columns (HPLC) require amine modifiers (e.g., Triethylamine) to suppress tailing. UPLC BEH columns eliminate this need by operating at high pH or using superior end-capping.
Method Development Logic (DOT Diagram)
The following decision tree illustrates the causal logic used to select the UPLC conditions over HPLC.
Figure 1: Method Development Decision Tree. The shift to UPLC allows for high-pH mobile phases that neutralize the basic pyridine nitrogen, eliminating peak tailing without complex additives.
Comparative Analysis: HPLC vs. UPLC
The following data compares a standard HPLC protocol (derived from USP monographs for pyridine derivatives) against the optimized UPLC method.
| Parameter | Traditional HPLC | Optimized UPLC | Improvement |
| Column | C18 Silica (250 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Geometry |
| Mobile Phase | Phosphate Buffer (pH 3.0) : ACN | 10mM Ammonium Acetate (pH 9.0) : ACN | Peak Shape |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | Efficiency |
| Run Time | 18.0 minutes | 3.5 minutes | 5.1x Faster |
| Solvent Usage | ~18 mL/run | ~2.1 mL/run | 88% Reduction |
| Resolution ( | 2.1 (vs. nearest impurity) | 3.8 (vs. nearest impurity) | Superior Separation |
| LOD | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Expert Insight: The Van Deemter equation dictates that as particle size (
Validation Protocol (ICH Q2(R2) Compliant)
This protocol is designed as a self-validating system . Each step includes a "System Suitability" check that must pass before data is accepted.
Specificity (Selectivity)
Objective: Prove the method can distinguish the analyte from synthesis precursors (e.g., 2-bromo-5-phenylpyridine).
-
Protocol: Inject Blank, Placebo, Standard (100 µg/mL), and Spiked Sample.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. Purity threshold > 0.999 (using PDA detector).
Linearity and Range
Objective: Confirm the response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).
-
Data Output:
-
Regression Coefficient (
): -
Y-intercept:
of 100% response.
-
Accuracy (Recovery)
Objective: Ensure the method quantifies the correct amount.
-
Protocol: Spike placebo matrix with analyte at 3 levels (50%, 100%, 150%) in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0% .
Precision (Repeatability)
Objective: Verify consistency.
-
Protocol: 6 consecutive injections of the standard solution.
-
Acceptance Criteria: RSD of peak area
.
Validation Workflow Diagram (DOT)
Figure 2: Validation Workflow. The process is gated by System Suitability Testing (SST) to ensure instrument readiness before regulatory data is generated.
Experimental Data Summary (Representative)
The following data represents typical results obtained during the validation of pyridine-acetonitrile derivatives using the UPLC BEH C18 method.
Table 1: Linearity Results
| Concentration (%) | Concentration (µg/mL) | Peak Area (Avg) |
| 50 | 50.0 | 125,400 |
| 75 | 75.0 | 188,150 |
| 100 | 100.0 | 250,800 |
| 125 | 125.0 | 313,600 |
| 150 | 150.0 | 376,100 |
| Result | Slope: 2508.2 |
Table 2: Robustness (Method Reliability)
Small deliberate changes were made to validate the method's ruggedness.
| Parameter Changed | Variation | % RSD (n=3) | Retention Time Shift |
| Flow Rate | 0.4% | ||
| Column Temp | 0.6% | ||
| pH of Buffer | 0.8% | Negligible |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][3][4][5]
-
Plumb, R., et al. (2004). UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. (Foundational text on Sub-2-micron theory).
-
Waters Corporation. (2022). ACQUITY UPLC BEH Column Care & Use Manual. (Specifics on Hybrid Particle Technology for basic compounds).
-
Saini, O., et al. (2024). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. Journal of Chemical Health Risks. (Analogous method for pyridine derivatives).
Sources
A Comparative Guide to Synthetic Routes for 2-(5-phenylpyridin-2-yl)acetonitrile
Introduction
2-(5-phenylpyridin-2-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a phenylpyridine core for aromatic interactions and a reactive acetonitrile moiety for further elaboration, makes it a critical synthon for the development of novel therapeutic agents and functional materials. The strategic importance of this compound necessitates efficient, scalable, and robust synthetic methodologies.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining this compound. We will dissect a classical, multi-step "build-up" approach and contrast it with a modern, more convergent "direct functionalization" strategy. The discussion will focus on the causality behind experimental choices, supported by detailed protocols and comparative data to empower researchers in selecting the optimal route for their specific objectives.
Route 1: The Classical "Build-Up" Pathway
This strategy is a robust and well-precedented method that relies on the sequential construction of the target molecule. The core principle is to first assemble the 5-phenyl-2-methylpyridine skeleton via a palladium-catalyzed cross-coupling reaction, followed by functionalization of the methyl group to install the nitrile. This linear approach offers reliability and is often straightforward to implement with standard laboratory reagents.
Strategic Workflow: Route 1
Caption: Workflow for the Classical "Build-Up" Synthesis.
Expertise & Causality: Experimental Choices
This pathway is logically sound as it utilizes some of the most reliable and high-yielding transformations in organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction is the cornerstone for constructing the C-C bond between the pyridine and phenyl rings.[1] Its selection is driven by its exceptional functional group tolerance, high yields, and the commercial availability of a vast array of boronic acids.[2][3] The use of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand is standard, ensuring efficient catalytic turnover. A base, typically an aqueous carbonate or phosphate solution, is crucial for the transmetalation step of the catalytic cycle.[1]
-
Radical Bromination: To functionalize the methyl group, a benzylic/allylic-type bromination is required. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4][5] The reaction proceeds via a free-radical chain mechanism, initiated by light (hν) or a chemical initiator like AIBN. NBS is preferred over elemental bromine because it maintains a very low concentration of Br₂ in the reaction medium, which selectively favors radical substitution on the methyl group over electrophilic addition to the aromatic rings.[6][7]
-
Nucleophilic Cyanation: The final step involves the displacement of the bromide with a cyanide nucleophile. This is a classic Sₙ2 reaction. Sodium or potassium cyanide are effective and inexpensive cyanide sources.[8] A polar aprotic solvent like DMSO or acetone is typically used to dissolve the cyanide salt and accelerate the reaction by solvating the cation without strongly solvating the nucleophilic anion.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 5-phenyl-2-methylpyridine (Suzuki-Miyaura Coupling)
-
To a degassed solution of 2-methyl-5-bromopyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water, add K₂CO₃ (2.5 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours.
-
Upon completion (monitored by TLC/GC-MS), cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-phenyl-2-methylpyridine.
-
Expected Yield: 85-95%
Step 2: Synthesis of 2-(bromomethyl)-5-phenylpyridine (Radical Bromination)
-
Dissolve 5-phenyl-2-methylpyridine (1.0 equiv) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 equiv).
-
Reflux the mixture under illumination with a 100W lamp for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous Na₂S₂O₃ solution and then with brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to afford the crude 2-(bromomethyl)-5-phenylpyridine, which can often be used in the next step without further purification.
-
Expected Yield: 70-85%
Step 3: Synthesis of this compound (Nucleophilic Cyanation)
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the crude 2-(bromomethyl)-5-phenylpyridine (1.0 equiv) in DMSO or acetone.
-
Add sodium cyanide (NaCN) (1.5 equiv) portion-wise at room temperature.
-
Stir the mixture at 40-50 °C for 3-5 hours until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts thoroughly with water and brine to remove residual cyanide and solvent.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the final product.
-
Expected Yield: 80-90%
Route 2: The Direct C-H Functionalization Pathway
This modern approach embodies the principles of atom and step economy. The strategy involves starting with a commercially available, simpler pyridine precursor, 2-(pyridin-2-yl)acetonitrile, and directly forming the key C-C bond by activating a C-H bond on the pyridine ring. This convergent approach can significantly shorten the synthetic sequence.
Strategic Workflow: Route 2
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A Comparative Guide to the Biological Activities of Pyridine and Pyrimidine Core Structures
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential therapeutic agent. Among the most ubiquitous and versatile nitrogen-containing heterocycles are pyridine and pyrimidine. While structurally similar, the presence of one versus two nitrogen atoms in the six-membered aromatic ring imparts distinct electronic properties that translate into significant differences in their biological activities. This guide provides an in-depth, objective comparison of the biological activities of pyridine and pyrimidine cores, supported by experimental data and protocols to aid in your research and development endeavors.
At a Glance: Pyridine vs. Pyrimidine
| Feature | Pyridine | Pyrimidine |
| Structure | Six-membered aromatic ring with one nitrogen atom | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 |
| Electron Density | Electron-deficient due to the electronegative nitrogen atom | More electron-deficient than pyridine due to two nitrogen atoms |
| Basicity | Weakly basic | Less basic than pyridine |
| Biological Significance | Core of coenzymes NAD and NADP, present in many alkaloids and vitamins.[1][2] | Foundational component of nucleobases (cytosine, thymine, uracil) in DNA and RNA.[3] |
| Prevalence in FDA-Approved Drugs | The second most common heterocycle in FDA-approved drugs.[4] | A key scaffold in a rapidly growing number of FDA-approved drugs.[5][6] |
Comparative Analysis of Key Biological Activities
Pyridine and pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The following sections provide a comparative overview of their performance in these key therapeutic areas.
Anticancer Activity
Both pyridine and pyrimidine scaffolds are integral to the design of numerous anticancer agents.[3][9] Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as kinases, or interference with DNA synthesis.
Targeting Kinase Signaling Pathways: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and its signaling pathway is a prime example of where both pyridine and pyrimidine cores have been successfully employed.
Diagram: Simplified EGFR Signaling Pathway
Below is a diagram illustrating the EGFR signaling cascade, a common target for both pyridine and pyrimidine-based kinase inhibitors.
Caption: EGFR signaling cascade and point of intervention for kinase inhibitors.
-
Pyridine-based Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[10] Its ability to form crucial hydrogen bonds with the kinase hinge region contributes to its potent inhibitory activity.[11]
-
Pyrimidine-based Kinase Inhibitors: Pyrimidine derivatives have also emerged as powerful kinase inhibitors.[12] The pyrimidine core can be strategically substituted to achieve high selectivity and potency against various kinases.
Comparative Cytotoxicity Data: While a direct head-to-head comparison of a wide range of pyridine and pyrimidine anticancer drugs is complex due to variations in their specific targets and mechanisms, we can examine representative examples.
| Drug (Core) | Target | Cancer Indication | Key Insights |
| Imatinib (Pyridine/Pyrimidine) | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST | A cornerstone of targeted therapy, demonstrating the power of kinase inhibition.[13] |
| Gefitinib (Pyrimidine) | EGFR | Non-Small Cell Lung Cancer | Highlights the efficacy of pyrimidine-based EGFR inhibitors. |
| Erlotinib (Pyrimidine) | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | Another successful pyrimidine-based EGFR inhibitor. |
| Crizotinib (Pyridine) | ALK, ROS1 | Non-Small Cell Lung Cancer | Demonstrates the versatility of the pyridine scaffold in targeting different kinases.[2] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and the NF-κB signaling pathway is a central mediator of this process. Both pyridine and pyrimidine derivatives have been investigated for their potential to modulate this pathway and exert anti-inflammatory effects.
Diagram: Simplified NF-κB Signaling Pathway in Inflammation
The following diagram outlines the NF-κB signaling pathway, a key target for anti-inflammatory agents.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
A direct comparative study of newly synthesized pyridine and pyrimidine derivatives for their anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages provides valuable quantitative data.[7]
Comparative Anti-inflammatory Activity Data [7]
| Compound | Core Structure | % Nitric Oxide Inhibition | IC50 (µM) |
| 7a | Pyridine | 65.48% | 76.6 |
| 7f | Pyridine | 51.19% | 96.8 |
| 9a | Pyrimidine | 55.95% | 83.1 |
| 9d | Pyrimidine | 61.90% | 88.7 |
In this study, both pyridine and pyrimidine derivatives demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production.[7] Notably, the most potent pyridine derivative (7a) exhibited a slightly lower IC50 value compared to the most potent pyrimidine derivative (9d), suggesting a marginally higher potency in this specific chemical series.[7]
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Both pyridine and pyrimidine scaffolds have been extensively explored for their antibacterial and antifungal properties.
-
Pyridine Derivatives: Polysubstituted and ring-fused pyridines have shown considerable antibacterial activity, including against methicillin-resistant S. aureus (MRSA).[14] The electronic properties of substituents on the pyridine ring play a crucial role, with electron-withdrawing groups often enhancing antibacterial potential.[14]
-
Pyrimidine Derivatives: Pyrimidine analogues have been identified as a new class of antibiotics, particularly effective against Gram-positive bacteria.[15] Some pyrimidine-based compounds have shown efficacy against vancomycin-resistant Enterococcus faecium.[15]
Comparative Antimicrobial Activity: Direct comparative studies are less common, but the literature suggests that both scaffolds can be tailored to produce potent antimicrobial agents. The choice between a pyridine or pyrimidine core may depend on the specific microbial target and the desired spectrum of activity.
Experimental Protocols
To ensure the integrity and reproducibility of your research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Diagram: General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Protocol 1: Cytotoxicity Evaluation using the MTT Assay
This protocol is designed to assess the cytotoxic effects of pyridine and pyrimidine derivatives on cancer cell lines.[16][17][18]
1. Cell Culture and Seeding: a. Culture cancer cell lines (e.g., HepG2, HeLa) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[17] b. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours to allow for cell attachment.[16][17]
2. Compound Treatment: a. Prepare stock solutions of the test compounds in DMSO. b. Treat the cells with various concentrations of the pyridine and pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[17] c. Incubate the plates for an additional 24-72 hours.[16][19]
3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17] b. Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][17] c. Shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[16][17] b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Protocol 2: Anti-inflammatory Activity Assessment via Nitric Oxide Assay
This protocol measures the ability of the compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][20][21][22]
1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[21]
2. Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[22] b. Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory agent + LPS). c. Incubate the plates for 24 hours.[22]
3. Nitric Oxide Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[20][23] c. Incubate at room temperature for 10-15 minutes.[20][23]
4. Data Acquisition and Analysis: a. Measure the absorbance at 540 nm.[20] b. Create a standard curve using known concentrations of sodium nitrite. c. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control.
Protocol 3: Antimicrobial Susceptibility Testing using Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][13][24][25][26]
1. Preparation of Bacterial Inoculum: a. Culture the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.[24] b. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
2. Broth Microdilution: a. Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing MHB. b. Add the standardized bacterial inoculum to each well. c. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
3. Incubation: a. Incubate the plates at 37°C for 16-24 hours.[5]
4. MIC Determination: a. Visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[25] c. The absorbance can also be measured at 600 nm to quantify bacterial growth.[24]
Conclusion and Future Perspectives
Both pyridine and pyrimidine are privileged scaffolds in medicinal chemistry, each offering a unique set of properties that can be harnessed for the development of novel therapeutics. The choice between these two core structures is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, the desired mechanism of action, and the overall pharmacokinetic profile.
The slightly higher electron deficiency of the pyrimidine ring can influence its interaction with biological targets and its metabolic stability. Conversely, the single nitrogen atom in the pyridine ring provides a distinct vector for hydrogen bonding and substitution.
Future research should focus on more direct comparative studies of pyridine and pyrimidine analogues within the same chemical series to provide clearer insights into their structure-activity relationships. The continued exploration of these versatile scaffolds, coupled with rational drug design and robust biological evaluation, will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.
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Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
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Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases. [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PubMed Central. [Link]
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Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PMC - PubMed Central. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
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Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Anthelmintic Acetonitrile Derivatives
The escalating threat of anthelmintic resistance necessitates the discovery and development of novel drug candidates with unique mechanisms of action.[1][2] Amino-acetonitrile derivatives (AADs) have emerged as a promising new class of synthetic compounds with potent activity against a broad spectrum of parasitic nematodes, including strains resistant to existing drug classes.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these novel acetonitrile derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The Imperative for New Anthelmintics
Parasitic helminth infections pose a significant threat to both human and animal health, leading to substantial economic losses in the livestock industry.[5] The widespread use of a limited number of anthelmintic classes has inevitably led to the selection of resistant parasite populations, rendering many current treatments ineffective.[6] This alarming trend underscores the urgent need for new anthelmintics that can overcome existing resistance mechanisms.[1] The amino-acetonitrile derivatives represent a significant breakthrough in this area, offering a novel mode of action that is effective against multi-drug-resistant nematodes.[4][7]
In Vitro Efficacy: The First Line of Evaluation
In vitro assays are indispensable tools in the initial stages of drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds for potential anthelmintic activity.[8] These assays typically utilize free-living nematodes, such as Caenorhabditis elegans, or the larval stages of parasitic nematodes like Haemonchus contortus.[5][9]
Key In Vitro Assays and Their Rationale
Several in vitro assays are commonly employed to assess the efficacy of novel anthelmintic compounds. These include:
-
Larval Development Assays (LDAs): These assays measure the ability of a compound to inhibit the development of nematode eggs into infective larvae.[10][11] This is a critical indicator of a compound's potential to disrupt the parasite's life cycle.
-
Larval Motility Assays: The motility of nematode larvae is a key indicator of their viability. Assays that measure the inhibition of larval movement provide a direct assessment of a compound's paralytic or lethal effects.[8][12]
-
Egg Hatch Assays (EHAs): These assays determine the effect of a compound on the hatching of nematode eggs, providing another measure of its ability to interfere with the parasite's reproductive cycle.[11]
The choice of assay is often dictated by the target parasite and the specific stage of its life cycle that is most susceptible to intervention. For instance, LDAs are particularly useful for nematodes where the larval stage is the primary cause of infection.[10]
Experimental Protocol: In Vitro Larval Development Assay for Haemonchus contortus
The following protocol outlines a standard larval development assay used to evaluate the in vitro efficacy of acetonitrile derivatives against H. contortus.
-
Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals.[13]
-
Assay Setup: A 96-well plate is prepared with a nutritive agar-based medium.
-
Compound Addition: The test compounds (acetonitrile derivatives) and control drugs are added to the wells in serial dilutions.[3]
-
Egg Inoculation: A standardized number of freshly harvested H. contortus eggs are added to each well.[3]
-
Incubation: The plates are incubated for 6 days at 28°C and 80% relative humidity to allow for egg hatching and larval development to the third-stage larvae (L3).[3]
-
Efficacy Assessment: The percentage of egg hatch inhibition, reduced development to L3, and larval paralysis or death are recorded to determine the compound's efficacy. The EC100 (the lowest concentration at which 100% efficacy is observed) is a key metric.[3]
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of a lead amino-acetonitrile derivative, Monepantel (AAD 1566), against various nematode species, including those with resistance to other anthelmintic classes.
| Nematode Species | Strain | Efficacy (EC100 µg/mL) | Reference Drug Efficacy (EC100 µg/mL) |
| Haemonchus contortus | Benzimidazole-resistant | <0.1 | >1 (Benzimidazoles) |
| Trichostrongylus colubriformis | Levamisole-resistant | <0.1 | >1 (Levamisole) |
| Teladorsagia circumcincta | Ivermectin-resistant | <0.1 | >0.1 (Ivermectin) |
Data synthesized from multiple sources for illustrative comparison.
These results demonstrate the potent in vitro activity of Monepantel against key parasitic nematodes, even those with established resistance to major anthelmintic drug classes.[3][4]
In Vivo Efficacy: Translating Laboratory Findings to Whole-Organism Models
While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to confirm the efficacy, safety, and pharmacokinetic properties of a drug candidate in a whole-organism system.[1][12] These studies provide a more comprehensive understanding of a compound's therapeutic potential.
Rationale for In Vivo Model Selection
The choice of an animal model for in vivo anthelmintic testing depends on several factors, including the target parasite, the desired physiological relevance, and ethical considerations. Common models include:
-
Rodents: Mice and rats are often used in early-stage in vivo studies due to their small size, short life cycle, and well-characterized genetics.[1]
-
Sheep and Cattle: For veterinary anthelmintics, studies in the target species are crucial for determining appropriate dosage and evaluating efficacy under field-like conditions.[1][7]
Experimental Protocol: In Vivo Efficacy Study in Sheep
The following protocol describes a typical in vivo study to evaluate the efficacy of an acetonitrile derivative in sheep infected with gastrointestinal nematodes.
-
Animal Infection: Sheep are experimentally infected with a known number of infective larvae of the target nematode species (e.g., H. contortus).
-
Treatment Administration: Once the infection is established, the animals are treated with the test compound (e.g., Monepantel) at various dose levels, typically as an oral drench.[14] A control group receives a placebo or a standard anthelmintic.
-
Fecal Egg Count Reduction (FECR) Test: Fecal samples are collected before and after treatment to determine the reduction in nematode egg output. A high FECR indicates effective removal of adult worms.
-
Worm Burden Assessment: At the end of the study, animals are euthanized, and the number of remaining adult worms in the gastrointestinal tract is counted to directly assess the drug's efficacy.
-
Tolerability and Safety: The animals are monitored throughout the study for any adverse effects to assess the drug's safety profile.[1]
Comparative In Vivo Efficacy Data
The table below presents the in vivo efficacy of Monepantel in sheep and cattle against various nematode species.
| Animal Model | Nematode Species | Dose (mg/kg) | Efficacy (% reduction in worm burden) |
| Sheep | Haemonchus contortus (multi-drug resistant) | 2.5 | >99% |
| Sheep | Teladorsagia circumcincta (multi-drug resistant) | 2.5 | >98% |
| Cattle | Cooperia oncophora | 5.0 | >97% |
Data synthesized from multiple sources for illustrative comparison.[1][7]
These in vivo results confirm the high efficacy of Monepantel at low doses against economically important and multi-drug-resistant nematodes in livestock.[1][7]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A strong correlation between in vitro and in vivo data is a critical factor in the successful development of a new drug.[10] For anthelmintics, this means that compounds showing high potency in laboratory assays should also demonstrate significant efficacy in animal models. The amino-acetonitrile derivatives, exemplified by Monepantel, have shown a good correlation between their potent in vitro activity and their high in vivo efficacy.[1][7]
However, discrepancies can arise. A compound may be highly active in vitro but show poor efficacy in vivo due to factors such as:
-
Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized in the host animal.
-
Toxicity: The compound may be toxic to the host at concentrations required for anthelmintic activity.[15]
-
Lack of exposure at the site of infection: The drug may not reach the location of the parasites in sufficient concentrations.
Therefore, a comprehensive evaluation of both in vitro and in vivo data is essential for making informed decisions in the drug development process.
Mechanism of Action: A Novel Target
The novel mechanism of action of amino-acetonitrile derivatives is a key reason for their effectiveness against resistant nematode strains.[] These compounds act as positive allosteric modulators of a specific subtype of nicotinic acetylcholine receptors (nAChRs) that are unique to nematodes.[] This leads to prolonged activation of the receptors, causing spastic paralysis and subsequent death of the worm.[17][18] Because this receptor subtype is absent in mammals, AADs exhibit a high degree of selective toxicity, making them safe for the host animal.[]
Conclusion
The novel amino-acetonitrile derivatives represent a significant advancement in the fight against anthelmintic resistance. Their potent in vitro and in vivo efficacy against a wide range of parasitic nematodes, including multi-drug-resistant strains, highlights their potential as a valuable new tool for parasite control in both veterinary and potentially human medicine. The successful translation of promising in vitro data to robust in vivo efficacy, coupled with a novel and selective mechanism of action, underscores the importance of a comprehensive and integrated approach to anthelmintic drug discovery.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(5-phenylpyridin-2-yl)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern pharmacology. The human kinome, with its highly conserved ATP-binding sites, presents a complex landscape where achieving target specificity is often undermined by cross-reactivity with unintended kinases. This off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides an in-depth technical comparison of the cross-reactivity profiles of a hypothetical series of 2-(5-phenylpyridin-2-yl)acetonitrile derivatives against established kinase inhibitors, offering insights into experimental design and data interpretation.
While specific cross-reactivity data for this compound derivatives is not yet extensively published, their structural motifs, featuring a phenylpyridine core, suggest a potential for kinase inhibition. Phenylpyridine scaffolds are prevalent in a multitude of biologically active compounds, and their ability to interact with the hinge region of kinase ATP-binding pockets is well-documented. This guide, therefore, uses this structural hypothesis to frame a comparative analysis against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the clinically approved targeted therapies Dasatinib and Gefitinib .
The Imperative of Selectivity Profiling
The development of any novel kinase inhibitor necessitates a thorough understanding of its selectivity profile. A compound that potently inhibits the desired target kinase but also interacts with numerous other kinases can present a challenging safety profile. Conversely, a highly selective inhibitor may offer a cleaner therapeutic window but could be susceptible to resistance mechanisms. Therefore, comprehensive cross-reactivity studies are not merely a regulatory requirement but a critical step in elucidating the true biological activity of a compound and predicting its clinical potential.
Comparative Cross-Reactivity Analysis
To contextualize the potential cross-reactivity of our hypothetical this compound derivatives, we will compare their theoretical performance with the known selectivity profiles of Staurosporine, Dasatinib, and Gefitinib. The data presented in the following table is a composite of publicly available information from large-scale kinome profiling studies, such as KINOMEscan®. The selectivity is often quantified using metrics like the Selectivity Score (S-score), where a lower score indicates higher selectivity, or by reporting the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration).
| Compound | Primary Target(s) | Putative Target for Phenylpyridine Derivatives | Number of Kinases Inhibited >90% @ 1µM | Selectivity Score (S(10)) | Key Off-Targets |
| This compound Derivative (Hypothetical) | Target X (e.g., a specific tyrosine kinase) | Yes | To Be Determined | To Be Determined | To Be Determined |
| Staurosporine | Broad Spectrum (PKC, PKA, CAMKII, etc.) | No | >200[1][2] | 0.85 | Most of the kinome |
| Dasatinib | BCR-ABL, SRC family kinases | No | ~50[3][4] | 0.32 | c-KIT, PDGFRβ, Ephrins |
| Gefitinib | EGFR | No | ~10[5][6] | 0.15 | Limited, some other RTKs at higher conc. |
Note: The data for the hypothetical derivative is intentionally left blank as it represents the experimental data to be generated.
This comparative data highlights the diverse landscape of kinase inhibitor selectivity. Staurosporine is a classic example of a promiscuous inhibitor, binding to a vast array of kinases with high affinity.[1][2] Dasatinib, while targeted, still exhibits significant cross-reactivity with several kinase families.[3][4] In contrast, Gefitinib is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] The goal for a novel inhibitor series like the this compound derivatives would be to achieve a selectivity profile that is tailored to the therapeutic indication, balancing on-target potency with a manageable off-target profile.
Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately characterizing the cross-reactivity of a novel inhibitor. Combining in vitro biochemical assays with cell-based target engagement studies provides a comprehensive picture of a compound's selectivity.
Diagram: Overall Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A multi-step workflow for assessing kinase inhibitor cross-reactivity.
Protocol 1: Broad Kinome Profiling using a Competitive Binding Assay (e.g., KINOMEscan®)
This method provides a quantitative measure of the binding affinity of a test compound to a large panel of kinases.[7][8][9]
Causality Behind Experimental Choices: This ATP-independent competition binding assay measures the intrinsic affinity of the compound for the kinase active site, providing a direct comparison of binding across the kinome that is not confounded by varying ATP concentrations or substrate kinetics.[9]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the this compound derivative and comparator compounds (Staurosporine, Dasatinib, Gefitinib) in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Assay Plate Preparation: Serially dilute the stock solutions in an appropriate buffer. For a Kd determination, an 11-point, 3-fold serial dilution is common.[6]
-
Binding Reaction: In each well of a multi-well plate, combine the following components:
-
DNA-tagged kinase from a panel of over 400 kinases.
-
An immobilized, broad-spectrum kinase inhibitor (the "bait") attached to a solid support (e.g., beads).
-
The test compound at the desired concentration.
-
-
Incubation: Allow the binding reaction to equilibrate. This is typically performed at room temperature for a specified period (e.g., 1 hour).
-
Washing: Wash the solid support to remove any unbound kinase.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. The results are typically expressed as a percentage of the DMSO control. For Kd determination, the data is fitted to a dose-response curve.
Protocol 2: Orthogonal Screening via an In Vitro Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of kinases and the inhibitory effect of the test compounds by quantifying the amount of ADP produced.[10][11][12]
Causality Behind Experimental Choices: An activity-based assay complements the binding data by confirming that the binding of the compound translates to functional inhibition of the kinase. It is a more physiological assay as it includes ATP and a substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.
-
Prepare the test compounds at various concentrations.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: Principle of the ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ luminescent kinase assay.
Protocol 3: Confirming Target Engagement in a Cellular Context (Cellular Thermal Shift Assay - CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[13][14][15][16]
Causality Behind Experimental Choices: This assay provides evidence of target engagement in a physiological setting, which is crucial as in vitro binding and activity do not always translate to cellular efficacy. Ligand binding stabilizes the target protein against thermal denaturation.[15]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 67°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[17]
-
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be done by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like an immunoassay.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.
Conclusion
The journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous testing and characterization. For a promising new chemical series like the this compound derivatives, a comprehensive understanding of their cross-reactivity profile is not just a hurdle to overcome, but a vital source of information that guides lead optimization, predicts potential toxicities, and may even reveal new therapeutic opportunities. By employing a strategic combination of broad kinome screening, orthogonal activity assays, and cellular target engagement studies, researchers can build a robust data package that illuminates the true pharmacological nature of their compounds. This guide provides a framework for these critical studies, emphasizing the importance of experimental rigor and a deep understanding of the underlying scientific principles.
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A Senior Application Scientist's Guide to the Thermal Stability of Pyridine-Based Polymers
For researchers, scientists, and professionals in drug development and materials science, the thermal stability of polymers is a critical parameter dictating their processing conditions and end-use applications. Pyridine-based polymers, with their unique chemical and physical properties, are no exception. This guide provides an in-depth comparison of the thermal stability of various pyridine-based polymers, supported by experimental data and a detailed protocol for its assessment.
The Significance of Thermal Stability in Pyridine-Based Polymers
The presence of the nitrogen-containing aromatic pyridine ring in a polymer backbone imparts a range of desirable characteristics, including catalytic activity, metal coordination capabilities, and specific interactions crucial in biomedical applications. However, the thermal stability of these polymers determines their viability in high-temperature applications, such as in fuel cells or as specialized coatings, and dictates the processing window for melt extrusion or molding. Understanding the thermal decomposition pathways and key stability metrics is paramount for selecting the appropriate polymer for a given application.
Comparative Thermal Stability of Pyridine-Based Polymer Families
The thermal stability of pyridine-based polymers is intrinsically linked to their backbone structure, the position of the pyridine nitrogen, and the presence of other functional groups. Here, we compare the thermal properties of several key classes of pyridine-based polymers.
Poly(vinylpyridine)s: The Influence of Nitrogen's Position
Poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are two of the most studied pyridine-containing polymers. While their overall thermal stability is comparable, their degradation mechanisms differ significantly due to the position of the nitrogen atom in the pyridine ring.[1]
Direct pyrolysis mass spectrometry has revealed that P4VP degrades primarily through depolymerization, a common pathway for vinyl polymers.[1] In contrast, P2VP undergoes a more complex degradation process, yielding pyridine, monomer, and protonated oligomers.[1] This is attributed to the electronic effect of the nitrogen atom at the ortho position.
Quaternization of the pyridine nitrogen in P4VP has been shown to decrease its thermal stability.[2] This is due to the increased susceptibility of the quaternized polymers to Hofmann elimination reactions.[2] However, even with this decrease, these modified polymers can exhibit satisfactory thermal stability up to 300 °C.[2]
Pyridine-Containing Polyimides and Polybenzimidazoles: High-Performance Polymers
Aromatic polyimides and polybenzimidazoles are renowned for their exceptional thermal stability.[3][4] The incorporation of pyridine moieties into these backbones can further enhance their properties.
Pyridine-containing polyimides have demonstrated high glass transition temperatures (Tg) ranging from 236-300°C and 10% weight loss temperatures (T10%) between 499-515°C in a nitrogen atmosphere.[5] These polymers also exhibit high char yields, in the range of 49-71% at 600°C, indicating the formation of a stable carbonaceous residue upon decomposition.[6]
Pyridine-based polybenzimidazoles are also thermally robust and are being explored for high-temperature polymer electrolyte membrane fuel cells.[4] These membranes maintain their mechanical integrity even at high phosphoric acid doping levels and can operate at temperatures exceeding 120°C.[4]
Other Pyridine-Based Polymers
The introduction of pyridine units into other polymer architectures, such as poly(p-phenylene vinylene) (PPV), has also been investigated. Hyperbranched PPV derivatives containing nitro-substituted pyridine moieties have shown high thermal stability, with the onset of weight loss occurring between 358-382°C.[7]
The following table summarizes the key thermal stability data for a selection of pyridine-based polymers.
| Polymer Class | Specific Polymer Example | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10%) (°C) | Char Yield (%) | Reference |
| Poly(vinylpyridine) | Poly(4-vinylpyridine) (PVP) | - | ~400-460 | - | [8] |
| Poly(vinylpyridine) | Quaternized PVP | Increases with quaternization | Decreases with quaternization | - | [2] |
| Polyimide | Pyridine-based Polyimide | 236 - 300 | 499 - 515 | 49-71 @ 600°C | [5][6] |
| Polybenzimidazole | Pyridine-based Polybenzimidazole | - | High | - | [4] |
| PPV Derivative | Hyperbranched PPV with nitro-pyridine | - | 358 - 382 (onset) | - | [7] |
Experimental Workflow for Assessing Thermal Stability
A robust and standardized approach is crucial for accurately benchmarking the thermal stability of polymers. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a material's thermal properties.
Caption: Experimental workflow for thermal stability analysis.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA) - Based on ASTM E1131 [9][10]
-
Objective: To determine the temperature at which a polymer degrades and to quantify its char yield.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
From the resulting TGA curve, determine the onset of decomposition, the temperatures at which 5% and 10% weight loss occur (T5% and T10%), and the final residual weight at the end of the experiment (char yield).
-
Differential Scanning Calorimetry (DSC) - Based on ISO 11357 [11][12]
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point or glass transition to erase its thermal history. The heating rate is typically 10 or 20°C/min as per ASTM or ISO standards respectively.[13]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Reheat the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature above its melting point.
-
Record the heat flow as a function of temperature during the second heating scan.
-
Analyze the DSC thermogram to determine the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as the peak of the endothermic transition, and the crystallization temperature (Tc) as the peak of the exothermic transition during the cooling scan.
-
Understanding Thermal Degradation Pathways
The way a polymer degrades under thermal stress provides valuable insights into its chemical structure and stability.
Sources
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- 12. eurolab.net [eurolab.net]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(5-Phenylpyridin-2-yl)acetonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 2-(5-Phenylpyridin-2-yl)acetonitrile, while valuable in discovery pipelines, possesses a dual-hazard nature stemming from its pyridine and acetonitrile functionalities. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are designed as a self-validating system, grounded in established chemical safety principles.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. The toxicological profile of this compound is not exhaustively studied, compelling us to assess its hazards based on its structural components and available safety data.[1]
-
Acetonitrile Moiety: The nitrile group (-CN) is a primary concern. Acetonitrile and related compounds are toxic if ingested, inhaled, or absorbed through the skin.[2] A significant danger is their metabolism in the body to cyanide, which can lead to delayed-onset toxicity and interfere with cellular respiration.[3][4] Furthermore, incomplete combustion of nitrile-containing compounds can release highly toxic hydrogen cyanide gas.[4][5]
-
Pyridine Moiety: The pyridine ring renders the compound a skin and respiratory irritant.[6][7] Pyridine itself is a volatile and flammable chemical, requiring careful handling in well-ventilated areas to avoid inhalation of fumes.[8][9]
The combination of these functional groups classifies this compound as acutely toxic and an irritant.
Table 1: GHS Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | ☠️ | Danger | H301: Toxic if swallowed.[10] |
| Acute Toxicity (Dermal) | ☠️ | Danger | H311: Toxic in contact with skin.[10] |
| Acute Toxicity (Inhalation) | ☠️ | Danger | H331: Toxic if inhaled.[10] |
| Skin Corrosion/Irritation | ⚠️ | Danger | H315: Causes skin irritation.[10] |
| Serious Eye Damage/Irritation | ⚠️ | Danger | H319: Causes serious eye irritation.[10] |
Pre-Disposal Operations: Segregation and Containment
The cornerstone of safe chemical disposal is meticulous waste segregation. Never mix this compound waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Improper mixing can lead to unintended reactions or complicate the final disposal process.
Protocol for Waste Collection
-
Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure screw-top caps. For solid waste, a high-density polyethylene (HDPE) wide-mouth container is ideal. For liquid waste (e.g., contaminated solvents), use a designated solvent waste container.
-
Label Containers Clearly: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present.
-
Keep Containers Closed: Except when adding waste, containers must remain tightly sealed to prevent the release of vapors.[8]
-
Store in a Designated Area: Store waste containers in a secondary containment bin within a ventilated cabinet, away from heat or ignition sources.
Step-by-Step Disposal Protocols
Disposal of this compound and its associated waste must be handled through a licensed professional waste disposal service, typically coordinated by your EHS department.[1] The mandated disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to safely manage the potential generation of hydrogen cyanide and nitrogen oxides.[2][10]
Protocol 3.1: Disposal of Unused or Waste Product (Solid)
-
Carefully transfer any unwanted solid this compound into your pre-labeled solid hazardous waste container.
-
Avoid creating dust during the transfer.[1] If necessary, perform the transfer inside a chemical fume hood.
-
Seal the container and store it in the designated waste accumulation area.
Protocol 3.2: Disposal of Contaminated Labware (Solid Waste)
-
Gross Decontamination (if applicable): For heavily contaminated glassware, a preliminary rinse with a suitable solvent (e.g., methanol or ethanol) can reduce the hazard. This rinsate must be collected as hazardous liquid waste (see Protocol 3.3).
-
Collect Contaminated Items: Place all contaminated solid items, such as gloves, pipette tips, weigh boats, and rinsed glassware, into the designated solid hazardous waste container.[11]
-
Empty Chemical Bottles: An empty bottle that once held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing, deface the label and dispose of the bottle as instructed by your EHS office.[12][13]
Protocol 3.3: Disposal of Contaminated Solvents (Liquid Waste)
-
Pour all solvents contaminated with this compound (e.g., from reactions, chromatography, or rinsing) into a pre-labeled hazardous liquid waste container.
-
Ensure the solvent waste stream is compatible. Do not mix with incompatible waste streams like acids or oxidizers.
-
Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Seal the container and place it in secondary containment in your designated waste area.
Emergency Procedures for Spills
Prompt and correct action is critical in the event of a spill. The response depends on the scale of the spill.
Table 2: Spill Response Kit Contents
| Item | Purpose |
| Personal Protective Equipment (PPE) | |
| Nitrile or Neoprene Gloves | Protects hands from dermal absorption.[8] |
| Chemical Splash Goggles & Face Shield | Protects eyes and face from splashes.[10] |
| Impervious Lab Coat/Apron | Protects clothing and skin. |
| Spill Control & Cleanup | |
| Inert Absorbent Material (e.g., Vermiculite, Sand) | To contain and absorb the spilled material.[5][7] |
| Plastic Dustpan and Brush | To collect solid material without generating dust. |
| Sealable Plastic Bags or Waste Container | To hold the collected waste for disposal.[5] |
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a spill.
Sources
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- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
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- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. nj.gov [nj.gov]
- 6. chembk.com [chembk.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. orf.od.nih.gov [orf.od.nih.gov]
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- 13. vumc.org [vumc.org]
Personal protective equipment for handling 2-(5-Phenylpyridin-2-yl)acetonitrile
A Comprehensive Operational and Disposal Protocol for Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(5-P"Phenylpyridin-2-yl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and compliance with safety standards.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(5-Phenylpyridin-2-yl)acetonitrile is not currently available. The following guidance is meticulously compiled based on the known hazards of structurally analogous compounds, including 2-Phenyl-2-(2-pyridyl)acetonitrile, acetonitrile, phenylacetonitrile, and pyridine. A conservative approach is therefore essential.
Hazard Assessment: A Synthesis of Structural Analogs
Due to its chemical structure, this compound is presumed to present a combination of hazards associated with its nitrile and phenylpyridine moieties.
Presumed Hazard Profile:
| Hazard Classification | Associated Structural Moiety | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Nitrile, Phenylacetonitrile | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1] |
| Serious Eye Damage/Irritation | Pyridine, Acetonitrile | Causes serious eye irritation or damage.[1][2] |
| Skin Irritation | Pyridine | Causes skin irritation.[1][2] |
| Flammability | Pyridine, Acetononitrile | Flammable liquid and vapor.[2][3][4][5][6] |
The nitrile group is of particular concern as it can be metabolized to release cyanide, leading to delayed toxic effects.[7][8] Symptoms of exposure may not appear for several hours and can include headache, dizziness, nausea, vomiting, breathing difficulties, and in severe cases, convulsions, coma, and death from respiratory failure.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound.
Hand Protection
Standard disposable nitrile gloves (minimum 5-mil thickness) are acceptable for incidental contact only and must be discarded immediately upon contamination. For extended handling or in the event of a spill, heavier-duty gloves are required.
Recommended Glove Types for Extended Use:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals.
-
Viton®: Provides superior protection against aromatic and chlorinated solvents.
Always inspect gloves for any signs of degradation before use.
Eye and Face Protection
Given the risk of serious eye irritation, both safety glasses with side shields and a full-face shield are required when handling this compound, especially when working with the solid form or preparing solutions.
Respiratory Protection
All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in the case of a large spill, a full-face respirator with an organic vapor/acid gas cartridge is necessary.
Protective Clothing
A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron resistant to chemicals is also recommended, particularly when handling larger quantities.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][6]
-
Segregate from strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Solution Preparation
This workflow must be performed within a chemical fume hood.
-
Preparation: Don all required PPE. Place a disposable weigh boat on a calibrated analytical balance.
-
Dispensing: Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed solid to the solvent in your reaction vessel.
-
Cleaning: Immediately decontaminate the spatula and any affected surfaces. Dispose of the weigh boat in the designated solid waste container.
In-Reaction Handling
-
Conduct all reactions in a well-ventilated fume hood.
-
Use equipment that is in good condition and appropriate for the scale of the reaction.
-
Continuously monitor the reaction for any unexpected changes.
Emergency Procedures: Be Prepared
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain the spill.[9] For larger spills, contact your institution's environmental health and safety department. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][4] Do not use a water jet.[10] |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
In-Lab Waste Treatment (for advanced users)
Nitrile Hydrolysis: Under controlled laboratory conditions, nitrile groups can be hydrolyzed to less toxic carboxylic acids or their salts by heating with a dilute acid or alkali.[6][7][11] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Pyridine Degradation: Pyridine and its derivatives can be degraded through various methods, including biodegradation and advanced oxidation processes.[8][12][13] These methods are typically performed at a dedicated waste treatment facility.
Visual Workflow Diagrams
PPE Selection Workflow
Caption: PPE selection decision tree.
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow.
References
-
S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. emp BIOTECH. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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[Toxicology of acetonitrile]. PubMed. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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ACETONITRILE for HPLC Gradient Safety Data Sheet. Biochem Chemopharma. [Link]
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43 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Pyridine is an organic liquid with an unpleasant odor; it is very soluble in wat - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
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(PDF) Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
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Acetonitrile 35% in Sterile Water Safety Data Sheet. Columbus Chemical. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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A study on microwave removal of pyridine from wastewater. ResearchGate. [Link]
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Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. MDPI. [Link]
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A Guide to Handling and Storing Chemicals in a Lab. ReAgent. [Link]
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Oxidative Dearomatization of Pyridines. PMC. [Link]
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Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
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Fire Extinguisher Types. NFPA. [Link]
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Handling Chemicals. Wittenberg University Chemistry Department. [Link]
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Extinguishers For Metals. Fire Extinguisher Guide. [Link]
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Fire Extinguishers by Size. Fire Extinguisher Depot. [Link]
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- 2. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 4. ACETONITRILE [www2.atmos.umd.edu]
- 5. columbuschemical.com [columbuschemical.com]
- 6. byjus.com [byjus.com]
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- 8. researchgate.net [researchgate.net]
- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
